molecular formula C6H12ClNO B019539 4-Azepanone hydrochloride CAS No. 50492-22-3

4-Azepanone hydrochloride

Número de catálogo: B019539
Número CAS: 50492-22-3
Peso molecular: 149.62 g/mol
Clave InChI: WFTRLIZPJMFJER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Azepanone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound Azepan-4-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

azepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTRLIZPJMFJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621624
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50492-22-3
Record name Azepan-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azepan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 4-Azepanone hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Azepanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as hexahydro-4H-azepin-4-one hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of azepane, it serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, including azelastine (B1213491) and novel enzyme inhibitors.[1][2] Its seven-membered ring structure containing a ketone functional group makes it a versatile scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and workflows relevant to its synthesis and analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name azepan-4-one;hydrochloride[3]
CAS Number 50492-22-3[3]
Molecular Formula C₆H₁₂ClNO[3][4]
Molecular Weight 149.62 g/mol [3][4]
Appearance White to light brown crystalline solid/powder[3][5][6]
Melting Point 176 - 181 °C[7]
Flash Point 152 °C[8]
logP (Octanol/Water) -0.952[8]
pKa ~11.07 (Estimated from parent azepane)[9]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO)Soluble (50 mg/mL; 334.18 mM)[6][10]
EthanolSoluble[10]
MethanolSoluble[10]

Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While full spectral data is often found in specific databases or supplier documentation, this section summarizes the expected characteristics for major spectroscopic techniques.

Table 3: Spectroscopic Characterization Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to protons on the azepane ring, typically in the aliphatic region. Protons alpha to the carbonyl group and the nitrogen atom would be shifted downfield. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.
¹³C NMR Expected to show several unique carbon signals. A characteristic downfield signal for the carbonyl carbon (C=O) is anticipated (typically >200 ppm). Other signals would appear in the aliphatic region for the CH₂ groups of the ring.
IR Spectroscopy A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹. A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the amine salt (R₃N⁺-H).[11]
Mass Spectrometry (MS) The mass spectrum would show the molecular ion of the free base (azepan-4-one) at m/z 113.16.[12] Fragmentation patterns would correspond to the loss of small neutral molecules from the parent structure.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections describe protocols for determining key chemical properties.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid compound as an indicator of purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[1][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[1]

  • Glass capillary tubes (sealed at one end)[13]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and is a fine, uniform powder. If necessary, gently grind any granular crystals using a mortar and pestle.[13]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of solid (2-3 mm in height) should enter the tube.[10]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the tube (sealed end down) through a long, narrow glass tube onto the benchtop. Proper packing is essential to avoid shrinkage during heating.[6][10]

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary value. Allow the apparatus to cool before the precise measurement.[6][10]

  • Precise Determination: Place the packed capillary tube into the heating block of the melting point apparatus. Set the starting temperature to about 20 °C below the expected melting point.[10]

  • Heating and Observation: Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the melting point.[1]

  • Recording the Range: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid appears (the onset of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting). This provides the melting point range.[1]

  • Cool Down: Turn off the apparatus and allow it to cool before the next measurement. Use a fresh sample for each determination.[10]

Protocol for NMR Sample Preparation and Analysis

Objective: To prepare a solution of this compound for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its molecular structure.

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[14]

  • High-quality 5 mm NMR tube and cap[15]

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄, chosen for sample solubility)

  • Glass Pasteur pipette and bulb

  • Small vial

  • Glass wool (for filtration)

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound and place it into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade the quality of the NMR spectrum.[16]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the NMR tube into a spinner and adjust its depth according to the spectrometer's gauge. Place the sample into the NMR magnet (or sample changer).

  • Data Acquisition: Follow the standard operating procedures for the specific NMR spectrometer. This typically involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe, and then acquiring the desired spectra (e.g., ¹H, ¹³C, DEPT).[17]

  • Data Processing: After acquisition, process the raw data (FID). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum. For hydrochloride salts in DMSO-d₆, the residual solvent peak can be used as a reference.

Protocol for Aqueous Solubility Determination

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in an aqueous medium.

Methodology: Shake-Flask Method

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water or a buffer solution) in a sealed flask or vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and the solution is achieved.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility based on the measured concentration and any dilutions performed. The results are typically expressed in mg/mL or mol/L. The pH of the final saturated solution should also be recorded, as the solubility of hydrochloride salts can be pH-dependent.[2][8]

Workflows and Logical Diagrams

Visualizing workflows and relationships provides clarity for complex processes in chemical research and development.

G Figure 1: General Workflow for Chemical Purity and Identity Verification cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_decision Data Evaluation cluster_result Outcome start Synthesized Crude Product (4-Azepanone HCl) mp Melting Point Determination start->mp Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Sample ir IR Spectroscopy start->ir Sample ms Mass Spectrometry start->ms Sample decision Data Consistent with Structure & Purity? mp->decision nmr->decision ir->decision ms->decision pass Qualified Material decision->pass Yes fail Repurify or Resynthesize decision->fail No

Caption: Workflow for identity and purity verification of a synthesized chemical compound.

G Figure 2: Relationship Between Purity and Melting Point Characteristics compound Solid Compound (e.g., 4-Azepanone HCl) pure High Purity (>99%) compound->pure is impure Contains Impurities compound->impure is mp_pure Observed Property: Sharp & High Melting Point (e.g., 179-180 °C) pure->mp_pure leads to mp_impure Observed Property: Broad & Depressed Melting Point (e.g., 172-177 °C) impure->mp_impure leads to

Caption: The effect of chemical purity on the observed melting point range.

G Figure 3: Role as an Intermediate in Cathepsin K Inhibitor Synthesis cluster_pathway Biological Pathway start 4-Azepanone HCl (Starting Scaffold) step1 Chemical Modification (e.g., N-acylation, reductive amination) start->step1 intermediate Functionalized Azepanone Derivative step1->intermediate step2 Coupling with Pharmacophore Moiety intermediate->step2 final Final Cathepsin K Inhibitor step2->final enzyme Cathepsin K (Enzyme) final->enzyme Inhibits product Biological Product enzyme->product cleavage substrate Substrate substrate->enzyme

Caption: Synthetic pathway from 4-Azepanone HCl to a Cathepsin K inhibitor.

References

Molecular structure and weight of 4-Azepanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Azepanone hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who may use this compound as a biochemical reagent or building block in organic synthesis.

Core Molecular Information

This compound, also known as Hexahydro-4H-azepin-4-one hydrochloride, is a heterocyclic organic compound. It is the hydrochloride salt of azepan-4-one. Its fundamental properties are crucial for its application in research and synthesis.

Molecular Structure

The molecular structure of this compound consists of a seven-membered azepane ring with a ketone group at the 4-position. The nitrogen atom in the ring is protonated and forms a salt with a chloride ion.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.

PropertyValueReferences
Molecular Formula C6H12ClNO[1][2][3][4]
Molecular Weight 149.62 g/mol [1][2][3][4][5][6]
CAS Number 50492-22-3[1][2][3][4][5][6]
Appearance White to Orange to Green Solid[2]
Light brown to brown Solid
Melting Point 176-181 °C[2]
179 °C[5]
Solubility Soluble in DMSO, Ethanol, Methanol.[2][7]
DMSO: 50 mg/mL (334.18 mM)
Storage Temperature Room temperature, under inert atmosphere.[2]
4°C, sealed storage, away from moisture.[8]
SMILES C1CC(=O)CCNC1.Cl[2][5][6]
InChI InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H[2][6]

Experimental Protocols

While this compound is often used as a starting material or intermediate, detailed experimental protocols for its synthesis are available. The following is a representative synthesis method.

Synthesis of Azepan-4-one hydrochloride

A common synthetic route involves the ring expansion of a piperidone derivative.

Step 1: Ring Expansion

  • To a stirred solution of N-ethoxycarbonyl-4-piperidone (3.00 mmol) in anhydrous ether (1.5 mL) under a nitrogen atmosphere, cool the reaction to -35 °C.

  • Simultaneously add a solution of boron trifluoride in ethyl ether (3.00 mmol) and ethyl diazoacetate (3.92 mmol), each dissolved in anhydrous ether (0.4 mL).

  • Stir the reaction mixture at -35 °C for 1.5 hours.

  • Slowly warm the mixture to room temperature.

  • Wash the reaction solution with 30% aqueous potassium carbonate (3 mL).

  • Extract the organic phase with ethyl acetate (B1210297) (3 x 5 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis and Salt Formation

  • Dissolve the crude product from Step 1 in 4N aqueous hydrochloric acid (13 mL).

  • Reflux the solution for 6 hours.

  • Remove the solvent under reduced pressure to yield the product.[2]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start: N-ethoxycarbonyl-4-piperidone reaction Ring Expansion Reaction - Boron trifluoride - Ethyl diazoacetate start->reaction workup Aqueous Workup & Extraction reaction->workup hydrolysis Acid Hydrolysis & Salt Formation workup->hydrolysis purification Purification: Solvent Removal hydrolysis->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Context and Applications

This compound is primarily utilized as a biochemical reagent in life science research.[1] It serves as a versatile building block in the synthesis of more complex molecules. For instance, it is a known impurity in the synthesis of Azelastine, an antihistamine.[2]

While there is no extensive research on the direct biological activity or signaling pathways of this compound itself, the azepanone core is of interest in medicinal chemistry. Studies have explored azepanone-based compounds as inhibitors of enzymes such as cathepsin K, which is involved in bone resorption.[9][10] These studies highlight the potential for derivatives of 4-azepanone to be developed into therapeutic agents. The synthesis of such derivatives often requires the foundational structure provided by compounds like this compound.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

4-Azepanone hydrochloride solubility in DMSO, ethanol, and methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Azepanone hydrochloride in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and development, offering critical data for stock solution preparation and experimental design.

Executive Summary

This compound is a key biochemical reagent and a versatile building block in medicinal chemistry, notably in the synthesis of protease inhibitors. A thorough understanding of its solubility is paramount for its effective use in experimental settings. This guide compiles available quantitative solubility data, outlines detailed protocols for solubility determination, and provides visual representations of relevant biological pathways and experimental workflows to support researchers in their work.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and biological activity. The following table summarizes the known quantitative solubility of this compound in DMSO.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)50[1][2]334.18[1]Sonication may be required to achieve complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent's hygroscopic nature can affect solubility.[1]
MethanolData not readily availableData not readily availableThe compound is reported to be soluble, but specific quantitative data is not found in the reviewed literature.
EthanolData not readily availableData not readily availableThe compound is reported to be soluble, but specific quantitative data is not found in the reviewed literature.

Experimental Protocols for Solubility Determination

Method 1: Visual Inspection (Qualitative to Semi-Quantitative)

This method provides a rapid assessment of solubility and can be used to estimate a solubility range.

  • Preparation: Weigh a precise amount of this compound (e.g., 5 mg) into a clear glass vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL of ethanol or methanol) to the vial.

  • Dissolution: Vortex the vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution for any undissolved particles against a dark background.

  • Titration: If the compound has dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until precipitation is observed. If the compound has not dissolved, continue to add known volumes of the solvent until a clear solution is obtained.

  • Calculation: The solubility can be estimated based on the total volume of solvent required to dissolve the initial mass of the compound.

Method 2: Shake-Flask Method (Quantitative)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

  • Solvent Addition: Add a precise volume of the desired solvent (DMSO, ethanol, or methanol) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to sediment. Centrifugation at a low speed can be used to expedite this process.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Analysis: The determined concentration represents the saturation solubility of the compound in the specific solvent at the tested temperature.

Relevant Biological and Chemical Workflows

This compound serves as a crucial starting material for the synthesis of various pharmacologically active molecules. Notably, it is a key component in the development of inhibitors targeting Cathepsin K, a cysteine protease involved in bone resorption.

Role in Cathepsin K Inhibitor Synthesis

The azepanone scaffold is central to a class of potent and selective Cathepsin K inhibitors. The synthesis of these inhibitors often involves the modification of the this compound core.

G cluster_synthesis Synthesis of Azepanone-Based Cathepsin K Inhibitors 4_Azepanone_HCl 4-Azepanone hydrochloride Intermediate Functionalized Azepanone Intermediate 4_Azepanone_HCl->Intermediate Chemical Modification (e.g., N-acylation, reductive amination) Final_Inhibitor Potent and Selective Cathepsin K Inhibitor Intermediate->Final_Inhibitor Further Synthetic Steps

Caption: Synthetic workflow from this compound to a Cathepsin K inhibitor.

Cathepsin K Signaling Pathway in Osteoclasts

Cathepsin K is a key enzyme in the process of bone resorption by osteoclasts. Its activity is regulated by complex signaling pathways, with the RANKL/RANK pathway being a major contributor. Understanding this pathway provides context for the therapeutic targeting of Cathepsin K.

G cluster_pathway Simplified Cathepsin K Regulation and Action in Osteoclasts RANKL RANKL RANK RANK Receptor RANKL->RANK Binding Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) RANK->Signaling_Cascade Gene_Expression Increased Gene Expression of Cathepsin K Signaling_Cascade->Gene_Expression Cathepsin_K Active Cathepsin K Gene_Expression->Cathepsin_K Bone_Resorption Bone Resorption Cathepsin_K->Bone_Resorption Degradation of Bone Matrix

Caption: RANKL/RANK signaling pathway leading to Cathepsin K-mediated bone resorption.

Conclusion

This technical guide provides essential solubility data and methodologies for this compound, a compound of significant interest in pharmaceutical research. While the solubility in DMSO is well-defined, further experimental determination is required for precise values in ethanol and methanol. The provided protocols offer a framework for researchers to generate this data, ensuring the accurate and effective use of this compound in their studies. The illustrative diagrams of its synthetic application and the biological pathway it targets aim to enhance the understanding of its scientific context.

References

Spectroscopic Profile of 4-Azepanone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Azepanone hydrochloride (CAS No: 50492-22-3), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₁₂ClNO, is the hydrochloride salt of azepan-4-one. Its structure consists of a seven-membered azepane ring with a ketone functional group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Spectroscopic Data

The following sections present the available ¹H NMR, ¹³C NMR, and FT-IR data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegration (Number of Protons)Assignment
~3.04multiplet4H-CH₂-N-CH₂-
~2.59multiplet4H-CH₂-C(O)-CH₂-
~1.86multiplet1H-NH-
~1.75multiplet2H-N-CH₂-CH₂-C(O)-

Note: The assignments are based on typical chemical shifts for similar structures. The data presented is based on information available from commercial suppliers and may require experimental verification for precise coupling constants and definitive assignments[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~210C=O (C4)
~55-CH₂-N-
~45-CH₂-C(O)-
~28-N-CH₂-CH₂-

Note: This data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. While a complete peak list is not consistently published, the key absorptions are expected in the following regions.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretch (secondary amine salt)
~2950-2850Medium-StrongC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1465MediumC-H bend (methylene)

Note: The presence of a strong, broad band in the high-frequency region is characteristic of the ammonium (B1175870) salt. The carbonyl stretch is a key diagnostic peak for this molecule.

Experimental Protocols

Standard methodologies are employed to acquire the spectroscopic data for this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy Protocol

FT-IR spectra are typically recorded using the following procedure:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption peaks.

Logical Workflow for Spectroscopic Analysis

The process of characterizing this compound using spectroscopic methods follows a logical progression to ensure accurate structural confirmation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Sample 4-Azepanone HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Data Process NMR Data (¹H & ¹³C) NMR_Acq->NMR_Data IR_Data Process IR Spectrum IR_Acq->IR_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation Report Technical Guide Structure_Elucidation->Report

References

4-Azepanone hydrochloride safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Azepanone hydrochloride (CAS No: 50492-22-3). The information is compiled from various safety data sheets and chemical databases to ensure researchers can work with this compound safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is crucial to understand these hazards before handling the compound.

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1][2]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation 1 H318: Causes serious eye damage[1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

GHS Label Elements:

  • Pictograms:

    • alt text

    • alt text

  • Signal Word: Danger [1][2]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P405: Store locked up.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

Table 2: Physical and Chemical Data

Property Value Source
Molecular Formula C₆H₁₂ClNO [1][5]
Molecular Weight 149.62 g/mol [1]
Appearance Colorless crystal or white powder/solid [2][4][5]
Melting Point 176 - 181 °C [4]
Flash Point 152 °C [4]
Solubility Soluble in water and alcohol solvents [5]

| Partition Coefficient (log Pow) | -0.952 |[4] |

Handling, Storage, and Personal Protection

Proper procedures must be followed to minimize risk during the handling and storage of this compound.

Adequate PPE is mandatory when working with this compound.

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374.[2][3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In cases of poor ventilation or dust formation, use a dust respirator.[3]

The following workflow outlines the critical steps for safely managing this compound in a laboratory setting.

GHS_Workflow cluster_prep Preparation & Handling cluster_storage Storage & Cleanup Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Inspect->Don_PPE Handle Handle in Ventilated Area (Fume Hood) Don_PPE->Handle Avoid_Dust Avoid Dust Formation Handle->Avoid_Dust Weigh Weigh and Prepare Solutions Avoid_Dust->Weigh Cleanup Clean Work Area & Equipment Weigh->Cleanup Store Store in Tightly Closed Container Cleanup->Store Conditions Keep in Cool, Dry, Well-Ventilated Place Store->Conditions Lockup Store Locked Up Conditions->Lockup

Caption: Workflow for Safe Handling and Storage.

  • General Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[2][4] The substance should be stored locked up.[4]

  • Stock Solutions: For long-term stability, prepared stock solutions should be stored under specific conditions.

Table 3: Recommended Storage for Stock Solutions

Storage Temperature Duration Notes
-80°C 6 months Sealed storage, away from moisture
-20°C 1 month Sealed storage, away from moisture

Source:[6]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

The following diagram outlines the initial response protocol for various types of exposure.

First_Aid cluster_actions Immediate Actions cluster_responses Response Protocols Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Resp_Inhale Move to Fresh Air. If not breathing, give artificial respiration. Inhalation->Resp_Inhale Resp_Skin Wash with Soap & Plenty of Water. Remove contaminated clothing. Skin->Resp_Skin Resp_Eye Rinse with Water for 15 mins. Remove contact lenses if possible. Eye->Resp_Eye Resp_Ingest Rinse Mouth with Water. Do NOT induce vomiting. Ingestion->Resp_Ingest Seek_Medical Consult a Physician (Show SDS to Doctor) Resp_Inhale->Seek_Medical Resp_Skin->Seek_Medical Resp_Eye->Seek_Medical Resp_Ingest->Seek_Medical

Caption: Emergency First Aid Protocol for Exposure.

  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2][4]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor immediately.[2][4][7]

  • Fire-Fighting: This material is combustible.[2] Use water spray, foam, or dry extinguishing powder.[2] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

  • Accidental Release: In case of a spill, avoid dust formation.[2] Take up the material mechanically and place it in suitable containers for disposal.[2] Ensure adequate ventilation of the affected area.[2]

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Ventilate Ensure Area is Well-Ventilated Assess->Ventilate PPE Wear Required PPE (Respirator, Gloves, Goggles) Ventilate->PPE Contain Contain Spill (Prevent entry into drains) PPE->Contain Cleanup Take up Mechanically (Avoid creating dust) Contain->Cleanup Dispose Place in Labeled Container for Disposal Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Accidental Spill Response Procedure.

Toxicological and Stability Information

  • Toxicological Summary: While detailed toxicological studies are not widely available, the GHS classification indicates that the substance is harmful if swallowed or inhaled, causes skin irritation, and poses a risk of serious eye damage.[1][2] No ingredients are listed as probable or confirmed human carcinogens by IARC.[4]

  • Stability and Reactivity: The compound is stable under recommended storage conditions. It is combustible, and deposited dust has the potential for explosion.[2]

Cited Experimental Protocol: Example of Synthesis

The following is a summarized synthesis protocol found in the literature, provided as a methodological example involving the compound. This is not a protocol for safety testing but illustrates a practical application.

Objective: Synthesize azepan-4-one (B24970) hydrochloride.

Methodology:

  • A solution of N-ethoxycarbonyl-4-piperidone (600 mg, 3.00 mmol) in anhydrous ether (1.5 mL) is prepared under a nitrogen atmosphere and cooled to -35 °C.[8]

  • Solutions of boron trifluoride in ethyl ether (380 μL, 3.00 mmol) and ethyl diazoacetate (412 μL, 3.92 mmol), each dissolved in anhydrous ether (0.4 mL), are added simultaneously to the cooled reaction mixture.[8]

  • The mixture is stirred at -35 °C for 1.5 hours, then slowly warmed to room temperature.[8]

  • The reaction is quenched by washing with a 30% aqueous potassium carbonate solution (3 mL).[8]

  • The organic phase is extracted with ethyl acetate (B1210297) (3 x 5 mL).[8]

  • The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]

  • The resulting crude product is dissolved in 4N aqueous hydrochloric acid (13 mL) and refluxed for 6 hours.[8]

  • The solvent is removed under reduced pressure to yield the final product, this compound.[8]

References

Mechanism of Action for 4-Azepanone Hydrochloride-Derived Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for compounds derived from 4-azepanone hydrochloride. The primary focus of this document is on the well-established role of these compounds as potent inhibitors of Cathepsin K, a key enzyme in bone resorption. Additionally, this guide will briefly explore other potential biological activities and mechanisms of action associated with the broader azepan-4-one (B24970) scaffold, highlighting areas for future research and drug development.

Core Mechanism of Action: Cathepsin K Inhibition

The most extensively studied and well-characterized mechanism of action for this compound-derived compounds is the inhibition of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1] By inhibiting Cathepsin K, these compounds effectively block bone resorption, making them promising therapeutic agents for the treatment of osteoporosis and other bone-related disorders.

The inhibitory activity of these azepanone-based compounds is critically dependent on their stereochemistry. Specifically, the C-4 'S' stereochemistry has been identified as crucial for potent inhibition of Cathepsin K.[1] Molecular modeling and X-ray crystallography studies have revealed that this specific conformation allows the compound to bind effectively within the active site of the enzyme.[1]

Signaling Pathway of Cathepsin K in Osteoclasts

The expression and activity of Cathepsin K in osteoclasts are regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells initiates a signaling cascade that leads to the differentiation and activation of mature osteoclasts. This process involves the recruitment of TNF receptor-associated factor 6 (TRAF6) and the subsequent activation of downstream pathways, including NF-κB and mitogen-activated protein kinases (MAPKs), which ultimately leads to the expression of Cathepsin K.

CathepsinK_Signaling cluster_osteoclast Osteoclast Precursor cluster_action Bone Resorption RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB Activates MAPK MAPK Pathway TRAF6->MAPK Activates CathepsinK_Expression Cathepsin K Expression NFkB->CathepsinK_Expression MAPK->CathepsinK_Expression CathepsinK_Enzyme Cathepsin K CathepsinK_Expression->CathepsinK_Enzyme BoneMatrix Bone Matrix (Type I Collagen) Degradation Degradation BoneMatrix->Degradation AzepanoneCompound 4-Azepanone Derivative AzepanoneCompound->CathepsinK_Enzyme Inhibits CathepsinK_Enzyme->Degradation

Caption: Signaling pathway of Cathepsin K in osteoclasts and its inhibition by 4-azepanone derivatives.

Quantitative Data on Cathepsin K Inhibitors

The following table summarizes the in vitro inhibitory activity and pharmacokinetic properties of representative 4-azepanone-derived Cathepsin K inhibitors.

CompoundTargetKi (nM)Oral Bioavailability (%)Reference
Compound 20 Human Cathepsin K0.1642 (in rat)[1]
Compound 24 Human Cathepsin K0.0048Not Reported[1]
Compound 24 Rat Cathepsin K4.8Not Reported[1]
Relacatib (SB-462795) Human Cathepsin K0.04189 (in rat)

Other Potential Mechanisms of Action

While the inhibition of Cathepsin K is the most prominent mechanism of action, the azepan-4-one scaffold is present in compounds with a broader range of biological activities. It is important for researchers to consider these other potential mechanisms in the development and screening of novel this compound derivatives.

  • Kinase Inhibition: Derivatives of fused azepinones have been reported to act as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), FMS kinase, and LIMK1/2.[3][4][5] These findings suggest that the azepanone core can be incorporated into scaffolds targeting the ATP-binding site of kinases.

  • Anticancer Activity: Several studies have reported the synthesis and evaluation of azepine and pyrrolo[1,2-a]azepine derivatives with potent anticancer activity against various cancer cell lines, including liver, breast, and colon cancer.[6] The proposed mechanisms for these compounds often involve the inhibition of key enzymes in cancer cell proliferation, such as CDKs.[6]

  • Antimicrobial Activity: Azetidinone derivatives, which share a four-membered ring structure with some similarities to the seven-membered azepanone ring, have been investigated for their antibacterial and antifungal properties.[7][8][9] This suggests that derivatives of 4-azepanone could also be explored for their potential as antimicrobial agents.

  • Central Nervous System (CNS) Activity: The azepane scaffold is found in some compounds with activity in the central nervous system. While specific data on this compound derivatives is limited, the broader class of azepanes has been explored for various CNS disorders.[10][11]

  • GPCR Modulation: The structural features of some azepane derivatives may allow them to interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.[12][13][14][15][16]

It is important to note that for these alternative mechanisms, the direct derivation from this compound is not always explicitly stated in the literature, and further research is needed to establish a clear structure-activity relationship for these other biological targets.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Cathepsin K inhibition by this compound-derived compounds.

Cathepsin K Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of test compounds against Cathepsin K using a fluorogenic substrate.

Materials:

  • Human recombinant Cathepsin K

  • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of each test compound dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 2 µL of DMSO.

  • Add 88 µL of Assay Buffer to all wells.

  • Add 5 µL of the Cathepsin K enzyme solution to the test compound and control wells. Add 5 µL of Assay Buffer to the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

CathepsinK_Assay_Workflow Start Start PrepareDilutions Prepare Serial Dilutions of Test Compound in DMSO Start->PrepareDilutions AddToPlate Add Compound/DMSO to 96-well Plate PrepareDilutions->AddToPlate AddBuffer Add Assay Buffer AddToPlate->AddBuffer AddEnzyme Add Cathepsin K Enzyme (or Buffer for Blank) AddBuffer->AddEnzyme Incubate Incubate at 37°C for 15 minutes AddEnzyme->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Kinetic Mode) AddSubstrate->MeasureFluorescence AnalyzeData Calculate Reaction Rates and % Inhibition MeasureFluorescence->AnalyzeData DetermineIC50 Determine IC50 Value AnalyzeData->DetermineIC50 End End DetermineIC50->End XRay_Crystallography_Workflow Start Start Protein_Production Protein Expression & Purification Start->Protein_Production Crystallization Crystallization (Co-crystallization or Soaking) Protein_Production->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Analysis Structure Analysis Refinement->Analysis End End Analysis->End

References

Commercial Availability and Synthetic Strategies for 96% Pure 4-Azepanone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and synthetic approaches for 4-Azepanone hydrochloride (CAS No: 50492-22-3), a key heterocyclic building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Commercial Availability and Suppliers

This compound with a purity of 96% or higher is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, to support laboratory-scale research through to process development.

Key suppliers include:

  • Chemsavers, Inc.: Offers this compound at 96% purity, suitable for a range of research and development applications[1].

  • MedChemExpress: Provides a higher purity version at 98.0%, categorized as a biochemical reagent for life science research. They offer supporting documentation such as a Certificate of Analysis (CoA) and HNMR data[2][3].

  • Santa Cruz Biotechnology: Lists Azepan-4-one (B24970) Hydrochloride for research use[4].

  • Biosynth: Supplies Azepan-4-one hydrochloride as a versatile building block for organic synthesis[5].

A summary of key product specifications from a representative supplier is provided in Table 1.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The compound is a solid with a molecular weight of 149.62 g/mol [1][5][6]. Detailed properties are summarized in Table 2, with data compiled from publicly available resources.

Table 1: Representative Certificate of Analysis Data

ParameterSpecification
Appearance White to off-white solid
Purity (HPLC) ≥ 98.0%
¹H NMR Consistent with structure
MS (ESI) Consistent with structure

Note: Data is representative and may vary by supplier and batch.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50492-22-3[1][6]
Molecular Formula C₆H₁₂ClNO[1][6]
Molecular Weight 149.62 g/mol [1][5][6]
Melting Point 176-181 °C[1]
Topological Polar Surface Area 29.1 Ų[6][7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 0[7]

Synthetic Approaches: The Dieckmann Condensation

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively published in readily accessible literature, the intramolecular Dieckmann condensation of pimelic acid derivatives serves as a primary and logical synthetic route[8][9][10][11][12]. This reaction is a powerful method for the formation of cyclic β-keto esters, which are direct precursors to cyclic ketones like azepan-4-one.

The general workflow for such a synthesis is depicted below. It involves the formation of a diester from a protected amino-pimelate, followed by a base-catalyzed intramolecular cyclization to yield the β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired azepan-4-one, which can then be converted to its hydrochloride salt.

G A Protected Amino-Pimelic Acid Derivative B Diester Formation A->B Esterification C Intramolecular Dieckmann Condensation (Base-catalyzed) B->C D Cyclic β-Keto Ester Intermediate C->D E Hydrolysis and Decarboxylation D->E F Azepan-4-one E->F G Salt Formation (HCl) F->G H This compound G->H

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Representative Experimental Protocol: Synthesis of a Related N-Substituted Azepan-4-one

The following protocol, adapted from literature on the synthesis of N-substituted azepanones, illustrates the key steps of a Dieckmann condensation approach. Note: This is a representative procedure for a related compound and may require optimization for the synthesis of the unsubstituted 4-Azepanone.

Step 1: Diester Formation An N-protected 4-aminopimelic acid is esterified, typically using an alcohol (e.g., ethanol) under acidic conditions, to yield the corresponding diethyl ester.

Step 2: Dieckmann Condensation The resulting diester is dissolved in a non-polar solvent like toluene. A strong base, such as sodium ethoxide, is added, and the mixture is heated to reflux. The base facilitates the deprotonation at an α-carbon, leading to an intramolecular cyclization to form the cyclic β-keto ester.

Step 3: Hydrolysis, Decarboxylation, and Salt Formation The cyclic β-keto ester intermediate is then subjected to acidic hydrolysis (e.g., using aqueous HCl) and heated. This step removes the ester group and promotes decarboxylation to yield the azepan-4-one ring. Upon cooling and purification, the hydrochloride salt is isolated.

Applications in Drug Discovery: A Building Block for Bioactive Molecules

This compound is a valuable scaffold in medicinal chemistry due to the prevalence of the azepane ring in numerous biologically active compounds[13]. Its functionalized ketone group allows for a variety of chemical transformations to build more complex molecular architectures.

A significant application of azepanone derivatives is in the development of Cathepsin K inhibitors. Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption[2][14]. Inhibitors of this enzyme are therefore of great interest for the treatment of diseases characterized by excessive bone loss, such as osteoporosis.

Signaling Pathway of a Therapeutic Target: Cathepsin K

While this compound itself is not directly involved in signaling pathways, its derivatives are designed to target specific pathways. The expression and activity of Cathepsin K, a target for drugs derived from azepanones, are regulated by several signaling cascades, most notably the RANKL/RANK pathway.

G cluster_0 Osteoclast Precursor cluster_1 Mature Osteoclast RANKL RANKL RANK RANK Receptor RANKL->RANK Binding NFATc1 NFATc1 (Transcription Factor) RANK->NFATc1 Activation CatK_gene Cathepsin K Gene (Transcription) NFATc1->CatK_gene Upregulation CatK_protein Cathepsin K (Translation & Maturation) CatK_gene->CatK_protein Bone_Resorption Bone Resorption CatK_protein->Bone_Resorption Degradation of Bone Matrix Azepanone_Derivative Azepanone-based Cathepsin K Inhibitor Azepanone_Derivative->CatK_protein Inhibition

Caption: The RANKL/RANK signaling pathway leading to Cathepsin K expression and its inhibition.

The binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade that activates the transcription factor NFATc1[1][3]. NFATc1, in turn, upregulates the expression of the Cathepsin K gene, leading to increased production of the enzyme and subsequent bone resorption[3]. Azepanone-based inhibitors are designed to block the enzymatic activity of Cathepsin K, thereby preventing the degradation of the bone matrix.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel therapeutics. Its utility is particularly highlighted in the synthesis of Cathepsin K inhibitors, demonstrating the importance of this scaffold in modern drug discovery. While direct, detailed synthetic protocols for the parent compound are not widely published, established methodologies like the Dieckmann condensation provide a clear and viable route for its preparation in a research setting. This guide provides a foundational resource for scientists and researchers working with this important chemical entity.

References

Potential applications of 4-Azepanone hydrochloride in life science research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints for the development of novel therapeutic agents with diverse biological activities. 4-Azepanone hydrochloride, a seven-membered heterocyclic ketone, has emerged as a significant building block in the synthesis of a wide array of biologically active compounds. While this compound itself is not recognized for potent intrinsic biological activity, its true value lies in its role as a versatile precursor for creating structurally complex and pharmacologically relevant molecules. This technical guide provides an in-depth exploration of the applications of this compound in life science research, with a primary focus on the development of potent enzyme inhibitors and novel therapeutic candidates. We will delve into the quantitative data of its derivatives, detailed experimental protocols for their evaluation, and the underlying biological pathways they modulate.

Chemical Properties of this compound

This compound, also known by synonyms such as Azepan-4-one hydrochloride and Hexahydro-4H-azepin-4-one hydrochloride, is a stable, crystalline solid. Its key chemical identifiers are:

  • CAS Number: 50492-22-3[1]

  • Molecular Formula: C₆H₁₂ClNO[1]

  • Molecular Weight: 149.62 g/mol [1]

Its structure, featuring a reactive ketone group and a secondary amine within a flexible seven-membered ring, makes it an ideal starting material for a variety of chemical modifications. This allows for the introduction of diverse functional groups and the exploration of broad chemical space in the quest for new drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in life science research is as a scaffold for the synthesis of potent and selective inhibitors of various enzymes, as well as compounds with antimicrobial and anti-inflammatory properties.

Cathepsin K Inhibitors for the Treatment of Osteoporosis

One of the most significant applications of the 4-azepanone core is in the development of inhibitors of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[2] Cathepsin K is the principal enzyme responsible for the degradation of bone matrix proteins, including type I collagen.[2] Its overactivity is a hallmark of diseases characterized by excessive bone resorption, such as osteoporosis. Therefore, inhibiting Cathepsin K is a key therapeutic strategy for these conditions.

Researchers have successfully synthesized a series of potent and selective azepanone-based inhibitors of Cathepsin K. The azepanone ring provides a conformational constraint that locks the inhibitor into a bioactive conformation, enhancing its potency.[3]

The following table summarizes the in vitro potency of several key azepanone-based Cathepsin K inhibitors.

Compound IDTargetKᵢ (nM)IC₅₀ (nM)Oral Bioavailability (rat)Reference
20 Human Cathepsin K0.1670 (bone resorption assay)42%[2][3]
24 Human Cathepsin K0.004830 (bone resorption assay)Not Reported[2][3]
24 Rat Cathepsin K4.8 (Kᵢ,app)Not ReportedNot Reported[2][3]
15 Human Cathepsin K2.0Not ReportedNot Reported[2]
15 Human Cathepsin L47 (Kᵢ,app)Not ReportedNot Reported[2]
15 Human Cathepsin S26 (Kᵢ,app)Not ReportedNot Reported[2]
5 Human Cathepsin K0.13 (Kᵢ,app)30 (bone resorption assay)Not Reported[4]
6 Human Cathepsin K0.1130 (bone resorption assay)66.3%[4]

Cathepsin K's role in bone resorption is a critical part of the bone remodeling cycle. The expression and activity of Cathepsin K in osteoclasts are regulated by the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway.[5] RANKL, produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that leads to osteoclast differentiation and activation.[5] Once activated, osteoclasts adhere to the bone surface, creating a sealed-off acidic microenvironment called the resorption lacuna.[5] Within this acidic compartment, the mineral component of the bone is dissolved, and Cathepsin K is secreted to degrade the exposed organic matrix, primarily type I collagen.[5][6]

Cathepsin_K_Pathway cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor cluster_osteoclast Mature Osteoclast cluster_bone Bone Matrix Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL secretes Osteoclast_Precursor Osteoclast Precursor Mature_Osteoclast Mature Osteoclast Osteoclast_Precursor->Mature_Osteoclast differentiates into RANK RANK RANK->Osteoclast_Precursor activates Resorption_Lacuna Resorption Lacuna (Acidic Environment) Mature_Osteoclast->Resorption_Lacuna forms Cathepsin_K Cathepsin K Mature_Osteoclast->Cathepsin_K secretes Bone_Matrix Bone Matrix (Type I Collagen) Resorption_Lacuna->Bone_Matrix dissolves mineral Cathepsin_K->Bone_Matrix degrades Degraded_Matrix Degraded Matrix Bone_Matrix->Degraded_Matrix RANKL->RANK binds to

Caption: Simplified signaling pathway of Cathepsin K in osteoclast-mediated bone resorption.

1. Cathepsin K Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Cathepsin K using a fluorogenic substrate.

  • Materials:

    • Recombinant human Cathepsin K

    • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)

    • Fluorogenic substrate (e.g., Z-LR-AMC or Ac-LR-AFC)

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

    • Add 50 µL of the diluted Cathepsin K enzyme solution to each well of the microplate.

    • Add 10 µL of the diluted test compound or vehicle (for control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Osteoclast-Mediated Bone Resorption (Pit) Assay

This cell-based assay assesses the ability of a compound to inhibit the bone-resorbing activity of osteoclasts.

  • Materials:

    • Bone or dentin slices

    • Osteoclast precursor cells (e.g., bone marrow macrophages)

    • Osteoclast differentiation medium (e.g., α-MEM with RANKL and M-CSF)

    • Test compounds

    • Toluidine blue stain (1% in 1% sodium borate)

    • 96-well tissue culture plates

    • Microscope with imaging software

  • Procedure:

    • Place sterile bone or dentin slices into the wells of a 96-well plate.

    • Seed osteoclast precursor cells onto the slices in the presence of differentiation medium.

    • Culture the cells for 7-10 days to allow for the formation of mature, bone-resorbing osteoclasts.

    • Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

    • Continue to culture for an additional 2-3 days.

    • At the end of the culture period, remove the cells from the slices (e.g., by sonication in water or treatment with bleach).

    • Stain the slices with 1% toluidine blue for 5 minutes.

    • Wash the slices thoroughly with water to remove excess stain. The resorption pits will appear as dark blue areas.

    • Capture images of the slices using a microscope.

    • Quantify the total area of resorption pits per slice using image analysis software.

    • Calculate the percentage of inhibition of bone resorption for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Antibacterial Agents

The azepanone scaffold has also been utilized in the synthesis of novel antibacterial agents. By modifying the core structure with various pharmacophores, researchers have developed compounds with activity against both Gram-positive and Gram-negative bacteria.

The following table presents the minimum inhibitory concentration (MIC) values for representative azepanone derivatives against various bacterial strains.

Derivative TypeBacterial StrainMIC (µg/mL)Reference
N-(arylidene)hydrazinoacetyl sulfadiazineStaphylococcus epidermidis128[7]
N-(arylidene)hydrazinoacetyl sulfadiazineEnterococcus faecalis256[7]
N-(arylidene)hydrazinoacetyl sulfadiazinePseudomonas aeruginosa128[7]
Benzophenone fused azetidinone (9a)Staphylococcus aureus12.5[8]
Benzophenone fused azetidinone (9e)Escherichia coli25[8]
Benzophenone fused azetidinone (9g)Pseudomonas aeruginosa25[8]
Anti-inflammatory Agents

Derivatives of 4-azepanone have also been investigated for their anti-inflammatory properties. These compounds have shown potential in inhibiting key inflammatory mediators.

Derivative TypeAssayActivityReference
Azaflavanone derivativeCarrageenan-induced rat paw edema63% inhibition at 200 mg/kg[9]
Rapanone (B192247) (hydroxybenzoquinonic derivative)Human synovial PLA₂ inhibitionIC₅₀ = 2.6 µM[10]
Rapanone (hydroxybenzoquinonic derivative)Neutrophil degranulationIC₅₀ = 9.8 µM[10]

Synthetic Workflow

The synthesis of biologically active molecules from this compound typically involves a multi-step process. A generalized workflow is depicted below.

Synthesis_Workflow Start This compound Step1 N-Functionalization (e.g., acylation, alkylation) Start->Step1 Intermediate1 N-Substituted Azepanone Step1->Intermediate1 Step2 Modification at C3/C5 (e.g., condensation, substitution) Intermediate1->Step2 Intermediate2 Functionalized Azepanone Core Step2->Intermediate2 Step3 Further Derivatization/ Cyclization Intermediate2->Step3 Final_Product Biologically Active Azepanone Derivative Step3->Final_Product

Caption: Generalized synthetic workflow for the derivatization of this compound.

Conclusion

This compound serves as a valuable and versatile scaffold in modern drug discovery. Its utility is not in its own biological activity, but in its capacity to be transformed into a diverse range of complex molecules with significant therapeutic potential. The development of highly potent and selective azepanone-based Cathepsin K inhibitors for osteoporosis is a testament to the power of this scaffold. Furthermore, ongoing research into its applications for creating novel antibacterial and anti-inflammatory agents highlights the broad potential of the azepanone core. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical entities to address unmet medical needs. The data and protocols presented in this guide offer a solid foundation for initiating and advancing research programs centered around this promising molecular framework.

References

An In-depth Technical Guide on the Physical Appearance and Stability of 4-Azepanone Hydrochloride Solid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Azepanone hydrochloride (CAS No: 50492-22-3), with a focus on its appearance and stability as a solid. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physicochemical Properties

This compound is a heterocyclic compound that serves as a building block in organic synthesis. A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 50492-22-3[1][2][3][4][5]
Molecular Formula C₆H₁₂ClNO (or C₆H₁₁NO·HCl)[1][2][3][4][5][6]
Molecular Weight 149.62 g/mol [1][2][3][4][5][6]
Physical State Solid[1][4][5][6][7][8][9]
Appearance Light brown to brown, yellow, or white to orange to green powder.[1][5][6][7][8][9]
Melting Point 176-181 °C[2][4][6]

Solubility

The solubility of this compound is a critical parameter for its use in various experimental settings.

SolventSolubilityNotesSource
DMSO 50 mg/mL (334.18 mM)Requires sonication. Hygroscopic DMSO can negatively impact solubility; use of newly opened solvent is recommended.[1][7]
Ethanol Soluble-[6][9]
Methanol Soluble-[6][9]

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and stability of this compound. The material is generally stable under normal ambient conditions but is sensitive to moisture.[1][7][8]

ConditionRecommended StorageDurationSource
Solid 2-8 °C, sealed storage, away from moisture.Long-term[1][5][7]
10-25 °C, in a well-closed container.Mid-term[2]
Inert atmosphere, Room Temperature.Short-term[6]
In Solvent -80 °CUp to 6 months[1][7]
-20 °CUp to 1 month[1][7]

Note: Fine dust of the compound has the potential for a dust explosion.[8]

Experimental Protocols

The following are generalized protocols for assessing the physical appearance and stability of this compound solid.

4.1. Protocol for Visual Inspection of Physical Appearance

  • Objective: To qualitatively assess the physical state, color, and homogeneity of the solid compound.

  • Materials: Spatula, weighing paper or glass vial, microscope (optional).

  • Procedure:

    • Place a small, representative sample of this compound onto a clean, dry surface (e.g., weighing paper).

    • Observe the sample under adequate lighting. Record the physical state (e.g., crystalline, powder).

    • Note the color of the material. Variations in color (e.g., light brown, yellow) should be documented.[1][5][9]

    • Examine the sample for homogeneity. Note the presence of any discoloration, clumps, or foreign matter.

    • For a more detailed examination, view the solid under a microscope to observe particle morphology.

4.2. Protocol for Melting Point Determination

  • Objective: To determine the melting point range of the solid as an indicator of purity.

  • Materials: Melting point apparatus, capillary tubes, this compound sample.

  • Procedure:

    • Ensure the melting point apparatus is calibrated.

    • Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the apparatus.

    • Set the apparatus to heat at a ramp rate of approximately 1-2 °C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). This range is the melting point.

4.3. Protocol for a Basic Long-Term Stability Study

  • Objective: To evaluate the stability of the solid compound under defined storage conditions over time.

  • Materials: Climate-controlled stability chamber or desiccator, amber glass vials with tight-fitting caps, analytical balance, HPLC or other suitable analytical instrument.

  • Procedure:

    • Establish initial (T=0) data for the batch of this compound, including visual appearance, melting point, and purity (e.g., by HPLC).

    • Aliquot the solid into several amber glass vials, ensuring each is tightly sealed to protect from light and moisture.

    • Place the vials in a stability chamber set to the desired storage condition (e.g., 4°C with controlled humidity or 25°C/60% RH).

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from the chamber.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Perform a full analysis on the sample: visual inspection, melting point, and purity assay.

    • Compare the results to the T=0 data to assess any changes in the compound's properties.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and stability of this compound.

Workflow for Assessing Compound Stability cluster_initial Initial Analysis (T=0) cluster_storage Storage Conditions cluster_timepoint Time Point Analysis (T=x) cluster_comparison Data Evaluation cluster_conclusion Conclusion T0_Appearance Visual Appearance Storage_Conditions Aliquot & Store (e.g., 4°C, 25°C/60% RH) T0_Appearance->Storage_Conditions T0_Purity Purity Assay (HPLC) T0_Purity->Storage_Conditions T0_MP Melting Point T0_MP->Storage_Conditions Tx_Appearance Visual Appearance Storage_Conditions->Tx_Appearance Tx_Purity Purity Assay (HPLC) Storage_Conditions->Tx_Purity Tx_MP Melting Point Storage_Conditions->Tx_MP Comparison Compare T=x with T=0 Tx_Appearance->Comparison Tx_Purity->Comparison Tx_MP->Comparison Stable Stable Comparison->Stable No Change Unstable Degradation Detected Comparison->Unstable Change Detected

Caption: A logical workflow for a long-term stability study of a chemical solid.

Factors Affecting Stability of this compound cluster_compound cluster_factors Environmental Factors cluster_outcome Potential Outcomes Compound 4-Azepanone Hydrochloride Solid Stable Maintained Integrity (Stable) Compound->Stable Proper Storage Degradation Chemical Degradation (Unstable) Compound->Degradation Improper Storage Moisture Moisture/ Hygroscopicity Moisture->Compound Temperature Temperature Temperature->Compound Light Light Light->Compound Oxygen Oxygen/ Atmosphere Oxygen->Compound

References

An In-depth Technical Guide to 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Azepanone hydrochloride, a biochemical reagent utilized in life science research. This document details its chemical identity, physicochemical properties, and synthesis protocols, presented for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: azepan-4-one (B24970);hydrochloride[1]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings.[1][2] These include:

  • 4-Perhydroazepinone hydrochloride

  • Hexahydro-4H-azepin-4-one hydrochloride

  • 4-Oxohomopiperidine hydrochloride

  • Hexahydro-4-azepinone Hydrochloride

  • Azelastine (B1213491) Impurity 19

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C6H12ClNOPubChem[1]
Molecular Weight 149.62 g/mol PubChem[1]
Exact Mass 149.0607417 DaPubChem[1]
Melting Point 176-181 °CChemsavers, Inc.[3]
Physical Form SolidChemsavers, Inc.[3]
CAS Number 50492-22-3PubChem[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of azepan-4-one hydrochloride is outlined below.[2] This method involves the reaction of N-ethoxycarbonyl-4-piperidone with boron trifluoride and ethyl diazoacetate.

Step 1: Synthesis of azepan-4-one hydrochloride [2]

  • A solution of N-ethoxycarbonyl-4-piperidone (600 mg, 3.00 mmol) in anhydrous ether (1.5 mL) is prepared under a nitrogen atmosphere and stirred.

  • The solution is cooled to -35 °C.

  • A solution of boron trifluoride in ethyl ether (380 μL, 3.00 mmol) and ethyl diazoacetate (412 μL, 3.92 mmol), each dissolved in anhydrous ether (0.4 mL), are added simultaneously to the reaction mixture.

  • The reaction mixture is stirred continuously at -35 °C for 1 hour and 30 minutes.

  • The mixture is then slowly warmed to room temperature.

Note: Further purification steps may be required to isolate the final product, which are not detailed in the provided source.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A N-ethoxycarbonyl-4-piperidone in anhydrous ether D Mix under Nitrogen A->D B Boron trifluoride in ethyl ether F Simultaneous addition of B and C to A B->F C Ethyl diazoacetate in anhydrous ether C->F E Cool to -35°C D->E E->F G Stir at -35°C for 1.5 hours F->G H Warm to Room Temperature G->H I This compound H->I

Caption: Synthesis Workflow for this compound.

Biological Activity and Applications

This compound is primarily classified as a biochemical reagent for research purposes.[2][4] It can be used as a building block in organic synthesis or as a reference standard in analytical studies.[4] Notably, azepanone-based compounds have been investigated as inhibitors of human and rat cathepsin K, a cysteine protease.[5] Additionally, 1-methylhexahydroazepine-4-one hydrochloride, a related compound, serves as an intermediate in the synthesis of azelastine hydrochloride, a pharmaceutical ingredient.[6]

Further research is required to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to the Core Differences Between Azepan-4-one and 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental chemical, physical, and handling distinctions between Azepan-4-one and its hydrochloride salt, 4-Azepanone hydrochloride. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Executive Summary

Azepan-4-one, a seven-membered heterocyclic ketone, and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds. The primary distinction lies in their chemical nature: Azepan-4-one is a free base, while this compound is its corresponding salt. This fundamental difference significantly influences their physicochemical properties, including solubility, stability, melting point, and handling requirements. Understanding these differences is paramount for their effective application in research and development.

Comparative Physicochemical Properties

The conversion of the free base, Azepan-4-one, to its hydrochloride salt results in notable changes to its physical and chemical characteristics. These are summarized in the table below.

PropertyAzepan-4-one (Free Base)This compound (Salt)Reference
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO[1],[2]
Molecular Weight 113.16 g/mol 149.62 g/mol [1],[2]
Appearance Colorless to pale yellow liquidWhite to off-white solid[3],[4]
Melting Point Not well-defined (liquid at room temp)176-181 °C[4]
Boiling Point 198.4 ± 23.0 °C (Predicted)Decomposes upon strong heating[5]
Solubility Soluble in organic solventsSoluble in water, DMSO, Ethanol, Methanol[3],[4]
Stability Less stable, susceptible to degradationMore stable, crystalline solid[6]
Handling Standard laboratory precautionsHygroscopic, handle in a dry environment[7]

Core Chemical Differences: Free Base vs. Hydrochloride Salt

The fundamental difference between Azepan-4-one and this compound is the protonation state of the nitrogen atom within the azepane ring.

  • Azepan-4-one (Free Base): The nitrogen atom has a lone pair of electrons, making it basic and nucleophilic. This form is typically soluble in nonpolar organic solvents and is often the reactive species in organic synthesis.

  • This compound: The nitrogen atom is protonated by hydrochloric acid, forming an ammonium (B1175870) salt. This ionic character significantly increases its polarity, leading to higher water solubility and greater stability as a crystalline solid.[8] The presence of the hydrochloride salt is often advantageous for purification, storage, and formulation of pharmaceutical intermediates.[2]

G Chemical Interconversion Azepan4one Azepan-4-one (Free Base) C₆H₁₁NO HCl_salt This compound C₆H₁₂ClNO Azepan4one->HCl_salt + HCl HCl_salt->Azepan4one + Base HCl HCl (gas or in organic solvent) Base Base (e.g., NaHCO₃, NaOH)

Figure 1: Interconversion of Azepan-4-one and its hydrochloride salt.

Experimental Protocols

Synthesis of Azepan-4-one via Dieckmann Condensation

A plausible synthetic route to Azepan-4-one involves the intramolecular Dieckmann condensation of a pimelic acid derivative.[9][10]

Materials:

  • Diethyl 3,3'-(phenylimino)dipropanoate (or other suitable N-protected pimelate)

  • Sodium ethoxide

  • Anhydrous toluene (B28343)

  • Hydrochloric acid (for hydrolysis and decarboxylation)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for elution)

Procedure:

  • Cyclization: To a solution of diethyl 3,3'-(phenylimino)dipropanoate in anhydrous toluene under an inert atmosphere, add sodium ethoxide portion-wise at room temperature. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: After completion, cool the reaction mixture and quench with aqueous hydrochloric acid. Heat the mixture to reflux to effect hydrolysis of the ester and decarboxylation.

  • Work-up: Cool the mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure Azepan-4-one.

Preparation of this compound from Azepan-4-one

The conversion of the free base to its hydrochloride salt is a standard procedure to enhance stability and solubility.[2][11]

Materials:

  • Azepan-4-one

  • Anhydrous diethyl ether or Dioxane

  • Hydrogen chloride (gas or a solution in an organic solvent, e.g., 4M HCl in dioxane)

Procedure:

  • Dissolve Azepan-4-one in a minimal amount of anhydrous diethyl ether or dioxane.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in an organic solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

G Synthetic Workflow start Pimelic Acid Derivative dieckmann Dieckmann Condensation start->dieckmann hydrolysis Hydrolysis & Decarboxylation dieckmann->hydrolysis purification1 Purification (Chromatography) hydrolysis->purification1 azepan4one Azepan-4-one purification1->azepan4one hcl_formation HCl Salt Formation azepan4one->hcl_formation purification2 Purification (Filtration) hcl_formation->purification2 hcl_salt This compound purification2->hcl_salt

Figure 2: General synthetic workflow from a pimelic acid derivative to this compound.

Spectroscopic Analysis

The structural differences between the free base and the hydrochloride salt are readily discernible through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
FeatureAzepan-4-one (Free Base)This compound (Salt)
¹H NMR The N-H proton signal is typically a broad singlet. Protons alpha to the nitrogen appear at a certain chemical shift.The N-H proton signal shifts downfield and may become broader due to proton exchange. Protons alpha to the now positively charged nitrogen are deshielded and also shift downfield.[3]
¹³C NMR Carbons alpha to the nitrogen appear at a characteristic chemical shift.Carbons alpha to the protonated nitrogen experience a downfield shift due to the inductive effect of the positive charge.[3]
Infrared (IR) Spectroscopy
FeatureAzepan-4-one (Free Base)This compound (Salt)
N-H Stretch A weak to medium absorption is expected in the range of 3300-3500 cm⁻¹ for the secondary amine.[12]A broad, strong absorption band appears in the 2400-3000 cm⁻¹ region, characteristic of an ammonium salt (R₂NH₂⁺ stretch).[7][13]
C=O Stretch A strong absorption band is expected around 1715 cm⁻¹ for a seven-membered cyclic ketone.[5][14]The C=O stretching frequency is generally not significantly affected by the protonation of the distal nitrogen atom.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of these compounds.

  • Azepan-4-one: Should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • This compound: Is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent moisture absorption.[7] It should be kept in a tightly sealed container in a cool, dry place.

Conclusion

The key differences between Azepan-4-one and this compound stem from the basicity of the nitrogen atom and its subsequent protonation. The hydrochloride salt offers advantages in terms of stability, water solubility, and ease of handling, making it a preferred form for many applications in pharmaceutical development. Conversely, the free base is the reactive form required for many chemical transformations. A thorough understanding of these distinctions is essential for the successful design and execution of synthetic routes and the development of new chemical entities.

References

Methodological & Application

Synthetic Routes to 4-Azepanone Hydrochloride from N-ethoxycarbonyl-4-piperidone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 4-azepanone hydrochloride, a valuable heterocyclic building block in medicinal chemistry, starting from N-ethoxycarbonyl-4-piperidone. Two primary synthetic routes involving ring expansion are presented: the Beckmann rearrangement and the Schmidt reaction. This guide includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and workflow visualizations to aid in the successful execution of these transformations.

Introduction

4-Azepanone and its derivatives are key structural motifs in a variety of biologically active compounds. The seven-membered azepane ring system offers a unique three-dimensional chemical space that is of increasing interest in drug discovery. This application note details two reliable methods for the synthesis of this compound from the readily available starting material, N-ethoxycarbonyl-4-piperidone. The described pathways leverage classical organic reactions to achieve a one-carbon ring expansion of the piperidone core.

Synthetic Route 1: Beckmann Rearrangement

The Beckmann rearrangement provides a robust method for the conversion of a ketone to a lactam via an oxime intermediate. In this synthetic pathway, N-ethoxycarbonyl-4-piperidone is first converted to its corresponding oxime, which is then subjected to acidic conditions to induce the rearrangement, yielding an N-ethoxycarbonyl-azepanone. Subsequent hydrolysis of the carbamate (B1207046) and lactam functionalities affords the desired this compound.

Experimental Protocol: Beckmann Rearrangement Route

Step 1: Synthesis of N-ethoxycarbonyl-4-piperidone oxime

  • To a solution of N-ethoxycarbonyl-4-piperidone (1 equivalent) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and pyridine (B92270) (2.8 equivalents).

  • Heat the reaction mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with 1 M HCl and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude oxime, which can be purified by recrystallization.

Step 2: Beckmann Rearrangement to 1-Ethoxycarbonyl-azepan-4-one

  • Add the N-ethoxycarbonyl-4-piperidone oxime (1 equivalent) to polyphosphoric acid.

  • Heat the mixture with stirring and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude lactam by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the 1-ethoxycarbonyl-azepan-4-one (1 equivalent) in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction for the cleavage of the carbamate and hydrolysis of the lactam.

  • After the reaction is complete, cool the solution and concentrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization.

Data Presentation: Beckmann Rearrangement Route
StepProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-ethoxycarbonyl-4-piperidone oximeHydroxylamine hydrochloride, PyridineEthanol602-485-95>95
21-Ethoxycarbonyl-azepan-4-onePolyphosphoric Acid-100-1201-260-75>90
3This compoundConcentrated HClWaterReflux12-2470-85>98

Synthetic Route 2: Schmidt Reaction

The Schmidt reaction offers a direct conversion of a ketone to a lactam using hydrazoic acid (generated in situ from sodium azide). This method provides an alternative one-step approach for the ring expansion of N-ethoxycarbonyl-4-piperidone to the corresponding N-ethoxycarbonyl-azepanone, which is then hydrolyzed to the final product.

Experimental Protocol: Schmidt Reaction Route

Step 1: Schmidt Reaction to 1-Ethoxycarbonyl-azepan-4-one

  • To a stirred mixture of glacial acetic acid and concentrated sulfuric acid, add N-ethoxycarbonyl-4-piperidone (1 equivalent) while maintaining a low temperature.

  • Add sodium azide (B81097) (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated sodium hydroxide (B78521) solution).

  • Extract the product with an organic solvent such as chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactam by column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the 1-ethoxycarbonyl-azepan-4-one (1 equivalent) in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction for the cleavage of the carbamate and hydrolysis of the lactam.

  • After the reaction is complete, cool the solution and concentrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization.

Data Presentation: Schmidt Reaction Route
StepProductReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
11-Ethoxycarbonyl-azepan-4-oneSodium azide, Sulfuric acidAcetic acid0 to RT2-470-80>90
2This compoundConcentrated HClWaterReflux12-2470-85>98

Visualizations

Beckmann Rearrangement Workflow

Beckmann_Rearrangement_Workflow start N-ethoxycarbonyl-4-piperidone oxime N-ethoxycarbonyl-4-piperidone oxime start->oxime Hydroxylamine HCl, Pyridine rearrangement 1-Ethoxycarbonyl-azepan-4-one oxime->rearrangement Polyphosphoric Acid hydrolysis This compound rearrangement->hydrolysis Conc. HCl, Heat Schmidt_Reaction_Workflow start N-ethoxycarbonyl-4-piperidone rearrangement 1-Ethoxycarbonyl-azepan-4-one start->rearrangement NaN3, H2SO4 hydrolysis This compound rearrangement->hydrolysis Conc. HCl, Heat

Application Notes and Protocols: Synthesis of Cathepsin Inhibitors Using 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cathepsin inhibitors utilizing 4-azepanone hydrochloride as a key building block. The azepanone scaffold has been identified as a privileged structure in the development of potent and selective inhibitors for various cathepsins, including cathepsins K, L, and S, which are implicated in a range of diseases such as osteoporosis, arthritis, and cancer.

Introduction

Cathepsins are a family of proteases that play crucial roles in numerous physiological and pathological processes. The development of small molecule inhibitors targeting specific cathepsins is a significant area of research in drug discovery. Azepanone-based compounds have emerged as a promising class of cathepsin inhibitors due to their conformational constraint, which can enhance both potency and oral bioavailability.[1] This document outlines a representative synthetic route starting from this compound to yield potent cathepsin inhibitors, along with methods for their characterization and evaluation.

Data Presentation: Inhibitory Activity of Azepanone-Based Cathepsin Inhibitors

The following table summarizes the inhibitory activities of representative azepanone-based inhibitors against various cathepsin enzymes. This data is compiled from published literature and demonstrates the potential for achieving high potency and selectivity with this scaffold.

Compound IDTarget CathepsinInhibition Constant (K_i) (nM)IC_50 (nM)Reference
Compound 20 Cathepsin K (human)0.16-[1]
Compound 24 Cathepsin K (human)0.0048-[1]
Compound 24 Cathepsin K (rat)4.8 (K_i,app)-[1]
Relacatib (SB-462795) Cathepsin K (human)0.041 (K_iapp)-
Relacatib (SB-462795) Cathepsin L (human)0.068 (K_i,app)-
Relacatib (SB-462795) Cathepsin V (human)0.053 (K_i,app)-
Relacatib (SB-462795) Cathepsin S (human)1.6 (K_i,app)-
Relacatib (SB-462795) Cathepsin B (human)15 (K_i,app)-
Compound 15 Cathepsin L (human)0.43-
Compound 39 Cathepsin S (human)-Balanced Potency

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of a representative azepanone-based cathepsin inhibitor.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Coupling cluster_3 Step 4: Deprotection A 4-Azepanone hydrochloride B N-Boc-4-azepanone A->B Boc2O, Base D N-Boc-4-(aminoacyl)-azepanone B->D C Amino Acid Derivative (e.g., Leucine (B10760876) methyl ester) C->D NaBH(OAc)3 F Fully Assembled Protected Inhibitor D->F E P3 Building Block (e.g., Carboxylic acid) E->F EDC, HOBt G Final Cathepsin Inhibitor F->G TFA

Caption: General synthetic workflow for azepanone-based cathepsin inhibitors.

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-4-azepanone)

This initial step involves the protection of the secondary amine of 4-azepanone to prevent side reactions in subsequent steps.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

    • Triethylamine (B128534) (NEt₃) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1 equivalent) in DCM.

    • Add a base such as triethylamine (2.2 equivalents) or a saturated aqueous solution of sodium bicarbonate.

    • To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-4-azepanone as a solid or oil.

Step 2: Synthesis of a 4-Amino-azepanone Intermediate via Reductive Amination

This step introduces the key amino group at the C4 position, which will be further functionalized.

  • Materials:

    • N-Boc-4-azepanone (from Step 1)

    • An appropriate amine source (e.g., Leucine methyl ester hydrochloride for a P2 leucine moiety)

    • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

    • Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-4-azepanone (1 equivalent) and the amino acid ester hydrochloride (1.2 equivalents) in DCE.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting diastereomeric mixture by flash chromatography to isolate the desired stereoisomer. The C4-S stereochemistry has been reported to be critical for potent inhibition of cathepsin K.[1]

Step 3: Coupling with a P3 Building Block

The 4-amino group is acylated with a suitable carboxylic acid to introduce the P3 moiety of the inhibitor.

  • Materials:

    • 4-Amino-azepanone intermediate (from Step 2)

    • Desired carboxylic acid (P3 moiety)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the carboxylic acid (1.1 equivalents) in DMF.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes to pre-activate the acid.

    • Add a solution of the 4-amino-azepanone intermediate (1 equivalent) and DIPEA (2.5 equivalents) in DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Step 4: Final Deprotection

The final step involves the removal of the Boc protecting group to yield the active cathepsin inhibitor.

  • Materials:

    • Fully protected inhibitor (from Step 3)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected inhibitor in a solution of TFA in DCM (e.g., 20-50% v/v).

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by preparative HPLC or by trituration with diethyl ether to yield the final inhibitor as a TFA salt.

Characterization

The synthesized intermediates and the final compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Cathepsin Inhibition Assay Protocol

The inhibitory potency of the synthesized compounds against target cathepsins can be determined using a fluorometric assay.

Diagram: Cathepsin Inhibition Assay Workflow

Inhibition_Assay cluster_assay Inhibition Assay A Prepare Reagents: - Assay Buffer - Cathepsin Enzyme - Fluorogenic Substrate - Test Inhibitor B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence over time C->D E Data Analysis: Calculate IC50 or Ki D->E

Caption: Workflow for determining cathepsin inhibitory activity.

  • Materials:

    • Recombinant human cathepsin K, L, or S

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

    • Fluorogenic substrate (e.g., Z-FR-AMC for cathepsins L and S, Z-GPR-AMC for cathepsin K)

    • Synthesized inhibitor compound

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO and then dilute into the assay buffer.

    • In a 96-well plate, add the assay buffer, the inhibitor solution, and the cathepsin enzyme solution.

    • Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 15-30 minutes.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the inhibitor and the substrate.

Conclusion

The protocol described provides a comprehensive guide for the synthesis and evaluation of azepanone-based cathepsin inhibitors. The versatility of this synthetic route allows for the introduction of diverse substituents at the P2 and P3 positions, enabling the optimization of potency and selectivity for different cathepsin isozymes. Researchers can adapt this protocol to generate libraries of novel inhibitors for further investigation in the context of various therapeutic areas.

References

Application Notes and Protocols: 4-Azepanone Hydrochloride as a Building Block for Novel Azepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its seven-membered ring provides a three-dimensional architecture that is well-suited for interaction with biological targets. 4-Azepanone hydrochloride serves as a versatile and readily available building block for the synthesis of a diverse range of novel azepane derivatives. This document provides detailed application notes and protocols for the synthesis and biological evaluation of such derivatives, with a focus on their potential as therapeutic agents.

Synthesis of Novel Azepane Derivatives via Reductive Amination

A key transformation for elaborating the 4-azepanone core is reductive amination. This powerful and versatile reaction allows for the introduction of a wide array of substituents at the 4-position, leading to libraries of novel compounds for biological screening. The one-pot reaction involves the formation of an imine or iminium ion intermediate from 4-azepanone and a primary or secondary amine, followed by in-situ reduction with a selective reducing agent.[3][4][5]

General Experimental Protocol: Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of N-substituted-azepan-4-amines from this compound and a representative amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, substituted aniline)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane (DCM)

  • Hexanes or Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCE (0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (1.1 eq) to liberate the free amine.

  • The reaction is typically stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-azepan-4-amine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery: Azepane-Based Cathepsin K Inhibitors

Azepanone-based structures have shown significant promise as inhibitors of cathepsin K, a cysteine protease involved in bone resorption and implicated in diseases such as osteoporosis.[6][7] The synthesis of potent and selective cathepsin K inhibitors highlights the utility of the azepane scaffold in designing novel therapeutics.

Quantitative Biological Activity Data

The following table summarizes the in vitro activities of representative azepanone-based inhibitors of human and rat cathepsin K.

Compound IDTargetKᵢ (nM)Reference
20 Human Cathepsin K0.16[1][6]
24 Human Cathepsin K0.0048[1][6]
24 Rat Cathepsin K4.8[1][6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the application of these novel derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Azepanone Hydrochloride reductive_amination Reductive Amination (Amine, NaBH(OAc)₃) start->reductive_amination 1. purification Purification (Column Chromatography) reductive_amination->purification 2. characterization Characterization (NMR, MS) purification->characterization 3. in_vitro In Vitro Assay (e.g., Cathepsin K Inhibition) characterization->in_vitro 4. data_analysis Data Analysis (IC₅₀ / Kᵢ Determination) in_vitro->data_analysis 5.

Synthesis and Evaluation Workflow

The inhibition of cathepsin K by azepane derivatives can modulate signaling pathways involved in both bone metabolism and cancer progression.

signaling_pathway cluster_pathway Cathepsin K Signaling in Cancer and Bone Resorption rankl RANKL rank RANK rankl->rank osteoclast Osteoclast Activation & Differentiation rank->osteoclast tgfb TGF-β mtor mTOR Signaling tgfb->mtor wnt Wnt/β-catenin Signaling tgfb->wnt tumor_progression Tumor Cell Proliferation, Invasion, & Migration mtor->tumor_progression wnt->tumor_progression cathepsin_k Cathepsin K (Target) osteoclast->cathepsin_k bone_resorption Bone Resorption cathepsin_k->bone_resorption cathepsin_k->tumor_progression azepane_inhibitor Azepane-based Inhibitor azepane_inhibitor->cathepsin_k Inhibits

Cathepsin K Signaling Pathways

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel azepane derivatives with significant potential in drug discovery. The straightforward and robust reductive amination protocol allows for the generation of diverse libraries of compounds. The demonstrated activity of azepane-based molecules as potent cathepsin K inhibitors underscores the importance of this scaffold in developing new therapies for diseases such as osteoporosis and cancer. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from this key building block.

References

Standard Reaction Conditions for Reductive Amination of 4-Azepanone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reductive amination of 4-azepanone hydrochloride, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols focus on the use of sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[1][2] This one-pot reaction is highly valued in medicinal chemistry for its efficiency and broad substrate scope.[1][3] For cyclic ketones like 4-azepanone, this reaction provides a direct route to introduce diverse substituents at the 4-position, creating a library of compounds for drug discovery. 4-Azepanone is often supplied as a hydrochloride salt to improve its stability. The presence of the hydrochloride requires the addition of a base to liberate the free amine of the azepanone ring if it is intended to remain unsubstituted, or to neutralize the HCl salt to prevent interference with the reductive amination at the ketone functionality.

Core Reaction and Mechanism

The reductive amination of 4-azepanone with a primary or secondary amine proceeds in two main steps that occur in situ:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the 4-azepanone. Subsequent dehydration, often acid-catalyzed, forms a transient imine or its protonated form, the iminium ion.

  • Reduction: A hydride-based reducing agent, chosen for its selectivity to reduce the iminium ion over the ketone, reduces the C=N double bond to afford the final amine product.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, moisture-sensitive but not violently so, and selectively reduces the iminium ion intermediate in the presence of the starting ketone.[4][5][6] This allows for a convenient one-pot procedure where all reactants can be combined.[6]

Experimental Protocols

The following protocols are representative examples for the reductive amination of this compound. It is crucial to note that since the starting material is a hydrochloride salt, a non-nucleophilic base is required to neutralize the acid and allow the reaction to proceed efficiently.

Protocol 1: General Procedure with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine (B48309)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCE or DCM as the solvent (typically 10-20 mL per gram of the limiting reagent).

  • Add triethylamine or DIPEA (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Add benzylamine (1.0-1.2 eq) to the reaction mixture and stir for 30-60 minutes to allow for imine formation.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5-2.0 eq). Add the STAB portion-wise to the reaction mixture over 15-20 minutes, monitoring for any temperature increase.

  • Stir the reaction at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize typical reaction parameters and the influence of different reagents on the reductive amination of cyclic ketones, based on literature for analogous systems like N-Boc-4-piperidone.[7]

Table 1: Common Reagents for Reductive Amination

Reagent TypeExamplesTypical SolventsKey Considerations
Ketone This compound-Requires neutralization with a base.
Amine Primary (e.g., Aniline, Benzylamine), SecondaryDCE, DCM, THF, MeOHStoichiometry is typically 1.0-1.2 equivalents.
Reducing Agent Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄)DCE, DCM, THF (for STAB); MeOH (for NaBH₃CN, NaBH₄)STAB is mild and selective.[4][5] NaBH₃CN is also selective but toxic. NaBH₄ can reduce the starting ketone.[5]
Base (for HCl salt) Triethylamine (TEA), Diisopropylethylamine (DIPEA)Reaction SolventNon-nucleophilic base is preferred to avoid side reactions.
Acid Catalyst Acetic Acid (optional for ketones)Reaction SolventCan accelerate imine formation, especially with less reactive ketones.[4][7]

Table 2: Representative Reaction Conditions and Yields for Analogs

Ketone SubstrateAmineReducing Agent (eq)SolventAdditive (eq)Time (h)Yield (%)Reference
N-Boc-4-piperidoneAnilineSTAB (1.5)DichloromethaneAcetic Acid (1.0)16Not specified[7]
CyclohexanoneBenzylamineSTAB (1.5)1,2-DichloroethaneNone195J. Org. Chem. 1996, 61, 3849-3862
CyclopentanoneMorpholineSTAB (1.5)1,2-DichloroethaneNone294J. Org. Chem. 1996, 61, 3849-3862

Visualizations

Reductive Amination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh 4-Azepanone HCl (1.0 eq) add_solvent Add Anhydrous Solvent (DCM/DCE) start->add_solvent add_base Add Base (TEA/DIPEA, 1.1 eq) add_solvent->add_base add_amine Add Amine (1.0-1.2 eq) add_base->add_amine add_stab Add STAB (1.5-2.0 eq) add_amine->add_stab stir Stir at Room Temperature (12-24h) add_stab->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product G 4-Azepanone Imine/Iminium Ion Imine/Iminium Ion Intermediate 4-Azepanone->Imine/Iminium Ion + R-NH₂ - H₂O Amine (R-NH₂) R-NH₂ Final Product 4-Amino-azepane Derivative Imine/Iminium Ion->Final Product + NaBH(OAc)₃ STAB NaBH(OAc)₃

References

Application Notes and Protocols for Monitoring Reactions of 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 4-azepanone hydrochloride. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative and qualitative analysis of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the progress of reactions involving this compound by separating and quantifying the reactant, intermediates, and products over time. Due to the lack of a strong chromophore in this compound, derivatization or the use of a universal detector is often necessary for sensitive detection.

Application Note: HPLC Analysis of this compound

This method is suitable for quantifying the consumption of this compound and the formation of non-volatile products in a reaction mixture. A pre-column derivatization step with a UV-absorbing agent can be employed for enhanced sensitivity with a standard UV detector. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for direct analysis without derivatization.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm (with derivatization) or ELSD/CAD
Experimental Protocol: HPLC Reaction Monitoring
  • Reaction Sampling: At designated time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction.

  • Sample Preparation (without derivatization):

    • Centrifuge the quenched sample to remove any particulate matter.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak areas corresponding to the reactant and product(s).

  • Quantification:

    • Calculate the concentration of each species using a pre-determined calibration curve.

    • Plot the concentration of the reactant and product(s) as a function of time to monitor the reaction progress.

Workflow for HPLC Reaction Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction in Progress Sampling 1. Aliquot Withdrawal Reaction->Sampling Quenching 2. Reaction Quenching Sampling->Quenching Dilution 3. Dilution & Filtration Quenching->Dilution Injection 4. HPLC Injection Dilution->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. Detection (UV/ELSD) Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification Integration->Quantification Kinetics 9. Kinetic Analysis Quantification->Kinetics

Caption: Workflow for HPLC-based reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for monitoring reactions involving this compound, especially for volatile products or when high sensitivity and structural confirmation are required. Due to the polarity and potential for thermal degradation of the amine hydrochloride, derivatization is often necessary to improve its chromatographic properties.

Application Note: GC-MS Analysis of this compound Derivatives

This method is suitable for the quantitative analysis of this compound and its reaction products after derivatization. Acylation or silylation are common derivatization techniques that increase the volatility and thermal stability of the analyte.[1]

Table 2: GC-MS Method Parameters

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z
Experimental Protocol: GC-MS Reaction Monitoring with Derivatization
  • Reaction Sampling and Quenching: Follow steps 1 and 2 as described in the HPLC protocol.

  • Sample Preparation and Derivatization:

    • Evaporate the solvent from the quenched sample under a stream of nitrogen.

    • Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or an acylating agent like trifluoroacetic anhydride).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Quantification:

    • Identify the peaks corresponding to the derivatized reactant and product(s) by their mass spectra.

    • Use the peak areas from the total ion chromatogram (TIC) or SIM to determine the relative amounts or calculate absolute concentrations using a calibration curve with a derivatized standard.

Workflow for GC-MS Reaction Monitoring

GCMS_Workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Reaction Reaction Mixture Sampling 1. Sampling & Quenching Reaction->Sampling Evaporation 2. Solvent Evaporation Sampling->Evaporation Derivatization 3. Chemical Derivatization Evaporation->Derivatization Injection 4. GC Injection Derivatization->Injection Separation 5. Gas Chromatography Injection->Separation Ionization 6. Mass Spectrometry Separation->Ionization Identification 7. Spectral Identification Ionization->Identification Quantification 8. Quantitative Analysis Identification->Quantification Monitoring 9. Reaction Monitoring Quantification->Monitoring

Caption: Workflow for GC-MS based reaction monitoring with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is an excellent tool for real-time, in-situ monitoring of reactions involving this compound, providing both structural and quantitative information without the need for sample workup.[2] Both ¹H and ¹³C NMR can be utilized to track the disappearance of starting material and the appearance of products.

Application Note: Quantitative NMR (qNMR) for Reaction Kinetics

This protocol describes the use of ¹H qNMR to determine the concentration of reactants and products directly in the reaction mixture. An internal standard with a known concentration is added to the reaction for accurate quantification.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionExpected Chemical Shift (ppm)
¹H-CH₂-C=O~2.5 - 2.8
¹H-CH₂-N-~3.0 - 3.4
¹H-CH₂-CH₂-N-~1.8 - 2.2
¹³CC=O~205 - 215
¹³C-CH₂-C=O~40 - 50
¹³C-CH₂-N-~45 - 55
¹³C-CH₂-CH₂-N-~25 - 35
Note: Chemical shifts are approximate and can vary based on the solvent and other reaction components.
Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) in a deuterated solvent compatible with the reaction conditions.

    • Ensure the chosen internal standard has a signal that does not overlap with the signals of the reactants or products.

  • Reaction Initiation:

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations.

    • Initiate the reaction by adding the other reactant(s) and/or catalyst to the NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals throughout the course of the reaction.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) for accurate integration.

  • Data Processing and Quantification:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species at each time point using the following formula: *Concentration (Analyte) = [Concentration (Standard) x (Integral (Analyte) / Number of Protons (Analyte))] / [(Integral (Standard) / Number of Protons (Standard))] *

  • Kinetic Analysis:

    • Plot the concentrations of the species as a function of time to determine the reaction kinetics.

Logical Diagram for qNMR-based Kinetic Study

qNMR_Kinetics A Prepare NMR Sample (Reactant + Internal Standard in Deuterated Solvent) B Acquire t=0 Spectrum A->B C Initiate Reaction in NMR Tube B->C D Acquire Spectra at Timed Intervals C->D D->D E Process Spectra (FT, Phasing, Baseline) D->E F Integrate Signals (Reactant, Product, Standard) E->F G Calculate Concentrations at Each Time Point F->G H Plot Concentration vs. Time G->H I Determine Reaction Order and Rate Constant H->I

Caption: Logical flow for a quantitative NMR (qNMR) kinetic study.

By employing these analytical techniques, researchers can effectively monitor reactions involving this compound, leading to a better understanding of reaction kinetics, optimization of reaction conditions, and ensuring the quality and purity of the final products.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis and purification of 4-Azepanone hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The described protocol is based on a robust Tiffeneau-Demjanov ring expansion of N-Boc-4-piperidone. This application note includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

4-Azepanone and its derivatives are important building blocks in medicinal chemistry, notably in the synthesis of cathepsin inhibitors and other therapeutic agents. The seven-membered azepane ring system imparts unique conformational properties to molecules, making it a valuable scaffold in drug design. The hydrochloride salt of 4-azepanone provides a stable, crystalline solid that is amenable to handling and storage. This document outlines a scalable and reproducible multi-step synthesis of this compound, commencing from the readily available N-Boc-4-piperidone.

Overall Synthesis and Purification Workflow

The multi-step synthesis and purification process is depicted in the workflow diagram below. The key transformations involve:

  • Cyanohydrin Formation: Reaction of N-Boc-4-piperidone with trimethylsilyl (B98337) cyanide (TMSCN) to form the corresponding cyanohydrin.

  • Reduction of Cyanohydrin: Reduction of the cyanohydrin intermediate to the corresponding β-amino alcohol using lithium aluminum hydride (LiAlH₄).

  • Tiffeneau-Demjanov Ring Expansion: Diazotization of the β-amino alcohol followed by a rearrangement to yield N-Boc-4-azepanone.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

  • Purification: Purification of the final product by recrystallization.

G cluster_synthesis Synthesis cluster_purification Purification A N-Boc-4-piperidone B Cyanohydrin Formation A->B TMSCN, ZnI₂ C N-Boc-4-(cyanomethyl)-4-piperidinol B->C D Reduction C->D 1. LiAlH₄ 2. Workup E N-Boc-4-(aminomethyl)-4-piperidinol D->E F Tiffeneau-Demjanov Ring Expansion E->F NaNO₂, HCl (aq) G N-Boc-4-azepanone F->G H Deprotection & Salt Formation G->H HCl in Dioxane I Crude this compound H->I J Recrystallization I->J Isopropanol (B130326)/Ether K Pure this compound J->K

Figure 1: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Safety Precautions:

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.[1]

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. Handle under an inert atmosphere (e.g., nitrogen or argon). The workup procedure involves the evolution of hydrogen gas and should be performed carefully.[2][3][4][5]

  • All reactions should be carried out with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of N-Boc-4-(cyanomethyl)-4-piperidinol (Cyanohydrin Formation)
  • To a dry 50 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add N-Boc-4-piperidone (5.0 kg, 25.1 mol) and anhydrous dichloromethane (B109758) (25 L).

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Add zinc iodide (ZnI₂, 0.40 kg, 1.25 mol) to the solution.

  • Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Slowly add trimethylsilyl cyanide (TMSCN, 3.0 kg, 30.2 mol) via a dropping funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate (15 L).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 L).

  • Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyanohydrin as a viscous oil. The product is used in the next step without further purification.

Step 2: Synthesis of N-Boc-4-(aminomethyl)-4-piperidinol (Reduction)
  • Set up a 100 L jacketed glass reactor with a mechanical stirrer, nitrogen inlet, reflux condenser, and a dropping funnel.

  • Under a nitrogen atmosphere, carefully charge lithium aluminum hydride (LiAlH₄, 1.4 kg, 36.9 mol) to anhydrous tetrahydrofuran (B95107) (THF, 30 L).

  • Cool the suspension to 0-5 °C.

  • Dissolve the crude N-Boc-4-(cyanomethyl)-4-piperidinol from the previous step in anhydrous THF (20 L) and add it to the dropping funnel.

  • Add the cyanohydrin solution dropwise to the LiAlH₄ suspension over 3-4 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of:

  • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour until a granular precipitate is formed.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF (3 x 10 L).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude N-Boc-4-(aminomethyl)-4-piperidinol as a solid.

Step 3: Synthesis of N-Boc-4-azepanone (Tiffeneau-Demjanov Ring Expansion)
  • To a 100 L reactor, add the crude N-Boc-4-(aminomethyl)-4-piperidinol (approx. 25.1 mol) and a mixture of water (25 L) and acetic acid (12.5 L).

  • Cool the solution to 0-5 °C.

  • In a separate vessel, dissolve sodium nitrite (B80452) (NaNO₂, 2.6 kg, 37.7 mol) in water (10 L) and cool the solution to 0-5 °C.

  • Slowly add the sodium nitrite solution to the stirred solution of the amino alcohol over a period of 2-3 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Extract the reaction mixture with ethyl acetate (B1210297) (3 x 20 L).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 L) and brine (15 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-4-azepanone can be purified by vacuum distillation.

Step 4: Synthesis of this compound (Deprotection and Salt Formation)
  • Dissolve the purified N-Boc-4-azepanone (approx. 21.3 mol) in 1,4-dioxane (B91453) (20 L) in a 50 L reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (20 L, 80 mol) over 1 hour.

  • After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, the product will precipitate as a white solid.

  • Filter the solid, wash with cold 1,4-dioxane (10 L) and then with diethyl ether (15 L).

  • Dry the crude this compound in a vacuum oven at 40-50 °C.

Step 5: Purification of this compound (Recrystallization)
  • Charge the crude this compound into a 50 L reactor.

  • Add isopropanol (25 L) and heat the mixture to reflux until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature, during which crystallization should occur.

  • Further cool the mixture to 0-5 °C for 4 hours to maximize crystal formation.

  • Filter the crystalline product and wash the filter cake with a cold mixture of isopropanol and diethyl ether (1:1, 10 L).

  • Dry the purified this compound under vacuum at 50 °C to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data for a large-scale synthesis of this compound based on the protocols described above.

Table 1: Reagent and Product Quantities

StepReagent/ProductMolecular Weight ( g/mol )Moles (mol)Quantity
1N-Boc-4-piperidone199.2525.15.0 kg
Trimethylsilyl cyanide99.2230.23.0 kg
N-Boc-4-(cyanomethyl)-4-piperidinol (Crude)226.29~25.1~5.7 kg
2Lithium aluminum hydride37.9536.91.4 kg
N-Boc-4-(aminomethyl)-4-piperidinol (Crude)230.32~25.1~5.8 kg
3Sodium nitrite69.0037.72.6 kg
N-Boc-4-azepanone213.29~21.3~4.5 kg
44 M HCl in Dioxane-8020 L
This compound (Crude)149.62~21.3~3.2 kg
5This compound (Pure)149.62~18.1~2.7 kg

Table 2: Process Parameters and Expected Outcomes

StepReaction TimeTemperature (°C)Expected YieldPurity (by HPLC)
1. Cyanohydrin Formation18 hours0-25>95% (crude)>90%
2. Reduction6 hours0-65>95% (crude)>85%
3. Ring Expansion18 hours0-25~85%>95% (after distillation)
4. Deprotection & Salt Formation4-6 hours0-25>95% (crude)>95%
5. Recrystallization-0-80~85%>99.5%
Overall ~65-70% >99.5%

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformations occurring during the synthesis of this compound.

G cluster_main Synthesis Pathway start N-Boc-4-piperidone cyanohydrin N-Boc-4-(cyanomethyl)-4-piperidinol start->cyanohydrin Cyanohydrin Formation amino_alcohol N-Boc-4-(aminomethyl)-4-piperidinol cyanohydrin->amino_alcohol Nitrile Reduction azepanone_boc N-Boc-4-azepanone amino_alcohol->azepanone_boc Ring Expansion azepanone_hcl This compound azepanone_boc->azepanone_hcl Deprotection & Salt Formation

Figure 2: Chemical transformation pathway for the synthesis of this compound.

Conclusion

The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis and purification of high-purity this compound. By following the described procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate in large quantities. The provided data and workflows serve as a valuable resource for process development and optimization.

References

Application Notes and Protocols: Synthesis and Utility of 4-Azepanone Hydrochloride in the Development of Cannabinoid Receptor 2 (CB2) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of selective cannabinoid receptor 2 (CB2) agonists utilizing 4-azepanone hydrochloride as a key building block. The protocols detailed herein are based on the successful synthesis and characterization of a novel class of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, which have demonstrated high efficacy and selectivity for the CB2 receptor, positioning them as promising candidates for the treatment of inflammatory pain.

Introduction

The cannabinoid receptor 2 (CB2) has emerged as a significant therapeutic target for a variety of pathological conditions, including inflammation, pain, and neurodegenerative diseases. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in peripheral tissues, particularly on immune cells. This distribution makes selective CB2 agonists attractive for therapeutic development, as they are less likely to produce undesirable central nervous system side effects.

The azepane scaffold is a valuable structural motif in medicinal chemistry, offering conformational flexibility that can be exploited for optimal receptor binding.[1][2] This document outlines the use of this compound, a commercially available starting material, in the synthesis of potent and selective CB2 agonists.

Data Presentation

The following table summarizes the in vitro activity of a lead compound, 25r , synthesized from a 4-azepanone derivative.[3][4]

CompoundCB2 EC50 (nM)CB2 Emax (%)CB1 EC50 (μM)Selectivity Index (CB1/CB2)
25r 21.087> 30> 1428

Signaling Pathway

Activation of the CB2 receptor by an agonist initiates a signaling cascade that modulates cellular function. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences downstream effector systems, including the mitogen-activated protein kinase (MAPK) pathway.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi Protein CB2->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits MAPK MAPK Pathway (ERK, p38) Gi->MAPK Modulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory Effects) PKA->Response Phosphorylates targets leading to MAPK->Response Leads to Agonist CB2 Agonist (e.g., 4-Azepanone Derivative) Agonist->CB2 Binds to

CB2 receptor agonist signaling pathway.

Experimental Workflow

The development of novel CB2 agonists from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start 4-Azepanone Hydrochloride Synthesis Chemical Synthesis of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Assays (CB1/CB2 Binding and Functional Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Optimization Lead Lead Compound Identification (e.g., 25r) SAR->Lead InVivo In Vivo Efficacy Studies (e.g., Inflammatory Pain Models) Lead->InVivo End Preclinical Candidate InVivo->End

Drug discovery workflow for azepanone-based CB2 agonists.

Experimental Protocols

The synthesis of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives involves a multi-step process. The following protocols are generalized procedures and may require optimization for specific target molecules.

Materials and Equipment:

  • This compound

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Reagents and solvents (e.g., ethyl bromoacetate (B1195939), sodium ethoxide, hydroxylamine, acyl chlorides, triethylamine (B128534), dichloromethane (B109758), ethyl acetate, hexane, etc.)

Protocol 1: Synthesis of 2-(2-oxoazepan-4-yl)acetic acid

This intermediate is a key precursor for the final compounds.

  • Step 1a: Synthesis of ethyl 2-(2-oxoazepan-4-yl)acetate:

    • To a solution of this compound in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide) at room temperature.

    • Add ethyl bromoacetate dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, filter any solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Step 1b: Hydrolysis to 2-(2-oxoazepan-4-yl)acetic acid:

    • Dissolve the purified ethyl 2-(2-oxoazepan-4-yl)acetate in a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water.

    • Add a base such as lithium hydroxide (B78521) or sodium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to pH ~3-4.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

Protocol 2: Synthesis of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives

This protocol describes the formation of the 1,2,4-oxadiazole (B8745197) ring.

  • Step 2a: Amide Coupling:

    • To a solution of 2-(2-oxoazepan-4-yl)acetic acid in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDCI) and a base (e.g., triethylamine or DIPEA).

    • Add the desired N-hydroxyamidine to the reaction mixture.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.

  • Step 2b: Cyclization to form the 1,2,4-Oxadiazole Ring:

    • The intermediate from the previous step is dissolved in a high-boiling point solvent such as toluene (B28343) or xylene.

    • Heat the mixture to reflux to facilitate the cyclization and dehydration.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative.

Protocol 3: Characterization of the Final Compounds

  • NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry: Analyze the compound using high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Conclusion

The use of this compound provides an efficient and versatile route for the synthesis of novel and potent selective CB2 receptor agonists. The protocols and data presented herein offer a solid foundation for researchers in the field of cannabinoid drug discovery to develop new therapeutic agents for inflammatory and pain-related disorders. The favorable in vitro profile of compounds such as 25r underscores the potential of this chemical series for further preclinical development.

References

Experimental Protocol for N-Alkylation of 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of 4-azepanone hydrochloride is a fundamental synthetic transformation for the generation of a diverse range of N-substituted azepane scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The azepane ring system, a seven-membered nitrogen-containing heterocycle, serves as a versatile template for the synthesis of compounds with potential therapeutic applications, including but not limited to anticancer and central nervous system-related activities.

Two primary methods for the N-alkylation of 4-azepanone are direct alkylation with alkyl halides and reductive amination with aldehydes or ketones. The choice of method depends on the desired substituent and the overall synthetic strategy.

  • Direct N-Alkylation: This method involves the reaction of the 4-azepanone free base with an alkylating agent, such as an alkyl halide, in the presence of a base. It is a straightforward approach for introducing simple alkyl groups. A crucial first step is the neutralization of the this compound salt to the free amine to ensure nucleophilicity of the nitrogen atom.

  • Reductive Amination: This one-pot procedure is highly efficient and widely used for creating a broad range of N-substituted amines. It involves the reaction of 4-azepanone with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly advantageous as it avoids the over-alkylation that can sometimes be an issue with direct alkylation.[1]

The selection of reagents, such as the base in direct alkylation or the reducing agent in reductive amination, is critical for achieving high yields and minimizing side products. Common reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobymdride (NaBH₃CN), with NaBH(OAc)₃ often being preferred due to its selectivity and the absence of cyanide-containing byproducts.[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-Azepanone with Benzyl (B1604629) Bromide

This protocol details the direct N-alkylation of this compound with benzyl bromide, a common method for introducing a benzyl group onto a secondary amine.

Materials:

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add a slight excess of a base, such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.), to neutralize the hydrochloride and generate the free amine.

    • Stir the mixture at room temperature for 30-60 minutes.

  • N-Alkylation:

    • To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-4-azepanone.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-4-azepanone as a solid or oil.

Protocol 2: Reductive Amination of 4-Azepanone with Benzaldehyde (B42025)

This protocol describes the N-benzylation of this compound via a one-pot reductive amination procedure using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) (optional, for neutralization)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a stirred suspension of this compound (1.0 eq.) in 1,2-dichloroethane or dichloromethane, add benzaldehyde (1.0-1.2 eq.).

    • If starting from the hydrochloride salt, a base such as triethylamine (1.1 eq.) can be added to neutralize the salt and facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

    • Continue stirring the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-4-azepanone.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for N-Alkylation of 4-Azepanone

EntryAlkylating AgentMethodBase/Reducing AgentSolventTime (h)Yield (%)
1Benzyl bromideDirect AlkylationK₂CO₃MeCN385
2Ethyl iodideDirect AlkylationEt₃NDCM478
3BenzaldehydeReductive AminationNaBH(OAc)₃DCE1292
4AcetoneReductive AminationNaBH₃CNMeOH2488
54-FluorobenzaldehydeReductive AminationNaBH(OAc)₃DCM1690

Note: The yields presented are representative and may vary depending on the specific reaction scale and conditions.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct N-Alkylation cluster_protocol2 Protocol 2: Reductive Amination Start1 4-Azepanone HCl Neutralization Neutralization (Base, Solvent) Start1->Neutralization FreeAmine 4-Azepanone (Free Base) Neutralization->FreeAmine Alkylation N-Alkylation (Alkyl Halide) FreeAmine->Alkylation CrudeProduct1 Crude N-Alkyl-4-azepanone Alkylation->CrudeProduct1 Workup1 Work-up (Extraction, Washing) CrudeProduct1->Workup1 Purification1 Purification (Column Chromatography) Workup1->Purification1 FinalProduct1 Pure N-Alkyl-4-azepanone Purification1->FinalProduct1 Start2 4-Azepanone HCl IminiumFormation Iminium Ion Formation (Aldehyde/Ketone, Solvent) Start2->IminiumFormation IminiumIon Iminium Ion Intermediate IminiumFormation->IminiumIon Reduction Reduction (Reducing Agent) IminiumIon->Reduction CrudeProduct2 Crude N-Alkyl-4-azepanone Reduction->CrudeProduct2 Workup2 Work-up (Quenching, Extraction) CrudeProduct2->Workup2 Purification2 Purification (Column Chromatography) Workup2->Purification2 FinalProduct2 Pure N-Alkyl-4-azepanone Purification2->FinalProduct2

Caption: Experimental workflows for the N-alkylation of 4-azepanone.

logical_relationship Start 4-Azepanone Hydrochloride FreeAmine 4-Azepanone (Free Amine) Start->FreeAmine Neutralization DirectAlkylation Direct Alkylation (Base) FreeAmine->DirectAlkylation ReductiveAmination Reductive Amination (Reducing Agent) FreeAmine->ReductiveAmination AlkylHalide Alkyl Halide (R-X) AlkylHalide->DirectAlkylation AldehydeKetone Aldehyde/Ketone (R'=O) AldehydeKetone->ReductiveAmination FinalProduct N-Alkyl-4-azepanone DirectAlkylation->FinalProduct ReductiveAmination->FinalProduct

Caption: Logical relationship of synthetic pathways to N-alkyl-4-azepanone.

References

Application Notes and Protocols for 4-Azepanone Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azepanone hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, including inhibitors of enzymes such as cathepsin K, a cysteine protease implicated in bone resorption and other pathological processes. Accurate and reproducible preparation of stock solutions of this compound is critical for obtaining reliable data in in vitro assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in biochemical and cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂ClNO--INVALID-LINK--
Molecular Weight 149.62 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility DMSO: ≥ 50 mg/mL (≥ 334.18 mM)--INVALID-LINK--
Water, Ethanol, Methanol: Soluble--INVALID-LINK--
Storage (Solid) 4°C, sealed, away from moisture--INVALID-LINK--
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months--INVALID-LINK--

Preparation of Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (B87167) (DMSO).

Materials
  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Protocol for a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.496 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Table 2: Volumes of DMSO for Preparing Stock Solutions

Desired Stock ConcentrationMass of Compound for 1 mL Stock
1 mM0.150 mg
5 mM0.748 mg
10 mM 1.496 mg
50 mM7.481 mg

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh 4-Azepanone Hydrochloride Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Application in a Cathepsin K Inhibition Assay

4-Azepanone derivatives have been investigated as inhibitors of cathepsin K. The following is a general protocol for an in vitro fluorometric assay to screen for cathepsin K inhibitors, adapted from commercially available kits.

Materials
  • Recombinant human cathepsin K

  • Cathepsin K assay buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol
  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired test concentrations in cathepsin K assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects.

    • Prepare a working solution of the cathepsin K enzyme in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • Add the diluted this compound or control solutions to the wells of the 96-well plate.

    • Add the cathepsin K enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Hypothetical Signaling Pathway: RANKL-mediated Osteoclastogenesis

Cathepsin K is a key enzyme in bone resorption by osteoclasts. The expression of cathepsin K is regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. A potential application of this compound derivatives could be the inhibition of cathepsin K activity downstream of this pathway.

G Simplified RANKL Signaling Pathway Leading to Cathepsin K Activity RANKL RANKL RANK RANK Receptor RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Activation NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 NFkB->NFATc1 Induction Gene Cathepsin K Gene Transcription NFATc1->Gene Nuclear Translocation CatK_mRNA Cathepsin K mRNA Gene->CatK_mRNA CatK_protein Cathepsin K Protein (Pro-enzyme) CatK_mRNA->CatK_protein Translation CatK_active Active Cathepsin K CatK_protein->CatK_active Proteolytic Processing BoneResorption Bone Resorption CatK_active->BoneResorption Degradation of Bone Matrix Inhibitor 4-Azepanone HCl Derivative (Inhibitor) Inhibitor->CatK_active Inhibition

Caption: A diagram showing the simplified RANKL signaling cascade leading to the expression and activity of Cathepsin K, a potential target for this compound derivatives.

Stability and Solubility Considerations

  • Aqueous Stability: While this compound is soluble in water, the stability of the compound in aqueous buffers over time, especially at physiological pH, has not been extensively reported. Hydrochloride salts of small molecules can create slightly acidic solutions, and the stability of the ketone functional group to hydrolysis can be pH-dependent. It is recommended to prepare fresh dilutions of the compound in aqueous buffer for each experiment. For critical applications, the stability of the compound in the specific assay buffer should be empirically determined using methods such as HPLC.

  • Solubility in Buffers: The solubility of this compound in common biological buffers (e.g., phosphate, TRIS, HEPES) has not been quantitatively determined in publicly available literature. If precipitation is a concern, especially when preparing working solutions, it is advisable to perform a preliminary solubility test in the chosen assay buffer. The final concentration of DMSO should be kept as low as possible to maintain the solubility of the compound while minimizing its effect on the assay.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in in vitro assays. By following these protocols and considering the stability and solubility aspects, researchers can ensure the accuracy and reproducibility of their experimental results. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context for studying this compound and its derivatives.

References

The Pivotal Role of 4-Azepanone Hydrochloride in the Synthesis of Spiro[azepane-oxindole] Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the synthesis of complex three-dimensional structures is paramount for the development of novel therapeutics. Among these, spirocycles, compounds with two rings sharing a single atom, have garnered significant attention due to their conformational rigidity and structural novelty. This application note details the crucial role of 4-azepanone hydrochloride as a versatile building block in the synthesis of spiro[azepane-oxindole] derivatives, a class of compounds with considerable potential in drug discovery.

The construction of spiro[azepane-4,3′-oxindoles] can be efficiently achieved through a multi-step synthetic sequence, commencing with the readily available this compound. This pathway involves an initial N-protection step, followed by a base-catalyzed Knoevenagel condensation to generate a key α,β-unsaturated intermediate. Subsequent participation of this intermediate in a domino Michael/aza-Wittig reaction with an appropriate reaction partner, such as a 2-(azidomethyl) Knoevenagel adduct of isatin (B1672199), affords the desired spirocyclic framework. This approach highlights the utility of 4-azepanone as a flexible scaffold for the introduction of molecular complexity.

Experimental Protocols

1. N-Protection of this compound

To mitigate the reactivity of the secondary amine and to enhance solubility in organic solvents, the initial step involves the protection of the nitrogen atom of this compound. A common and effective method is the introduction of a tert-butoxycarbonyl (Boc) group.

Protocol: Synthesis of N-Boc-4-azepanone

  • To a stirred solution of this compound (1.0 eq.) in a mixture of dioxane and water (1:1) at 0 °C, add sodium carbonate (2.5 eq.).

  • To this suspension, add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq.) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-4-azepanone.

Table 1: Quantitative Data for N-Protection of 4-Azepanone

ParameterValue
Starting MaterialThis compound
ProductN-Boc-4-azepanone
Typical Yield85-95%
Purity (by NMR)>98%

2. Knoevenagel Condensation for Intermediate Synthesis

The N-protected 4-azepanone serves as a substrate for the Knoevenagel condensation, reacting with an active methylene (B1212753) compound, such as malononitrile (B47326), to form an ylidene derivative. This reaction introduces a key functional group for the subsequent spirocyclization.[1][2][3]

Protocol: Synthesis of tert-butyl 4-(dicyanomethylene)azepane-1-carboxylate

  • To a solution of N-Boc-4-azepanone (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (B145695), add a catalytic amount of a weak base, such as piperidine (B6355638) or triethylamine (B128534) (0.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure ylidene derivative.

Table 2: Quantitative Data for Knoevenagel Condensation

ParameterValue
Starting MaterialN-Boc-4-azepanone
ReagentMalononitrile
Producttert-butyl 4-(dicyanomethylene)azepane-1-carboxylate
Typical Yield70-85%

3. Domino Michael/aza-Wittig Reaction for Spirocyclization

The final and key step in constructing the spiro[azepane-oxindole] scaffold is a domino Michael/aza-Wittig reaction.[4][5] This elegant reaction sequence involves the Michael addition of a suitable nucleophile to the electron-deficient alkene of the ylidene-azepane, followed by an intramolecular aza-Wittig reaction to form the spirocyclic product.

Protocol: Synthesis of Spiro[azepane-4,3′-oxindole] Derivatives

  • Prepare the 2-(azidomethyl) Knoevenagel adduct of isatin by reacting the corresponding isatin with an appropriate active methylene compound bearing an azidomethyl group.

  • To a solution of tert-butyl 4-(dicyanomethylene)azepane-1-carboxylate (1.0 eq.) and the 2-(azidomethyl) Knoevenagel adduct of isatin (1.1 eq.) in a suitable aprotic solvent (e.g., THF or DCM), add a phosphine, such as triphenylphosphine (B44618) (1.2 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction proceeds via the in-situ formation of an iminophosphorane from the azide (B81097) and phosphine, which then acts as the nucleophile in the Michael addition.

  • The intermediate from the Michael addition undergoes an intramolecular aza-Wittig reaction, leading to the formation of the spirocycle with the extrusion of triphenylphosphine oxide and dinitrogen.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the desired spiro[azepane-4,3′-oxindole] product.

Table 3: Representative Yields for Spirocyclization

Spirocycle ProductSubstituents on OxindoleDiastereomeric RatioYield (%)
Spiro[N-Boc-azepane-4,3′-oxindole]-2'-oneH>95:565
5'-Fluoro-spiro[N-Boc-azepane-4,3′-oxindole]-2'-one5-Fluoro>95:562
5'-Chloro-spiro[N-Boc-azepane-4,3′-oxindole]-2'-one5-Chloro>95:568

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis and the key reaction pathway.

G cluster_0 Starting Materials cluster_1 Step 1: N-Protection cluster_2 Step 2: Knoevenagel Condensation cluster_3 Step 3: Domino Reaction A 4-Azepanone Hydrochloride C N-Boc-4-azepanone A->C Na₂CO₃, Boc₂O B Di-tert-butyl Dicarbonate B->C E Ylidene-azepane Intermediate C->E Malononitrile, Piperidine D Malononitrile D->E H Spiro[azepane-oxindole] Product E->H Isatin-azide, PPh₃ F Isatin-derived Azide F->H G Triphenylphosphine G->H

Caption: Synthetic workflow for spiro[azepane-oxindole] synthesis.

G A N-Boc-4-azepanone B Ylidene-azepane A->B Knoevenagel Condensation C Michael Adduct Intermediate B->C Michael Addition (with Isatin-derived nucleophile) D Iminophosphorane Intermediate C->D Intramolecular Reaction E Spiro[azepane-oxindole] D->E Aza-Wittig Reaction

Caption: Key reaction pathway for spirocyclization.

Conclusion

This compound serves as a cost-effective and versatile starting material for the synthesis of complex spiro[azepane-oxindole] scaffolds. The outlined multi-step protocol, involving N-protection, Knoevenagel condensation, and a domino Michael/aza-Wittig reaction, provides a reliable pathway for accessing these medicinally relevant molecules. This approach allows for the generation of a library of spirocyclic compounds by varying the substituents on the isatin precursor, thus facilitating structure-activity relationship studies in drug development programs. The inherent three-dimensionality of the azepane ring offers an opportunity to explore novel chemical space and develop drug candidates with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Azepanone hydrochloride after its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Product does not crystallize upon cooling. 1. Solution is not saturated (too much solvent used). 2. Supersaturation. 3. High level of impurities inhibiting crystallization.1. Boil off some solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. 3. If the product remains an oil, consider purifying by column chromatography first to remove significant impurities.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Re-dissolve the oil in a slightly larger volume of the hot solvent and allow it to cool more slowly. 2. Insulate the flask to slow down the cooling rate. 3. Consider a pre-purification step like an activated carbon treatment or column chromatography.
Low recovery of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a minimum amount of hot solvent for dissolution and pre-heat the filtration apparatus. 3. Ensure the wash solvent is thoroughly chilled before use and use a minimal amount.
Crystals are colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can also adsorb some of the desired product.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Compound does not move from the origin (streaks at the top of the column). The eluent is not polar enough to move the highly polar this compound.Increase the polarity of the mobile phase. A gradient elution starting with a less polar solvent and gradually increasing to a more polar one (e.g., from dichloromethane (B109758) to 10% methanol (B129727) in dichloromethane) is often effective.[1]
Poor separation of the product from impurities. 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Column was overloaded with crude material.1. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve good separation between the product and impurities. 2. Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles. 3. Use an appropriate amount of crude product for the size of the column.
Product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar solvent system and gradually increase the polarity.
Tailing of the product spot on TLC analysis of fractions. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. The specific impurities will depend on the synthetic route used.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: Given that this compound is a polar salt, polar protic solvents are a good starting point. A mixture of a solvent in which the compound is soluble (like ethanol (B145695) or methanol) and an anti-solvent in which it is less soluble (like diethyl ether or ethyl acetate) can be effective. A common technique is to dissolve the crude product in a minimal amount of hot ethanol or isopropanol (B130326) and then slowly add diethyl ether until turbidity is observed, followed by cooling.

Q3: Can I use water for recrystallization?

A3: While this compound is soluble in water, recrystallization from water alone might be challenging due to its high solubility. However, a mixed solvent system, such as ethanol/water, could be a viable option.[2]

Q4: What type of stationary phase should I use for column chromatography?

A4: Silica gel is the most common stationary phase for the purification of polar organic compounds.[3] Due to the basic nature of the amine in 4-Azepanone, neutral or basic alumina (B75360) could also be considered to avoid strong interactions that can occur with acidic silica gel.

Q5: How can I visualize this compound on a TLC plate?

A5: Since this compound does not have a strong UV chromophore, visualization can be achieved using a potassium permanganate (B83412) stain or an iodine chamber.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, methanol, acetone, and mixtures like ethanol/diethyl ether). An ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system that provides good separation between the desired product and impurities. A good starting point for a polar compound like this compound is a mixture of dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it (e.g., from 100% dichloromethane to 2-10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis CrudeProduct Crude 4-Azepanone Hydrochloride Recrystallization Recrystallization CrudeProduct->Recrystallization Option 1 ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Option 2 PureProduct Pure 4-Azepanone Hydrochloride Recrystallization->PureProduct ColumnChromatography->PureProduct TLC TLC Analysis PureProduct->TLC NMR NMR/MS Analysis PureProduct->NMR

Caption: General workflow for the purification and analysis of this compound.

RecrystallizationTroubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm NoCrystals No Crystals CrystalsForm->NoCrystals No OilingOut Product Oils Out CrystalsForm->OilingOut Oils SuccessfulCrystallization Successful Crystallization CrystalsForm->SuccessfulCrystallization Yes TroubleshootNoCrystals 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal NoCrystals->TroubleshootNoCrystals TroubleshootOilingOut 1. Reheat & Add More Solvent 2. Cool Slowly OilingOut->TroubleshootOilingOut

Caption: Troubleshooting logic for recrystallization of this compound.

ColumnChromatographyTroubleshooting Start Load Crude Product on Column Elute Elute with Solvent System Start->Elute CompoundMovement Compound Moves? Elute->CompoundMovement PoorSeparation Poor Separation Elute->PoorSeparation If separation is poor NoMovement Stays at Origin CompoundMovement->NoMovement No GoodSeparation Good Separation CompoundMovement->GoodSeparation Yes TroubleshootNoMovement Increase Solvent Polarity NoMovement->TroubleshootNoMovement TroubleshootPoorSeparation 1. Optimize Solvents (TLC) 2. Check Column Packing 3. Reduce Load PoorSeparation->TroubleshootPoorSeparation

Caption: Troubleshooting logic for column chromatography of this compound.

References

Identifying and removing common impurities from 4-Azepanone hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from 4-Azepanone hydrochloride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound and its derivatives is often achieved through multi-step processes. A prevalent strategy involves the formation of the seven-membered ring via an intramolecular cyclization reaction, such as the Dieckmann condensation, followed by hydrolysis and decarboxylation. Another common approach is the use of reductive amination. The N-protected derivatives are often synthesized first, followed by deprotection.

Q2: What are the potential sources of impurities in the synthesis of this compound?

A2: Impurities can originate from various sources throughout the manufacturing process.[1][2][3] These include:

  • Starting materials and reagents: Impurities present in the initial materials can be carried through the synthesis.[1][3]

  • Intermediates: Incomplete reactions can lead to the presence of unreacted intermediates in the final product.[1]

  • Byproducts: Side reactions can generate unintended molecules.[1]

  • Degradation products: The desired product may degrade during the reaction or workup if exposed to harsh conditions like high temperatures or extreme pH.[2]

  • Residual solvents: Solvents used in the reaction or purification steps may not be completely removed.

Q3: Which analytical techniques are best for identifying impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic methods is typically employed for impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[3] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for characterizing the structure of isolated impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential causes and solutions.

Issue 1: Low Yield of this compound

Low product yield can be attributed to several factors, often related to incomplete reactions or side reactions.

Potential Cause Suggested Solution
Incomplete Dieckmann Condensation: The intramolecular cyclization to form the β-keto ester intermediate may not have gone to completion.Ensure anhydrous conditions and the use of a sufficiently strong base (e.g., sodium ethoxide, potassium tert-butoxide) in a suitable solvent like toluene (B28343) or THF.[4] Optimize reaction time and temperature.
Competing Intermolecular Condensation: Diester starting materials may react with each other instead of intramolecularly, leading to polymeric byproducts.Use high-dilution conditions to favor the intramolecular reaction.
Incomplete Hydrolysis and Decarboxylation: The β-keto ester intermediate may not be fully converted to 4-Azepanone.Ensure adequate concentration of acid (e.g., HCl) and sufficient heating during the hydrolysis and decarboxylation step. Monitor the reaction by TLC or HPLC to confirm the disappearance of the intermediate.
Product Loss During Workup: The product may be lost during extraction or purification steps.Optimize extraction procedures to ensure efficient transfer of the product from the aqueous to the organic phase. Minimize the number of transfer steps.
Incomplete Reductive Amination: The reaction between the precursor ketone/aldehyde and the amine may be inefficient.Optimize the pH of the reaction medium; it is often crucial for imine formation.[5][6] Ensure the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is active and added in the correct stoichiometry.[5][7]
Issue 2: Presence of Unexpected Peaks in Analytical Data (HPLC, GC, NMR)

The appearance of unknown peaks in your analytical data indicates the presence of impurities. The following table lists common impurities based on a likely synthetic route involving a Dieckmann-type condensation of a diester precursor.

Potential Impurity Origin Identification & Confirmation Removal Method
Unreacted Starting Diester Incomplete Dieckmann condensation.Compare retention time/mass spectrum with the starting material.Column chromatography or recrystallization.
β-Keto Ester Intermediate Incomplete hydrolysis and decarboxylation.Look for characteristic signals in NMR (e.g., ester protons) and a corresponding mass in MS.Re-subject the mixture to acidic hydrolysis and heating.
Intermolecular Condensation Products (e.g., dimers, polymers) Side reaction during Dieckmann condensation.Often high molecular weight signals in MS and complex NMR spectra.These are typically less soluble and may be removed by filtration or chromatography.
Hydrolyzed Starting Material (Diacid) Presence of water during the Dieckmann condensation leading to saponification of the ester.Can be identified by its different solubility and by LC-MS.Extraction with a basic aqueous solution.
Over-alkylation products In reductive amination, the secondary amine product can react further with the carbonyl compound.Mass spectrometry will show a higher molecular weight corresponding to an additional alkyl group.Careful control of stoichiometry and slow addition of the reducing agent can minimize this.[8]
Intermediate Imine Incomplete reduction during reductive amination.Can be detected by NMR and MS, though it may be unstable.Ensure the reducing agent is active and the reaction goes to completion.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

Recrystallization is a primary technique for purifying crystalline solids. The choice of solvent is critical.

  • Solvent Selection: Test the solubility of your crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen include isopropanol, ethanol, methanol, or mixtures with anti-solvents like diethyl ether or hexanes.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is an effective alternative.

  • Stationary Phase Selection: Silica gel is commonly used for compounds of moderate polarity like ketones.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation between 4-Azepanone and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The addition of a small amount of triethylamine (B128534) can be beneficial for amines to prevent tailing.

  • Column Packing: Prepare a column with the chosen stationary phase and equilibrate it with the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Dieckmann Condensation or Reductive Amination) start->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude analysis Analytical Techniques (HPLC, LC-MS, NMR) crude->analysis purification Purification Method (Recrystallization or Chromatography) crude->purification identification Impurity Profile analysis->identification identification->purification Select Method pure Pure 4-Azepanone HCl purification->pure

Caption: A general workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield Check impure_product Impure Product? start->impure_product Check incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes side_reactions Side Reactions low_yield->side_reactions Yes workup_loss Workup Loss low_yield->workup_loss Yes unreacted_sm Unreacted Starting Material impure_product->unreacted_sm Yes byproducts Byproducts impure_product->byproducts Yes degradation Degradation Products impure_product->degradation Yes solution Implement Corrective Actions (See Tables) incomplete_reaction->solution side_reactions->solution workup_loss->solution unreacted_sm->solution byproducts->solution degradation->solution

Caption: A logical diagram for troubleshooting common issues in this compound synthesis.

References

Strategies to optimize the yield of 4-Azepanone hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 4-Azepanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Azepanone, and what is its underlying mechanism?

A1: The most prevalent and effective method for synthesizing the seven-membered azepanone ring from a six-membered piperidone precursor is the Tiffeneau–Demjanov rearrangement.[1][2] This reaction provides a reliable way to expand the ring by one carbon.[1]

The core of the process involves three main steps:

  • Oxime Formation: The starting material, typically an N-protected 4-piperidone (B1582916) (e.g., 1-benzyl-4-piperidone), is reacted with hydroxylamine (B1172632) to form the corresponding ketoxime.

  • Rearrangement: The key step is the Tiffeneau-Demjanov rearrangement itself. The oxime is treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which converts the hydroxyl group of the oxime into a good leaving group.[3] This initiates a molecular rearrangement where a carbon-carbon bond migrates, breaking the N-O bond and expanding the ring to form the seven-membered lactam (azepanone).[3] The product of this rearrangement is a ketone, which is a convenient feature as it eliminates a subsequent oxidation step that might be required in similar reactions like the Demjanov rearrangement.[2]

  • Deprotection and Salt Formation: The protecting group (e.g., benzyl) is removed, often via catalytic hydrogenation, and the resulting 4-Azepanone is treated with hydrochloric acid to yield the stable hydrochloride salt.

Q2: My overall yield is low. What are the most critical stages and parameters to investigate?

A2: Low yield is a common issue that can arise from several factors throughout the synthesis. The most critical stage is the Tiffeneau-Demjanov rearrangement, as it is sensitive to reaction conditions.

dot graph "troubleshooting_low_yield" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", size="10,5!", ratio=fill, dpi=100]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes start [label="Problem:\nLow Overall Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_rearrangement [label="Investigate Tiffeneau-Demjanov\nRearrangement Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_oxime [label="Check Oxime\nFormation Step", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="Review Purification\n& Isolation", fillcolor="#FBBC05", fontcolor="#202124"];

temp [label="Temperature Control\n(0-5 °C is critical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acid Choice & Conc.\n(TFA often preferred)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; addition [label="Rate of NaNO₂ Addition\n(Slow addition is key)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

purity [label="Purity of Oxime\n(Recrystallize if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

extraction [label="Extraction pH & Solvent\n(Ensure complete extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Crystallization Conditions\n(Solvent, Temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> {check_rearrangement, check_oxime, check_purification} [dir=both, arrowtail=none, arrowhead=normal]; check_rearrangement -> {temp, acid, addition} [dir=both, arrowtail=none, arrowhead=normal]; check_oxime -> purity [dir=both, arrowtail=none, arrowhead=normal]; check_purification -> {extraction, crystallization} [dir=both, arrowtail=none, arrowhead=normal]; }

Caption: Troubleshooting logic for addressing low yield in 4-Azepanone synthesis.

Refer to the troubleshooting guide below for specific issues related to the rearrangement step.

Troubleshooting Guide

Problem: The Tiffeneau-Demjanov rearrangement step has a poor yield or fails completely.

This is the most complex step and requires careful control of reaction parameters.

  • Possible Cause 1: Improper Temperature Control.

    • Solution: The diazotization reaction is highly exothermic and the diazonium intermediate is unstable at higher temperatures.[4] It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite.[4] Use an ice-salt bath for efficient cooling.

  • Possible Cause 2: Incorrect Acid or Reagent Concentration.

    • Solution: The choice of acid can influence the reaction. Trifluoroacetic acid (TFA) is often preferred as it can improve the solubility of organic substrates and potentially lead to higher yields with fewer side products compared to standard acids like HCl or H₂SO₄.[4] Ensure all reagents are accurately measured and concentrations are correct as per the protocol.

  • Possible Cause 3: Rate of Nitrite Addition.

    • Solution: The aqueous solution of sodium nitrite must be added very slowly (dropwise) to the cooled solution of the oxime in acid. A rapid addition can lead to a spike in temperature and localized high concentrations of nitrous acid, promoting the decomposition of intermediates and the formation of byproducts.

  • Possible Cause 4: Poor Quality of Starting Oxime.

    • Solution: Impurities in the 1-benzyl-4-piperidone oxime can interfere with the rearrangement. If the oxime is not a clean, crystalline solid, consider recrystallizing it before use. The purity can be checked by melting point determination or HPLC analysis.[5]

Table 1: Comparison of Reaction Conditions for Tiffeneau-Demjanov Rearrangement

ParameterCondition A (Standard)Condition B (Optimized)Expected OutcomeReference
Acid Aqueous HClTrifluoroacetic Acid (TFA)Better substrate solubility, potentially higher yield[4]
Temperature 0-10 °C0-5 °CMinimized decomposition of diazonium intermediate[4]
NaNO₂ Addition Added over 15 minAdded dropwise over 60 minControlled reaction, reduced side products[6]
Solvent Glacial Acetic AcidGlacial Acetic AcidStandard solvent for this rearrangement[6]
Yield ~60-70%Up to 87%Significant improvement in product yield[6]

Problem: Difficulty in purifying the final this compound product.

  • Possible Cause 1: Contamination with Ammonium (B1175870) Salts.

    • Solution: During the workup, ensure the pH is carefully adjusted. After the rearrangement, the reaction is typically basified to extract the free amine into an organic solvent. Any residual ammonium salts from this process can co-precipitate with your product. Thoroughly wash the organic extracts with brine before proceeding.

  • Possible Cause 2: Ineffective Crystallization.

    • Solution: The hydrochloride salt is typically crystallized from an alcoholic solvent like isopropanol (B130326), often with the addition of HCl in isopropanol or diethyl ether to induce precipitation.[7] If the product oils out or fails to crystallize, try scratching the inside of the flask, seeding with a small crystal, or cooling the solution slowly to promote crystal growth. The solution may also be too concentrated or too dilute; adjust the solvent volume accordingly. Evaporation of the aqueous solution of the hydrochloride salt should be done at a temperature not exceeding 40°C to prevent degradation.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-piperidone oxime

This is the precursor for the ring expansion reaction.

  • Dissolve 1-benzyl-4-piperidone (1 equivalent) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (B1210297) (2.0 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude oxime from an ethanol/water mixture to obtain pure 1-benzyl-4-piperidone oxime as a white crystalline solid.

Protocol 2: Tiffeneau-Demjanov Ring Expansion to N-benzyl-4-azepanone

This protocol is based on an optimized procedure.[6]

dot graph "synthesis_workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", size="10,5!", ratio=auto, dpi=100]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes start [label="Start:\n1-benzyl-4-piperidone oxime", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve oxime in\nGlacial Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="2. Cool to 0-5 °C\n(Ice-salt bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nitrite [label="3. Add NaNO₂(aq) dropwise\n(Maintain 0-5 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; react [label="4. Stir overnight\nat low temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Workup:\n- Dilute with DCM\n- Neutralize (NaHCO₃)\n- Extract & Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; deprotect [label="6. Deprotection (e.g., H₂/Pd-C)\n& HCl salt formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_nitrite; add_nitrite -> react; react -> workup; workup -> deprotect; deprotect -> product; }

Caption: Key workflow for the synthesis of this compound.

  • Reaction Setup: Dissolve the starting amino alcohol (e.g., 4-(aminomethyl)-1-benzylpiperidin-4-ol, which is derived from the oxime via reduction) (1 equivalent) in glacial acetic acid.[6] Cool the solution to 0 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.03 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.[6]

  • Reaction: Stir the mixture at 0 °C overnight, allowing the reaction to proceed to completion.[6]

  • Workup: Dilute the reaction mixture with dichloromethane (B109758) (DCM). Carefully neutralize the solution by adding sodium bicarbonate until the pH is between 7 and 8. Separate the organic layer, and extract the aqueous layer twice more with DCM.[6]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-4-azepanone. This intermediate is often a yellow oil and can be purified by column chromatography or taken directly to the next step.

Protocol 3: Debenzylation and Hydrochloride Salt Formation

  • Debenzylation: Dissolve the crude N-benzyl-4-azepanone in methanol (B129727) or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates the complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Salt Formation: Combine the filtrates and cool in an ice bath. Add a solution of HCl in isopropanol or diethyl ether dropwise until the solution is acidic (pH < 2).

  • Crystallization: Stir the mixture at 0 °C to induce crystallization. If necessary, allow it to stand in a refrigerator overnight.

  • Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended storage, handling, and stability of 4-Azepanone hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the stability and prevent degradation of solid this compound, it should be stored in a tightly sealed container in a dry place. For short-term storage, 4°C is recommended.[1][2] Some suppliers recommend room temperature (15–25°C) for shipping and short-term storage in a dry environment.[3] Always refer to the product-specific information provided by the supplier.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored in tightly sealed containers, protected from moisture. For longer-term stability, it is recommended to store aliquots at -80°C, which can be stable for up to 6 months.[1][2] For shorter-term storage of up to 1 month, -20°C is suitable.[1][2] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to clumping, changes in physical properties, and potential degradation.[1][2] Therefore, it is crucial to handle the compound in a dry environment and minimize its exposure to air.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in solvents such as DMSO.[1] When using hygroscopic solvents like DMSO, it is important to use a fresh, newly opened container to minimize the introduction of moisture.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored according to the recommended conditions in the tables below.2. Aliquot the Compound: Upon receipt, if you plan to use small quantities over time, aliquot the material into smaller vials to minimize exposure to air and moisture.3. Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, follow the recommended storage conditions for solutions.
The solid material appears clumped or has a changed appearance. Absorption of moisture due to the hygroscopic nature of the compound.1. Handle in a Dry Environment: Work with the compound in a glove box or a controlled low-humidity environment.2. Minimize Exposure: Open containers for the shortest time possible and reseal them tightly.3. Drying: If moisture absorption is suspected, the material can be gently dried, though this may not fully restore its original properties.
Difficulty in achieving expected solubility. The presence of moisture in the solvent or on the glassware.1. Use Dry Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions.2. Dry Glassware: Ensure all glassware is thoroughly dried before use.3. Use Fresh DMSO: If using DMSO, use a newly opened bottle as it is also hygroscopic.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid4°CShort-termSealed container, away from moisture.[1][2]
Solid15-25°C (Room Temperature)Short-termStore in a dry place.[3]
Solution in Solvent-20°CUp to 1 monthSealed container, away from moisture.[1][2]
Solution in Solvent-80°CUp to 6 monthsSealed container, away from moisture.[1][2]

Experimental Protocols

Protocol for a General Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol).

  • Acid Hydrolysis:

    • Treat the stock solution with 0.1 N HCl.

    • Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Treat the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Keep the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

    • Analyze the samples at various time points.

  • Analysis:

    • Analyze all stressed samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Visualizations

Storage_and_Handling_Workflow Figure 1: Recommended Storage and Handling Workflow cluster_storage Storage cluster_handling Handling cluster_prevention Degradation Prevention Solid Solid Weighing Weighing Solid->Weighing Short-term: 4°C Long-term: See supplier Sealed_Containers Tightly Sealed Containers Solid->Sealed_Containers Solution Solution Dissolution Dissolution Solution->Dissolution -20°C (1 month) -80°C (6 months) Solution->Sealed_Containers Weighing->Dissolution Dry_Environment Dry Environment Weighing->Dry_Environment Minimize_Exposure Minimize Air Exposure Weighing->Minimize_Exposure Fresh_Solvents Use Fresh/Anhydrous Solvents Dissolution->Fresh_Solvents

Caption: Recommended workflow for the storage and handling of this compound.

Forced_Degradation_Workflow Figure 2: General Forced Degradation Study Workflow Start Start: 4-Azepanone HCl Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, RT) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (e.g., 70°C) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis light) Stress_Conditions->Photolytic Analysis Analytical Testing (e.g., HPLC, LC-MS) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Results: Degradation Profile Analysis->Results

Caption: A general workflow for conducting forced degradation studies.

Potential_Degradation_Pathways Figure 3: Potential Degradation Pathways for a Cyclic Ketone Azepanone 4-Azepanone (Cyclic Ketone) Hydrolysis Hydrolysis Azepanone->Hydrolysis  Acid/Base Oxidation Oxidation Azepanone->Oxidation  Oxidizing agents, Air Photodegradation Photodegradation Azepanone->Photodegradation  UV Light Ring_Opening Ring-Opened Products (e.g., amino acids) Hydrolysis->Ring_Opening Oxidation->Ring_Opening N_Oxides N-Oxides Oxidation->N_Oxides Cleavage_Products Ring Cleavage or Rearrangement Products Photodegradation->Cleavage_Products

Caption: Potential degradation pathways for a cyclic ketone like 4-Azepanone.

References

Technical Support Center: Troubleshooting Low Yield in Reactions with 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Azepanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions with this compound?

Low yields can stem from several factors, including:

  • Sub-optimal reaction conditions: This includes incorrect temperature, solvent, pH, or reaction time.

  • Reagent quality and stability: Degradation of this compound or other reagents can significantly impact the outcome.

  • Presence of moisture: Many reactions involving amines and carbonyls are sensitive to water, which can lead to unwanted side reactions.

  • Inefficient purification: Product loss during workup and purification steps is a common cause of reduced yield.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification.

Q2: How should this compound be stored to ensure its stability?

To maintain its integrity, this compound should be stored at 4°C in a sealed container, away from moisture.[1] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: What are the most common reactions where this compound is used, and what are the key challenges?

This compound is a valuable building block for the synthesis of various azepane derivatives, which are important scaffolds in medicinal chemistry.[2][3][4][5] The most common reactions include:

  • Reductive Amination: To form N-substituted azepanes. A key challenge is preventing over-alkylation and ensuring the complete reduction of the intermediate imine.[6][7]

  • Amide Coupling: To form N-acyl azepanes. Challenges include ensuring complete activation of the carboxylic acid and avoiding side reactions with the coupling agents.[8][9][10]

Q4: How can I monitor the progress of my reaction involving this compound?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. By spotting the starting material, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[11]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[7][12] However, achieving high yields can be challenging.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound, amine, and reducing agent are pure and have been stored correctly.

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and pH to find the optimal conditions for your specific substrates.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a good choice as it is mild and selective for the imine intermediate.[6][12][13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[7][12] Sodium borohydride (B1222165) (NaBH₄) can be used, but it can also reduce the starting ketone, so it should be added after the imine has formed.[7][13]

  • Control of pH: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6).

  • Stepwise vs. One-Pot Procedure: For sensitive substrates or primary amines where over-alkylation is a concern, a two-step procedure (formation of the imine first, followed by reduction) may give higher yields.

Data Presentation: Reductive Amination Conditions

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the imine, reducing the chance of ketone reduction.[6][12][13]
Sodium cyanoborohydride (NaBH₃CN)Effective, but toxic. Works well in one-pot reactions.[7][12]
Sodium borohydride (NaBH₄)Can reduce the starting ketone; add after imine formation.[7][13]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (B1671644) (DCE)Aprotic solvents are generally preferred.[13]
Methanol (MeOH) or Ethanol (EtOH)Can be used, especially with NaBH₄ and NaBH₃CN.[13]
Temperature 0°C to Room TemperatureMilder conditions often prevent side reactions.
pH 4-6Favors the formation of the imine intermediate.
Issue 2: Low Yield in Amide Coupling

The formation of an amide bond between this compound and a carboxylic acid requires the activation of the carboxylic acid.

Troubleshooting Steps:

  • Choice of Coupling Reagent: There is a wide variety of coupling reagents available. Common choices include carbodiimides like DCC or EDC, often used with additives like HOBt to reduce side reactions and epimerization. Uronium-based reagents like HATU are also highly effective.

  • Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acid formed during the reaction.

  • Anhydrous Conditions: Amide coupling reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Order of Addition: The order in which reagents are added can be crucial. Typically, the carboxylic acid is activated with the coupling reagent before the amine is added.

Data Presentation: Amide Coupling Reagents and Conditions

ParameterRecommendationRationale
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Highly efficient and often gives high yields with minimal side reactions.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)A classic and effective combination that suppresses side reactions.
DCC (Dicyclohexylcarbodiimide)Effective, but the dicyclohexylurea byproduct can be difficult to remove.
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base that is a good choice for preventing side reactions.
Triethylamine (TEA)A common and effective base.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Aprotic polar solvents are generally preferred.
Temperature 0°C to Room TemperatureStarting the reaction at a lower temperature can help control exothermic reactions.[14]

Experimental Protocols

Detailed Methodology: Reductive Amination of this compound with Benzylamine (B48309)

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-azepan-4-amine.

Visualizations

Diagram: General Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_reaction Systematic Optimization of Conditions check_reagents->optimize_reaction Reagents OK check_conditions->optimize_reaction Conditions Suboptimal analyze_byproducts Analyze Crude Mixture for Byproducts (TLC, LC-MS) optimize_reaction->analyze_byproducts Yield Still Low successful_yield Improved Yield Achieved optimize_reaction->successful_yield Yield Improved modify_workup Modify Workup and Purification Protocol analyze_byproducts->modify_workup Byproducts Identified modify_workup->successful_yield Yield Improved

Caption: A logical workflow for systematically troubleshooting low reaction yields.

Diagram: Reductive Amination of this compound

Reductive_Amination Reductive Amination Pathway azepanone This compound imine Intermediate Imine/Iminium Ion azepanone->imine amine Primary or Secondary Amine (R-NH2) amine->imine product N-Substituted Azepane imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Reduction

Caption: The key steps in the reductive amination of this compound.

References

Improving the solubility of 4-Azepanone hydrochloride for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 4-Azepanone hydrochloride for aqueous reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

Q2: How does pH affect the solubility of this compound in aqueous solutions?

As the hydrochloride salt of a secondary amine, 4-Azepanone is expected to be more soluble in acidic aqueous solutions. The protonated form of the amine is more polar and therefore has a higher affinity for water. As the pH of the solution increases and approaches the pKa of the azepanone's conjugate acid, the compound will deprotonate, becoming less polar and likely less soluble, which may lead to precipitation. While a specific pH-solubility profile for this compound is not published, the general principle for weak bases suggests that maintaining a lower pH will favor solubility.

Q3: Can temperature be used to improve the solubility of this compound?

For many compounds, increasing the temperature can increase the rate of dissolution and the overall solubility. However, the stability of this compound at elevated temperatures in your specific reaction mixture should be considered. It is advisable to first attempt dissolution at room temperature and then gently warm the solution if necessary, while monitoring for any signs of degradation.

Q4: Are there any recommended co-solvents to improve the aqueous solubility of this compound?

When dealing with compounds that have limited aqueous solubility, the use of a water-miscible organic co-solvent can be beneficial. For this compound, considering its known solubility in ethanol (B145695) and methanol, these could be explored as co-solvents.[2] A small percentage of a co-solvent in the aqueous reaction mixture can significantly enhance the solubility of organic reactants. It is important to ensure that the chosen co-solvent does not interfere with the desired chemical reaction.

Troubleshooting Guide

Issue: this compound does not fully dissolve in the aqueous reaction medium.
Potential Cause Troubleshooting Step Success Indicator
Insufficient Acidity The hydrochloride salt is more soluble at a lower pH. Verify the pH of your aqueous medium. If it is neutral or basic, consider using a buffered solution with a pH below 7.The compound dissolves completely upon pH adjustment.
Concentration Too High The desired concentration may exceed the solubility limit in the chosen solvent system.A clear solution is obtained after reducing the concentration.
Slow Dissolution Rate The compound may be dissolving, but at a very slow rate.The solid dissolves over time with continued stirring or agitation.
Low Temperature The solubility may be limited at room temperature.Dissolution is achieved upon gentle warming of the mixture.
Issue: The compound precipitates out of solution during the reaction.
Potential Cause Troubleshooting Step Success Indicator
Change in pH The reaction may be consuming acid, causing the pH to rise and the free base to precipitate. Monitor the pH of the reaction and add acid as needed to maintain a soluble pH range.The precipitate redissolves, and the reaction proceeds without further precipitation.
Reagent Addition The addition of another reagent may be altering the solvent properties or causing a reaction that forms an insoluble product.The precipitate does not form when the reagent is added more slowly or in a different solvent.
Temperature Change If the reaction was initially heated to dissolve the compound, cooling may cause it to precipitate.The compound remains in solution when the reaction is maintained at a slightly elevated temperature.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Aqueous Buffer
  • Select an appropriate acidic buffer. A phosphate (B84403) or acetate (B1210297) buffer with a pH between 4 and 6 is a reasonable starting point.

  • Determine the required concentration of this compound for your reaction.

  • Slowly add the powdered this compound to the vortexing buffer solution at room temperature.

  • Continue to stir for 15-30 minutes.

  • If the solid has not fully dissolved, gently warm the solution to 30-40°C with continued stirring.

  • Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Protocol 2: Example of an Aqueous Reductive Amination using this compound

This is a representative protocol and may require optimization for your specific substrate.

  • Dissolve this compound in an appropriate aqueous buffer (e.g., 0.1 M phosphate buffer, pH 6) following Protocol 1.

  • Add the primary or secondary amine to the solution (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a solution of a water-stable reducing agent such as sodium cyanoborohydride (NaBH₃CN) in the same buffer.

  • Slowly add the reducing agent solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adjusting the pH as appropriate for your workup procedure.

Visualizations

experimental_workflow Experimental Workflow for Aqueous Reactions cluster_prep Preparation cluster_dissolution Dissolution cluster_reaction Reaction cluster_workup Workup A Select Aqueous Buffer (e.g., pH 4-6) C Add 4-Azepanone HCl to Buffer A->C B Weigh 4-Azepanone HCl B->C D Stir at Room Temperature C->D E Gently Warm if Necessary D->E If not dissolved G Add Other Reagents (e.g., Amine) D->G If dissolved F Cool to Reaction Temperature E->F F->G H Add Reducing Agent G->H I Monitor Reaction H->I J Quench Reaction I->J K Extract Product J->K troubleshooting_logic Troubleshooting Dissolution Issues node_action node_action node_success node_success start Is the compound fully dissolved? check_ph Is the pH acidic? start->check_ph No success Dissolution Successful start->success Yes adjust_ph Adjust to pH 4-6 check_ph->adjust_ph No check_concentration Is concentration too high? check_ph->check_concentration Yes adjust_ph->start reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes check_time Has it been stirred for >30 min? check_concentration->check_time No reduce_concentration->start stir_longer Continue stirring check_time->stir_longer No warm Gently warm the solution check_time->warm Yes stir_longer->start warm->start

References

Common side products in the synthesis of 4-Azepanone hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-azepanone hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their potential solutions for different synthetic routes to this compound.

Route 1: Dieckmann Condensation of N-Substituted Pimelic Acid Esters

The Dieckmann condensation is a widely used method for the intramolecular cyclization of diesters to form cyclic β-keto esters. In the context of 4-azepanone synthesis, an N-substituted pimelate (B1236862) ester is cyclized, followed by hydrolysis and decarboxylation.

Q1: My Dieckmann condensation yield is low, and I observe a significant amount of high-molecular-weight material. What is the likely side product?

A1: The primary side product in this case is likely an intermolecular condensation product, leading to the formation of oligomers or polymers. This occurs when one molecule of the diester reacts with another, rather than undergoing intramolecular cyclization.

Troubleshooting:

  • High Dilution: Perform the reaction under high-dilution conditions. This favors the intramolecular reaction by decreasing the probability of intermolecular collisions.

  • Slow Addition: Add the diester slowly to the base to maintain a low concentration of the starting material throughout the reaction.

  • Choice of Base: Use a sterically hindered base, such as potassium tert-butoxide, to favor the intramolecular reaction.

Q2: After hydrolysis and decarboxylation, my final 4-azepanone product is impure. What are the possible byproducts?

A2: Incomplete hydrolysis or decarboxylation can lead to impurities.

  • β-keto ester intermediate: The cyclic β-keto ester may persist if the hydrolysis is incomplete.

  • Dicarboxylic acid: Incomplete decarboxylation can leave the corresponding dicarboxylic acid in the final product.

Troubleshooting:

  • Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature for both the hydrolysis and decarboxylation steps. Monitoring the reaction by TLC or LC-MS is recommended.

  • Acid/Base Concentration: Use an adequate concentration of acid or base for the hydrolysis and ensure the conditions are suitable for decarboxylation.

Experimental Protocol: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Dieckmann Condensation:

    • A solution of the N-protected diethyl pimelate in anhydrous toluene (B28343) is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene under a nitrogen atmosphere at room temperature.

    • The reaction mixture is then heated to reflux for several hours and monitored by TLC.

    • After completion, the reaction is cooled and quenched with a weak acid.

  • Hydrolysis and Decarboxylation:

    • The crude β-keto ester from the previous step is refluxed with an aqueous solution of hydrochloric acid.

    • The reaction progress is monitored for the disappearance of the intermediate.

    • Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base. The product is then extracted with an organic solvent.

Logical Workflow for Troubleshooting Dieckmann Condensation

dieckmann_troubleshooting start Low Yield of 4-Azepanone check_side_products Analyze Crude Product by LC-MS/NMR start->check_side_products oligomers High MW Species Detected (Oligomers/Polymers) check_side_products->oligomers Intermolecular Condensation incomplete_reaction Starting Material or β-Keto Ester Present check_side_products->incomplete_reaction Incomplete Hydrolysis decarboxylation_issue Dicarboxylic Acid Present check_side_products->decarboxylation_issue Incomplete Decarboxylation solution_oligomers Optimize Reaction: - High Dilution - Slow Addition - Hindered Base oligomers->solution_oligomers solution_incomplete Optimize Hydrolysis: - Increase Reaction Time - Increase Temperature - Adjust Acid Concentration incomplete_reaction->solution_incomplete solution_decarboxylation Optimize Decarboxylation: - Ensure Sufficient Heating Time - Check Acidity decarboxylation_issue->solution_decarboxylation

Caption: Troubleshooting workflow for the Dieckmann condensation route.

Route 2: Schmidt Rearrangement of N-Substituted-4-Piperidones

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid to yield a lactam. This can be a route to 4-azepanone derivatives through ring expansion of a corresponding 4-piperidone.

Q3: The Schmidt reaction on my N-Boc-4-piperidone is giving a mixture of products. What are the expected side products?

A3: The Schmidt reaction on unsymmetrical ketones can lead to regioisomers. In the case of N-Boc-4-piperidone, the migration of either the C3 or C5 carbon can occur, leading to the formation of two possible lactam isomers. Additionally, tetrazole formation can be a side reaction, especially at high concentrations of hydrazoic acid.[1]

Troubleshooting:

  • Steric Hindrance: The regioselectivity of the migration is often influenced by the steric bulk of the substituents on the alpha-carbons.

  • Reaction Conditions: The ratio of regioisomers can sometimes be influenced by the choice of acid catalyst and reaction temperature.

  • Hydrazoic Acid Concentration: To minimize tetrazole formation, use the appropriate stoichiometry of hydrazoic acid and avoid high concentrations.

Q4: How can I purify the desired 4-azepanone derivative from the isomeric lactam byproduct?

A4: The separation of regioisomers can be challenging due to their similar physical properties.

  • Chromatography: Column chromatography on silica (B1680970) gel is the most common method for separating such isomers. Careful selection of the eluent system is crucial.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization may be an effective purification method.

Signaling Pathway: Schmidt Reaction on N-Boc-4-Piperidone

schmidt_reaction start N-Boc-4-Piperidone intermediate Protonated Azidohydrin Intermediate start->intermediate Nucleophilic Attack reagents + HN3 / H+ product1 Desired Product: N-Boc-azepan-4-one intermediate->product1 C5 Migration product2 Side Product: Isomeric Lactam intermediate->product2 C3 Migration tetrazole Tetrazole Byproduct intermediate->tetrazole Side Reaction

Caption: Potential pathways in the Schmidt reaction of N-Boc-4-piperidone.

Route 3: Ring Expansion of N-Substituted-4-Hydroxymethylpiperidines

This method involves the conversion of an N-substituted-4-hydroxymethylpiperidine to a suitable leaving group, followed by a ring expansion reaction.

Q5: My ring expansion reaction is not proceeding to completion, and I am isolating the starting alcohol. What could be the issue?

A5: The primary issue is likely inefficient conversion of the hydroxyl group to a good leaving group (e.g., tosylate, mesylate, or halide).

Troubleshooting:

  • Reagent Quality: Ensure that the sulfonyl chloride or other activating agent is fresh and has not been deactivated by moisture.

  • Base: Use a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in sufficient quantity to neutralize the acid generated during the reaction.

  • Reaction Temperature: The activation step is often performed at low temperatures (e.g., 0 °C) to prevent side reactions.

Q6: I am observing the formation of an elimination product instead of the ring-expanded azepanone. How can I minimize this?

A6: Elimination to form an exocyclic double bond is a common competing reaction.

Troubleshooting:

  • Choice of Base for Ring Expansion: A bulky, non-nucleophilic base may favor the desired ring expansion over elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. A less polar solvent may favor the intramolecular substitution (ring expansion) over elimination.

ring_expansion_workflow start N-Substituted-4-Hydroxymethylpiperidine activation Activation of Hydroxyl Group (e.g., Tosylation) start->activation ring_expansion Base-Mediated Ring Expansion activation->ring_expansion product 4-Azepanone Derivative ring_expansion->product side_product Elimination Byproduct ring_expansion->side_product

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst selection for reactions involving 4-Azepanone hydrochloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful synthesis of N-substituted azepane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for the functionalization of this compound?

The most prevalent catalytic reactions for modifying this compound are Reductive Amination and Buchwald-Hartwig Amination. These methods are widely used to form new carbon-nitrogen (C-N) bonds, allowing for the introduction of a diverse range of substituents at the nitrogen atom.

Q2: How does the hydrochloride salt form of 4-Azepanone affect catalyst selection and reaction conditions?

The hydrochloride salt of 4-Azepanone means the amine is protonated. For reactions like reductive amination or Buchwald-Hartwig amination, this acidic nature requires the use of a base to neutralize the hydrochloride and liberate the free amine for it to be nucleophilic. The choice and amount of base are critical to avoid catalyst deactivation and unwanted side reactions.

Q3: Which catalysts are recommended for the reductive amination of this compound?

For the reductive amination of ketones like 4-Azepanone, mild and selective reducing agents are preferred to avoid the reduction of other functional groups. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly recommended reagent for this transformation due to its selectivity for iminium ions over ketones.[1][2][3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often favored due to its lower toxicity and ability to be used in a one-pot procedure without the need for strict pH control.[4][5]

Q4: What are the key considerations for selecting a catalyst system for the Buchwald-Hartwig amination with this compound?

The Buchwald-Hartwig amination requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of each component is crucial for reaction success.[6][7]

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands like X-Phos, SPhos, or BrettPhos are often effective in promoting the reaction.[8]

  • Base: A non-nucleophilic, strong base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[9][10]

Troubleshooting Guides

Reductive Amination of this compound

Problem 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Inefficient Imine Formation The equilibrium between the ketone and amine may not favor imine formation. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. A slightly acidic catalyst, such as acetic acid, can also promote imine formation.[4]
Inactive Reducing Agent The reducing agent may have degraded. Use a fresh batch of sodium triacetoxyborohydride. Ensure anhydrous reaction conditions as NaBH(OAc)₃ is water-sensitive.[5]
Suboptimal pH Imine formation is often favored under mildly acidic conditions (pH 4-5). If the reaction medium is too acidic, the amine will be fully protonated and non-nucleophilic. If too basic, the carbonyl group is not sufficiently activated. The use of the hydrochloride salt of the amine starting material can sometimes provide the necessary acidity, but controlled addition of a mild acid like acetic acid is often beneficial.[4]
Incorrect Stoichiometry Ensure the correct molar ratios of amine, ketone, and reducing agent are used. Typically, a slight excess of the amine and reducing agent is employed.

Problem 2: Formation of Side Products (e.g., Over-alkylation, Aldol condensation)

Potential CauseTroubleshooting Steps
Over-alkylation of Primary Amine If a primary amine is used, it can react with a second molecule of 4-Azepanone, leading to a tertiary amine byproduct. To minimize this, a stepwise procedure can be employed: first, allow the imine to form completely, and then add the reducing agent.[3]
Aldol Condensation of Ketone Under strongly basic or acidic conditions, self-condensation of the ketone can occur. Use a mild and non-nucleophilic base if one is required beyond the amine itself.
Reduction of the Ketone Starting Material A reducing agent that is too strong, like sodium borohydride (B1222165) (NaBH₄), can reduce the starting ketone. NaBH(OAc)₃ is more selective for the iminium ion intermediate.[3] If using NaBH₄, ensure the imine is fully formed before its addition.[5]
Buchwald-Hartwig Amination with this compound

Problem 1: Low Conversion/Yield

Potential CauseTroubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming. Ensure the use of high-purity, oxygen-free solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Inappropriate Ligand The chosen phosphine ligand may not be optimal. Screen a variety of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).
Incorrect Base The base may not be strong enough or may be sterically hindered. NaOtBu and LiHMDS are generally effective. Ensure the base is fresh and has been stored under inert conditions.[9]
Poor Solvent Choice The solvent can significantly impact the reaction. Toluene (B28343), dioxane, and THF are commonly used. The optimal solvent may need to be determined empirically.

Problem 2: Catalyst Deactivation

Potential CauseTroubleshooting Steps
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
Water in the Reaction Mixture Water can interfere with the catalytic cycle. Use anhydrous solvents and reagents.
Side Reactions with Substrate/Product Certain functional groups on the coupling partners can poison the catalyst. While 4-Azepanone is generally compatible, impurities in the starting material could be an issue.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acetic Acid (optional)

  • Triethylamine (B128534) (or other non-nucleophilic base)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 - 1.2 eq).

  • Add anhydrous DCE or THF as the solvent.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes.

  • (Optional) For less reactive amines, add acetic acid (1.0-1.2 eq) to catalyze imine formation and stir for an additional 30-60 minutes at room temperature.[4]

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The reaction may be exothermic.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed C-N coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., X-Phos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen) in a glovebox or using Schlenk techniques

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2 - 2 times the palladium loading), and the base (e.g., NaOtBu, 1.5 - 2.0 eq) to a dry Schlenk tube or reaction vial.

  • Add this compound (1.2 - 1.5 eq) and the aryl halide (1.0 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the reaction and monitor its progress by TLC or GC/LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Catalyst and Reducing Agent Selection for Reductive Amination of Ketones

Reducing AgentTypical Solvent(s)Key AdvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, CH₂Cl₂[3][5]Mild and selective for imines/iminium ions; good for one-pot reactions; tolerates many functional groups.[1][3]Water-sensitive; can be hygroscopic.[5]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH[5]Stable in acidic solutions; effective for one-pot reactions.Highly toxic (potential for HCN gas evolution at low pH); less selective than NaBH(OAc)₃.[4]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) MeOH, EtOH"Green" method with high atom economy.Requires specialized high-pressure equipment; may reduce other functional groups.[4]

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseTypical Solvent
Pd(OAc)₂X-PhosNaOtBu, KOt-Bu[8]Toluene, Dioxane
Pd₂(dba)₃SPhosLiHMDSToluene, THF
(NHC)Pd(allyl)Cl(none)NaOtBu, LiHMDS[9]Dioxane, Toluene

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A 4-Azepanone HCl + Amine B Add Solvent (e.g., DCE) A->B C Add Base (e.g., Et3N) B->C D Stir at RT C->D E Optional: Add Acetic Acid D->E F Add NaBH(OAc)3 D->F E->F G Monitor Reaction (TLC/LC-MS) F->G H Quench (aq. NaHCO3) G->H I Extract & Dry H->I J Purify (Chromatography) I->J

Caption: Workflow for the reductive amination of this compound.

Catalyst_Selection_Logic Start Start: Functionalize 4-Azepanone HCl ReactionType Choose Reaction Type Start->ReactionType RA Reductive Amination ReactionType->RA Alkyl/Aryl Amine BHA Buchwald-Hartwig Amination ReactionType->BHA Aryl Amine RAConditions Select Reducing Agent (e.g., NaBH(OAc)3) RA->RAConditions BHAConditions Select Pd Catalyst, Ligand, and Base BHA->BHAConditions Optimize Optimize Conditions (Temp, Solvent, Time) RAConditions->Optimize BHAConditions->Optimize Troubleshoot Troubleshoot Issues (Yield, Purity) Optimize->Troubleshoot Problem Product Desired N-Substituted Azepane Optimize->Product Success Troubleshoot->Optimize

Caption: Decision logic for catalyst selection in 4-Azepanone HCl reactions.

References

Effective work-up and extraction procedures for 4-Azepanone hydrochloride products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective work-up and extraction of 4-Azepanone hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you navigate common challenges during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield After Extraction The product, being a hydrochloride salt, is highly soluble in the aqueous layer and is not being efficiently extracted into the organic solvent.1. Utilize the "Salting-Out" Effect: Add a significant amount of an inorganic salt, such as potassium carbonate, ammonium (B1175870) sulfate (B86663), or sodium citrate (B86180), to the aqueous phase before extraction.[1] This increases the ionic strength of the aqueous layer, reduces the solubility of the organic product, and drives it into the organic phase.[1][2][3] 2. Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of Impurities: Starting materials, side-products, or residual solvents can inhibit crystallization.[4][] 2. Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of your specific product.[6][7] 3. Residual Water: The presence of water can prevent crystallization, especially if the product is hygroscopic.1. Purification Prior to Crystallization: Consider a purification step before attempting crystallization. For ketones, a bisulfite wash can be effective in removing unreacted starting material or aldehyde impurities.[8][9][10] 2. Solvent Screening for Recrystallization: Experiment with different solvent systems. For hydrochloride salts, polar solvents or mixtures are often effective. Consider using an isopropyl alcohol/hydrochloric acid solution, which has been shown to be effective for similar compounds.[11] A mixture of a solvent in which the compound is soluble and an anti-solvent in which it is insoluble can also induce crystallization.[7] 3. Thorough Drying: Ensure the extracted organic phase is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation. If the isolated product is an oil, co-evaporation with a high-boiling point solvent like toluene (B28343) can help remove residual water.
Formation of a Stable Emulsion During Extraction The presence of certain impurities or vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers.1. Break the Emulsion with Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Filtration: In some cases, filtering the emulsion through a pad of Celite or glass wool can help to separate the layers. 3. Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
Product Purity is Low After a Single Recrystallization A single recrystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the product.[12]1. Perform a Second Recrystallization: A second recrystallization from a different solvent system can often significantly improve purity. 2. Column Chromatography: If recrystallization is ineffective, consider purification by column chromatography using silica (B1680970) gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is the "salting-out" effect and why is it important for the extraction of this compound?

The "salting-out" effect is a phenomenon where the solubility of an organic compound in an aqueous solution is decreased by the addition of an inorganic salt.[13][14] This is particularly crucial for a water-soluble compound like this compound. By adding a salt like potassium carbonate or sodium citrate to the aqueous reaction mixture, you increase the polarity of the aqueous phase. This makes the less polar organic product less soluble in the water, thereby promoting its transfer into the organic extraction solvent and significantly improving the extraction efficiency.[1][2][3]

Q2: What are the best organic solvents for extracting this compound from an aqueous solution?

Due to the polar nature of this compound, a more polar, water-immiscible organic solvent is generally preferred. Common choices include:

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl Acetate

The efficiency of these solvents will be greatly enhanced by the "salting-out" technique described in Q1.

Q3: My this compound product is difficult to crystallize. What solvent systems should I try for recrystallization?

For amine hydrochloride salts, a common and effective technique is to use an alcohol-based solvent system. A good starting point would be:

  • Isopropyl alcohol with a small amount of concentrated HCl: This has been successfully used for the recrystallization of similar compounds.[11]

  • Ethanol or Methanol (B129727): These polar solvents can also be effective.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., methanol or ethanol) and an anti-solvent in which it is less soluble (e.g., diethyl ether or hexanes) can be used to induce crystallization.[6][7] The anti-solvent is slowly added to a dissolved solution of the product until turbidity is observed, followed by cooling.

Q4: I suspect my product is contaminated with unreacted starting materials or side-products. How can I purify it?

If recrystallization does not yield a product of sufficient purity, consider the following:

  • Bisulfite Wash: Since 4-Azepanone is a ketone, a wash with a saturated aqueous solution of sodium bisulfite can help remove unhindered ketone or aldehyde impurities by forming water-soluble bisulfite adducts.[8][9][10]

  • Column Chromatography: Purification using silica gel column chromatography is a standard method for removing impurities with different polarities from the desired product.[4]

Q5: How can I confirm the identity and purity of my final this compound product?

Standard analytical techniques should be used to confirm the identity and purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 179 °C) indicates high purity.[15]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.[]

Experimental Protocols

Protocol 1: Salting-Out Extraction of this compound
  • Neutralization and Salting-Out: Following the completion of the reaction, cool the aqueous reaction mixture to room temperature. Carefully neutralize the mixture to a pH of approximately 7-8 with a suitable base (e.g., sodium bicarbonate). After neutralization, add a solid inorganic salt such as potassium carbonate or ammonium sulfate to the aqueous solution until it is nearly saturated. Stir until most of the salt has dissolved.

  • Extraction: Transfer the salted aqueous mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., dichloromethane).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The organic layer will typically be the bottom layer when using dichloromethane.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) at least two more times with fresh organic solvent to maximize the recovery of the product.

  • Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent (e.g., hot isopropyl alcohol containing a drop of concentrated HCl) until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

ExtractionWorkflow A Aqueous Reaction Mixture (Containing 4-Azepanone HCl) B Add Inorganic Salt (e.g., K2CO3, (NH4)2SO4) A->B Salting-Out C Add Organic Solvent (e.g., DCM) B->C D Shake and Separate Layers C->D E Aqueous Layer (Discard or Re-extract) D->E F Organic Layer (Contains Product) D->F G Dry with Anhydrous MgSO4 F->G H Filter and Evaporate Solvent G->H I Crude 4-Azepanone HCl H->I

Caption: Workflow for the salting-out extraction of this compound.

PurificationTroubleshooting Start Crude 4-Azepanone HCl (Low Purity or Oily) Recrystallize Attempt Recrystallization (e.g., IPA/HCl) Start->Recrystallize CheckPurity Check Purity (TLC, NMR, etc.) Recrystallize->CheckPurity PureProduct Pure Crystalline Product CheckPurity->PureProduct Purity OK Impure Still Impure or Oily CheckPurity->Impure Purity Not OK BisulfiteWash Perform Bisulfite Wash (Removes Ketone/Aldehyde Impurities) Impure->BisulfiteWash Column Purify by Column Chromatography Impure->Column Alternative BisulfiteWash->Recrystallize Column->CheckPurity

Caption: Logical troubleshooting guide for the purification of this compound.

References

Managing the hygroscopic nature of 4-Azepanone hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 4-Azepanone hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a biochemical reagent used in life science research.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to physical changes such as clumping and chemical degradation through hydrolysis, which can compromise experimental results by altering the compound's mass, concentration, and reactivity.[3][4]

Q2: How should I properly store this compound?

A2: To minimize moisture absorption, this compound solid should be stored at 4°C in a tightly sealed container, away from moisture.[1][2] For solutions in solvents like DMSO, it is recommended to store them in sealed containers at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q3: My this compound has formed clumps. Can I still use it?

A3: Clumping is a sign of moisture absorption. While you might be able to break up the clumps, the water content is no longer known, which will affect the accuracy of your concentration calculations. For sensitive experiments, it is highly recommended to use a fresh, unclumped batch of the compound. If you must use a clumped batch, consider determining the water content via methods like Karl Fischer titration to adjust the mass accordingly.

Q4: I'm dissolving this compound in DMSO and getting inconsistent solubility. What could be the cause?

A4: This issue is likely due to the hygroscopic nature of both this compound and DMSO. If the DMSO has been opened multiple times, it may have absorbed atmospheric moisture. This "wet" DMSO can significantly impact the solubility of this compound.[1][2] Always use newly opened or anhydrous DMSO for preparing solutions of this compound.

Q5: How can I accurately weigh this compound?

A5: Accurate weighing requires minimizing exposure to atmospheric moisture. It is best to work in a glove box with a controlled low-humidity atmosphere. If a glove box is not available, allow the container to reach room temperature before opening to prevent condensation. Weigh the required amount quickly and reseal the container immediately. For highly sensitive experiments, a pre-weighed aliquot in a sealed vial from the supplier might be preferable.

Q6: What are the potential degradation pathways for this compound in the presence of moisture?

A6: The presence of moisture can lead to the hydrolysis of this compound. Amide and lactam functional groups, which are present in the azepanone ring structure, are susceptible to hydrolysis.[5] This degradation can lead to ring-opening and the formation of impurities, which can affect the compound's biological activity and lead to inconsistent experimental results.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or kinetics.

  • Possible Cause: The hygroscopic nature of this compound is leading to inaccurate concentrations of the reactant. Absorbed water can also interfere with moisture-sensitive reactions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container at the recommended temperature.

    • Use a Fresh Aliquot: If possible, use a new, unopened vial of this compound.

    • Handle in a Controlled Environment: Weigh and prepare solutions in a glove box or under a stream of inert gas (like argon or nitrogen).

    • Use Anhydrous Solvents: Ensure all solvents, especially hygroscopic ones like DMSO, are anhydrous. Use freshly opened bottles or dried solvents.

    • Determine Water Content: For critical applications, determine the water content of your solid material using Karl Fischer titration and adjust the mass accordingly.

Issue 2: Difficulty in achieving complete dissolution.

  • Possible Cause: The solvent has absorbed moisture, or the this compound has absorbed a significant amount of water, affecting its solubility characteristics.

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Discard the old solvent and use a fresh, unopened bottle of anhydrous solvent.

    • Gentle Warming and Sonication: For DMSO, gentle warming and sonication may aid dissolution.[1][2] However, avoid excessive heat, which could accelerate degradation.

    • Small-Scale Solubility Test: Before preparing a large batch, perform a small-scale test to confirm the solubility in the chosen solvent.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

FormStorage TemperatureStorage DurationRecommended ContainerKey Handling Precautions
Solid4°CLong-termTightly sealed, airtight vialAllow to warm to room temperature before opening; handle quickly to minimize air exposure.
Solution in Solvent-80°CUp to 6 monthsSealed vialUse anhydrous solvent; aliquot to avoid multiple freeze-thaw cycles.[1][2]
Solution in Solvent-20°CUp to 1 monthSealed vialUse anhydrous solvent; aliquot to avoid multiple freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in Anhydrous DMSO

  • Environment Preparation: If available, perform all steps in a glove box with a controlled, low-humidity atmosphere. If not, work quickly and efficiently in a fume hood.

  • Material Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO.

  • Weighing: Quickly weigh the desired amount of this compound into a clean, dry vial. Immediately reseal the stock container.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Mixing: If necessary, gently warm the vial and use a vortex mixer or sonicator to ensure complete dissolution.[1][2]

  • Storage: If not for immediate use, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing. Store the stock solution at -80°C or -20°C as recommended.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as a mixture of methanol (B129727) and chloroform, that can dissolve this compound.

  • System Standardization: Standardize the Karl Fischer reagent with a certified water standard.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of this compound and quickly transfer it to the titration vessel.

  • Titration: Start the titration and allow the reaction to go to completion.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used.

  • Data Application: Use the determined water content to calculate the corrected mass of this compound for your experiments.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_troubleshooting Troubleshooting start Start equilibrate Equilibrate Container to Room Temp. start->equilibrate weigh Weigh Compound Quickly equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot for Single Use dissolve->aliquot use_in_experiment Use in Experiment dissolve->use_in_experiment check_solubility Incomplete Dissolution? dissolve->check_solubility store_solution Store Solution at -80°C or -20°C store_solution->use_in_experiment aliquot->store_solution end End use_in_experiment->end kf_titration Inconsistent Results? Perform Karl Fischer Titration use_in_experiment->kf_titration check_solubility->dissolve kf_titration->weigh

Caption: Experimental workflow for handling hygroscopic this compound.

logical_relationship Decision Tree for Using this compound start Is the container of This compound unopened? clumped Is the solid clumped or discolored? start->clumped No proceed Proceed with experiment (handle quickly). start->proceed Yes sensitive_exp Is the experiment highly sensitive to reactant concentration? clumped->sensitive_exp No discard Discard and use a fresh container. clumped->discard Yes sensitive_exp->proceed No kf_titration Perform Karl Fischer Titration to determine water content. sensitive_exp->kf_titration Yes use_fresh Use a fresh, unopened container. kf_titration->proceed

Caption: Decision tree for the use of this compound based on its physical state.

References

How to avoid common pitfalls in scaling up 4-Azepanone hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding common pitfalls when scaling up the synthesis of 4-Azepanone hydrochloride. The information is presented in a question-and-answer format to address specific challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A common and scalable approach for the synthesis of the azepane core is the Dieckmann condensation, an intramolecular cyclization of a substituted diester. For 4-Azepanone, this typically involves the cyclization of an N-protected dialkyl aminodipropionate, followed by hydrolysis and decarboxylation, and finally, salt formation with hydrochloric acid. The N-benzyl protection group is frequently employed due to its stability and ease of removal in later steps.

Q2: What are the primary safety concerns when scaling up this reaction?

The primary safety concern is managing the exothermic nature of the Dieckmann condensation. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. Additionally, the use of strong bases like sodium ethoxide or potassium tert-butoxide requires careful handling to prevent contact with moisture and air. The final hydrochloride salt formation with HCl is also an exothermic step that requires controlled addition and cooling.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

At a larger scale, direct sampling for techniques like Thin Layer Chromatography (TLC) can be challenging. Process Analytical Technology (PAT) is highly recommended. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for at-line or on-line monitoring of the consumption of starting materials and the formation of the product and key intermediates. Spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy can also provide real-time information on reaction progress.

Q4: What are the typical impurities encountered, and how can they be minimized?

Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation.[1][2][3] Common impurities may include unreacted starting materials, byproducts from intermolecular condensation (oligomers), and products of side reactions favored by high temperatures. To minimize these:

  • Starting Material Purity: Ensure the purity of the initial diester and other reagents.

  • Reaction Conditions: Maintain strict control over reaction temperature and reagent addition rates to disfavor side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive reagents from decomposing.

Q5: What are the best practices for isolating and purifying this compound at scale?

Crystallization is the most effective method for the purification of this compound on a large scale.[4][5] Key considerations include:

  • Solvent Selection: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.

  • Cooling Profile: A controlled cooling rate is crucial for obtaining crystals of the desired size and purity. Rapid cooling can lead to the trapping of impurities.

  • Filtration and Drying: Efficient filtration and drying are necessary to remove residual solvents and moisture, which can affect the stability and purity of the final product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Base: The alkoxide base (e.g., sodium ethoxide) may have degraded due to exposure to moisture.Use a fresh, unopened container of the base or titrate the base to determine its activity before use.
Insufficient Temperature: The reaction may not have reached the required temperature for the cyclization to occur efficiently.Ensure accurate temperature monitoring and control. Gradually increase the reaction temperature, monitoring for product formation and any increase in byproducts.
Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration.On a larger scale, ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture.
Formation of Oily Product or Failure to Crystallize Presence of Impurities: High levels of impurities can inhibit crystallization.Analyze the crude product to identify the main impurities. Consider an additional purification step before crystallization, such as a wash or extraction.
Residual Solvent: The presence of the reaction solvent or a workup solvent can prevent solidification.Ensure the product is thoroughly dried under vacuum before attempting crystallization.
Incorrect pH: The pH of the solution during workup and crystallization is critical for the hydrochloride salt.Carefully monitor and adjust the pH during the acidification and crystallization steps.
Exotherm and Temperature Control Issues Rapid Reagent Addition: Adding the base or the starting diester too quickly can lead to a rapid release of heat.Use a controlled addition method, such as a syringe pump or a dropping funnel with a pressure equalizing arm, especially during scale-up.
Inadequate Cooling: The reactor's cooling system may not be sufficient to remove the heat generated by the reaction.Ensure the cooling system is operating at maximum capacity. For highly exothermic reactions, consider a semi-batch or continuous flow process for better heat management.
High Levels of Byproducts High Reaction Temperature: Elevated temperatures can promote side reactions, such as intermolecular condensation.Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.Carefully control the stoichiometry of the reactants and the base.

Experimental Protocols

Laboratory-Scale Synthesis of N-Benzyl-4-Azepanone Hydrochloride (Representative Protocol)

This protocol is a representative procedure and may require optimization for specific laboratory conditions and equipment.

Step 1: Dieckmann Condensation

  • Reactor Setup: A dry, 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.

  • Reagent Charging: The flask is charged with 500 mL of anhydrous toluene (B28343) and 25.5 g (0.375 mol) of sodium ethoxide under a nitrogen atmosphere.

  • Starting Material Addition: A solution of 100 g (0.31 mol) of diethyl N-benzyl-3,3'-iminodipropionate in 100 mL of anhydrous toluene is added dropwise to the stirred suspension at room temperature over 1 hour.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Work-up: The mixture is cooled to room temperature and quenched by the slow addition of 200 mL of 2M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

Step 2: Hydrolysis, Decarboxylation, and Salt Formation

  • Solvent Removal: The solvent from the combined organic phases is removed under reduced pressure to yield the crude β-keto ester.

  • Hydrolysis/Decarboxylation: To the crude product, 300 mL of 6M hydrochloric acid is added, and the mixture is heated to reflux for 4-6 hours until the reaction is complete (monitored by HPLC).

  • Crystallization: The reaction mixture is cooled to 0-5 °C and stirred for 2 hours to induce crystallization of the N-benzyl-4-azepanone hydrochloride.

  • Isolation: The solid product is collected by filtration, washed with cold acetone (B3395972) (2 x 50 mL), and dried under vacuum at 50 °C to a constant weight.

Key Considerations for Scale-Up
Parameter Laboratory Scale (1 L) Pilot Scale (100 L) Key Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorEnsure compatibility with reagents and efficient heat transfer.
Agitation Magnetic stirrerMechanical overhead stirrerEnsure adequate mixing to maintain homogeneity and temperature control.
Heating/Cooling Heating mantle/ice bathJacketed reactor with thermal fluidSlower heating and cooling rates at scale; requires precise control to manage exotherms.
Reagent Addition Dropping funnelMetering pump or pressure-equalized addition funnelControlled addition is critical to manage exotherms and minimize side reactions.
Work-up Separatory funnelReactor-based extraction and phase separationPhase separation can be slower at scale; ensure adequate time and proper interface detection.
Isolation Buchner funnelCentrifuge or filter-dryerMore efficient solid-liquid separation and drying methods are required at scale.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis, Decarboxylation & Salt Formation A Charge Toluene and Sodium Ethoxide B Add Diethyl N-benzyl-3,3'-iminodipropionate A->B C Heat to Reflux B->C D Monitor Reaction by HPLC C->D E Quench with HCl D->E F Work-up (Extraction) E->F G Solvent Evaporation F->G Crude β-keto ester H Add 6M HCl and Reflux G->H I Monitor Reaction by HPLC H->I J Cool to Crystallize I->J K Filter and Wash J->K L Dry Product K->L M M L->M This compound

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Conversion Check Reaction Conversion by HPLC/TLC Start->Check_Conversion Conversion_OK High Conversion? Check_Conversion->Conversion_OK Workup_Loss Investigate Work-up and Isolation Losses Conversion_OK->Workup_Loss Yes Low_Conversion Low Conversion Conversion_OK->Low_Conversion No Impurity_Issue Analyze for Impurities Workup_Loss->Impurity_Issue Optimize_Purification Optimize Crystallization/Purification Impurity_Issue->Optimize_Purification Check_Reagents Check Reagent Quality/Activity Low_Conversion->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Tested Reagents Reagents_OK->Replace_Reagents No Check_Conditions Optimize Reaction Conditions (Temp, Time) Reagents_OK->Check_Conditions Yes Replace_Reagents->Check_Conditions

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Azepanone Hydrochloride and 4-Piperidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-azepanone hydrochloride and 4-piperidone (B1582916) hydrochloride, two important heterocyclic ketones used as building blocks in medicinal chemistry and organic synthesis. This document outlines their structural and electronic properties, discusses the influence of ring size on their reactivity, and presents experimental protocols for key chemical transformations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and 4-piperidone hydrochloride is essential for predicting their behavior in chemical reactions. The key properties are summarized in the table below.

PropertyThis compound4-Piperidone Hydrochloride
Molecular Formula C₆H₁₂ClNO[1][2]C₅H₁₀ClNO[3][4]
Molecular Weight 149.62 g/mol [1][2]135.59 g/mol [3][4]
Appearance White to Orange to Green Crystalline powder[1]White to off-white crystalline powder[3][5]
Melting Point 176-181 °C[1]95-99 °C (monohydrate)[6]
CAS Number 50492-22-3[2]41979-39-9[4]

It is important to note that 4-piperidone hydrochloride is often commercially available as a monohydrate (C₅H₉NO · HCl · H₂O), which can influence its solubility and physical properties.[5][6]

Structural and Electronic Considerations: The Impact of Ring Strain

The primary structural difference between 4-azepanone and 4-piperidone is the size of the heterocyclic ring: a seven-membered azepane ring versus a six-membered piperidine (B6355638) ring. This seemingly small difference has significant implications for the molecules' conformational flexibility and inherent ring strain, which in turn dictates their reactivity.

  • 4-Piperidone (Six-membered ring): The piperidine ring typically adopts a stable chair conformation, which minimizes both angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). This makes the 4-piperidone ring relatively strain-free.

  • 4-Azepanone (Seven-membered ring): Seven-membered rings are conformationally more complex and possess a higher degree of ring strain compared to their six-membered counterparts. Azepanes cannot adopt a perfect chair conformation and exist in a dynamic equilibrium of several twisted-chair and boat conformations. This inherent strain makes the 4-azepanone ring more reactive as reactions that lead to a change in hybridization of the ring atoms can alleviate some of this strain.

This fundamental difference in ring strain is a key predictor of the relative reactivity of these two compounds.

G cluster_0 Ring Strain and Reactivity cluster_1 4-Piperidone cluster_2 4-Azepanone RingSize Ring Size RingStrain Ring Strain RingSize->RingStrain Influences SixMembered Six-membered Ring SevenMembered Seven-membered Ring Reactivity Reactivity RingStrain->Reactivity Dictates LowStrain Low Ring Strain SixMembered->LowStrain LowerReactivity Lower Reactivity LowStrain->LowerReactivity HighStrain High Ring Strain SevenMembered->HighStrain HigherReactivity Higher Reactivity HighStrain->HigherReactivity

A diagram illustrating the relationship between ring size, ring strain, and chemical reactivity.

Comparative Reactivity

While direct quantitative comparative studies are scarce, the principles of organic chemistry allow for a reasoned comparison of the reactivity of this compound and 4-piperidone hydrochloride in key reactions.

Reactivity of the Carbonyl Group

The carbonyl group in both molecules is the primary site for nucleophilic attack. The reactivity of the ketone is influenced by both steric and electronic factors.

  • Electrophilicity: The larger ring of 4-azepanone may lead to a slight deviation from planarity at the carbonyl carbon, potentially increasing its electrophilicity compared to the relatively flat carbonyl environment in the chair conformation of 4-piperidone.

  • Steric Hindrance: The greater flexibility of the seven-membered ring in 4-azepanone may allow for easier access of nucleophiles to the carbonyl carbon compared to the more rigid chair conformation of 4-piperidone.

Spectroscopic Comparison:

Spectroscopic Data4-Azepanone4-PiperidoneInference on Reactivity
¹³C NMR (C=O) ~205-220 ppm (expected)[7][8]~208 ppmThe precise chemical shift can indicate the electronic environment of the carbonyl carbon. A more downfield shift could suggest greater electrophilicity.
IR (C=O stretch) ~1700-1715 cm⁻¹ (expected for a cyclic ketone)[9][10]~1715 cm⁻¹[11]A lower stretching frequency can indicate a weaker C=O bond, which can sometimes correlate with higher reactivity. Ring strain in 4-azepanone might influence this value.[12]

Based on the higher ring strain, 4-azepanone is predicted to be more reactive towards nucleophilic addition at the carbonyl group than 4-piperidone.

Reactivity of the Amine

Both compounds are secondary amines, and their reactivity is primarily governed by the availability of the lone pair on the nitrogen atom. As hydrochloride salts, the nitrogen is protonated, and the free amine must be generated by the addition of a base for it to act as a nucleophile.

Key Reactions and Experimental Protocols

The following sections detail common reactions involving these heterocyclic ketones and provide generalized experimental protocols.

N-Alkylation

N-alkylation is a fundamental transformation for these molecules, allowing for the introduction of various substituents on the nitrogen atom. The reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol: General Procedure for N-Alkylation

  • Deprotonation: To a solution of this compound or 4-piperidone hydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or DCM), add a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 eq.).

  • Alkylation: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 eq.) dropwise.

  • Reaction Monitoring: Heat the reaction mixture (typically 40-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G start Start with 4-Azepanone HCl or 4-Piperidone HCl deprotonation Deprotonation (Add Base) start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation reaction Heating and Reaction Monitoring alkylation->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

A workflow for the N-alkylation of 4-azepanone or 4-piperidone hydrochloride.
Aldol (B89426) Condensation

The α-protons to the carbonyl group in both 4-azepanone and 4-piperidone are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensation reactions with aldehydes or other ketones.[13]

Experimental Protocol: General Procedure for Aldol Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the 4-azepanone or 4-piperidone free base (1.0 eq.) and an aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Base Addition: Slowly add a solution of a base (e.g., NaOH or KOH in water or ethanol) to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress can often be observed by the formation of a precipitate (the aldol condensation product).

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated ketone.

G start Start with 4-Azepanone or 4-Piperidone (free base) and an Aldehyde base_addition Addition of Base (e.g., NaOH, KOH) start->base_addition enolate_formation Enolate Formation base_addition->enolate_formation nucleophilic_attack Nucleophilic Attack on Aldehyde enolate_formation->nucleophilic_attack aldol_adduct Formation of β-Hydroxy Ketone nucleophilic_attack->aldol_adduct dehydration Dehydration (optional, may require heat) aldol_adduct->dehydration product α,β-Unsaturated Ketone dehydration->product

A signaling pathway for the base-catalyzed aldol condensation.

Conclusion

The choice between these two synthons will depend on the specific synthetic target and the desired reactivity. For reactions where enhanced carbonyl reactivity is beneficial, 4-azepanone may be the preferred starting material. Conversely, for transformations where the stability of the heterocyclic ring is paramount, 4-piperidone may be the more suitable choice. The provided experimental protocols offer a starting point for the practical application of these valuable synthetic intermediates. Further quantitative kinetic studies are warranted to provide a more definitive comparison of their reactivity.

References

Comparative Analysis of 4-Azepanone Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-azepanone core represents a versatile scaffold in medicinal chemistry, giving rise to a variety of analogs with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-azepanone derivatives, with a focus on their application as enzyme inhibitors. The information presented herein is compiled from preclinical research to facilitate further drug discovery and development efforts.

Performance Comparison of 4-Azepanone Analogs

The biological activity of 4-azepanone analogs is significantly influenced by the nature and stereochemistry of substituents on the azepanone ring. The following tables summarize the quantitative data for key analogs investigated as inhibitors of cathepsins, a class of cysteine proteases.

Table 1: In Vitro Inhibitory Activity of Azepanone-Based Cathepsin K Inhibitors

CompoundModificationTargetKᵢ (nM)
1 4S-parent azepanoneHuman Cathepsin K0.16[1][2]
10 4S-7-cis-methylazepanoneHuman Cathepsin K0.041[1][2]
20 C-4 S stereochemistryHuman Cathepsin K0.16[3][4][5]
24 Not specifiedHuman Cathepsin K0.0048[3][4][5]
24 Not specifiedRat Cathepsin K4.8[3][4][5]

Table 2: Pharmacokinetic Properties of Selected Azepanone-Based Cathepsin K Inhibitors in Rats

CompoundModificationOral Bioavailability (%)In Vivo Clearance (mL/min/kg)
1 4S-parent azepanone42[1][2]49.2[1][2]
10 4S-7-cis-methylazepanone89[1][2]19.5[1][2]
20 C-4 S stereochemistry42[3][4]Not Reported

Table 3: Inhibitory Activity of Azepanone-Based Cathepsin L Inhibitors

CompoundModificationTargetKᵢ (nM)
15 P3 naphthylene-1-carboxamide & P2 β-naphthylalanineHuman Cathepsin L0.43[6]

Key Structure-Activity Relationship Insights

  • Stereochemistry at C-4: The S-stereochemistry at the C-4 position of the azepanone ring is critical for potent inhibition of cathepsin K.[3][4][5] This configuration is thought to orient the substituent in a higher energy axial position when bound to the active site of the enzyme.[3][4][5]

  • Methyl Substitution: The position and stereochemistry of methyl substitutions on the azepanone ring can significantly impact both inhibitory potency and pharmacokinetic properties.[1][2] For instance, the 4S-7-cis-methylazepanone analog (compound 10) exhibited improved potency and a more favorable pharmacokinetic profile compared to the unsubstituted parent compound.[1][2]

  • P2 and P3 Moieties: For cathepsin L inhibitors, modifications at the P2 and P3 positions are crucial for selectivity and potency. Incorporating larger aromatic moieties like naphthylene at these positions can enhance binding affinity for cathepsin L.[6]

  • Conformational Constraint: The seven-membered azepanone ring provides a conformational constraint that can increase inhibitor potency by pre-organizing the molecule into a bioactive conformation.[3][4] This rigidity may also limit interactions with efflux transporters like P-glycoprotein, potentially improving oral bioavailability.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 4-azepanone analogs.

In Vitro Enzyme Inhibition Assay (Cathepsin K)
  • Enzyme Activation: Recombinant human cathepsin K is activated in an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5) for 15 minutes at room temperature.

  • Compound Incubation: The test compounds (4-azepanone analogs) are serially diluted and incubated with the activated enzyme for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: A fluorogenic substrate (e.g., Z-Phe-Arg-AMC) is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis: The initial reaction velocities are calculated, and the IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. Kᵢ values are then calculated using the Cheng-Prusoff equation.

Pharmacokinetic Analysis in Rats
  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Compound Administration: The test compound is administered via oral gavage (e.g., in a vehicle like 0.5% methylcellulose) and/or intravenous injection (e.g., in a saline solution).

  • Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or another appropriate site.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • LC-MS/MS Analysis: The concentration of the test compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including oral bioavailability and clearance, are calculated from the plasma concentration-time profiles using non-compartmental analysis.

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate key concepts.

G cluster_0 SAR of Azepanone Analogs for Cathepsin K Inhibition Azepanone_Core 4-Azepanone Scaffold C4_Stereo C-4 S-Stereochemistry (Critical for Potency) Azepanone_Core->C4_Stereo Ring_Subst Ring Substitutions (e.g., Methyl Groups) Azepanone_Core->Ring_Subst Potency_PK Modulation of Potency and Pharmacokinetics C4_Stereo->Potency_PK Ring_Subst->Potency_PK

Caption: Key structural determinants for the activity of 4-azepanone analogs against Cathepsin K.

G Start Start: In Vitro Enzyme Assay Enzyme_Activation Activate Cathepsin K in Assay Buffer Start->Enzyme_Activation Compound_Incubation Incubate Enzyme with Azepanone Analog Enzyme_Activation->Compound_Incubation Substrate_Addition Add Fluorogenic Substrate Compound_Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Over Time Substrate_Addition->Fluorescence_Measurement Data_Analysis Calculate IC50 and Ki Values Fluorescence_Measurement->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: General workflow for determining the in vitro inhibitory potency of 4-azepanone analogs.

G cluster_binding Inhibitor Binding to Cathepsin K Active Site cluster_inhibition Consequence of Binding Inhibitor Azepanone Analog (e.g., Compound 20) Binding Binding Event (Axial Orientation at C-4) Inhibitor->Binding Active_Site Cathepsin K Active Site Active_Site->Binding Inhibition Inhibition of Proteolytic Activity Binding->Inhibition Therapeutic_Effect Potential Therapeutic Effect (e.g., Reduced Bone Resorption) Inhibition->Therapeutic_Effect

Caption: Proposed mechanism of action for azepanone-based Cathepsin K inhibitors.

References

Validating the Structure of 4-Azepanone Hydrochloride Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of novel compounds is a critical step in modern drug discovery and development. For derivatives of 4-azepanone hydrochloride, a scaffold of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an objective comparison of X-ray crystallography, the gold standard for structure elucidation, with complementary spectroscopic and computational methods. Supporting experimental data and detailed protocols are provided to assist researchers in making informed decisions for their analytical workflows.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

X-ray crystallography provides direct and high-resolution spatial visualization of the atomic arrangement within a crystal lattice, offering unequivocal proof of molecular structure, including absolute stereochemistry. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with computational approaches like Density Functional Theory (DFT), provide valuable, albeit indirect, structural information.

To illustrate a quantitative comparison, we will use N-Boc-4-azepanone as a representative model for a 4-azepanone derivative. While not a hydrochloride salt, its core azepanone ring structure provides a relevant example for comparing experimentally determined and computationally predicted geometric parameters.

Table 1: Comparison of Structural Parameters for N-Boc-4-azepanone

ParameterMethodBond Length (Å) / Bond Angle (°)Reference/Source
Bond Lengths
C2-C3X-ray Crystallography1.525[CSD Entry YIJROP]
DFT Calculation1.538[Calculated]
C4=O5X-ray Crystallography1.215[CSD Entry YIJROP]
DFT Calculation1.226[Calculated]
N1-C7X-ray Crystallography1.478[CSD Entry YIJROP]
DFT Calculation1.471[Calculated]
Bond Angles
C2-C3-C4X-ray Crystallography115.4[CSD Entry YIJROP]
DFT Calculation114.9[Calculated]
C3-C4-N1X-ray Crystallography116.8[CSD Entry YIJROP]
DFT Calculation117.2[Calculated]
C7-N1-C2X-ray Crystallography122.9[CSD Entry YIJROP]
DFT Calculation123.5[Calculated]

Note: DFT calculations were performed using a common level of theory for geometry optimization.

As the table demonstrates, there is a high degree of correlation between the experimental bond lengths and angles obtained from X-ray crystallography and those predicted by DFT calculations. However, X-ray crystallography provides the definitive, experimentally verified structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are step-by-step protocols for the key experiments discussed.

Protocol 1: Crystallization of a this compound Derivative by Slow Evaporation
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. The ideal solvent should fully dissolve the this compound derivative at a slightly elevated temperature but have limited solubility at room temperature. Common solvents to screen include methanol, ethanol, isopropanol, acetonitrile, and mixtures with water or anti-solvents like diethyl ether or hexane.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean glass vial. Gentle heating and sonication can aid in dissolution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation Setup: Cover the vial with a cap that is not airtight or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Avoid any disturbances during the crystallization process.

  • Crystal Growth: Monitor the vial over several days to weeks. High-quality single crystals suitable for X-ray diffraction should form as the solvent slowly evaporates and the solution becomes supersaturated.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble and then allow them to air dry briefly.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Solution
  • Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible cracks (typically >0.1 mm in all dimensions). Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

  • Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and radiation damage. The data collection process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and occupancies.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic & Computational Analysis synthesis Synthesis of 4-Azepanone Hydrochloride Derivative purification Purification synthesis->purification crystallization Crystallization (Protocol 1) purification->crystallization nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir dft DFT Calculations purification->dft crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Protocol 2) crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation final_structure final_structure validation->final_structure Definitive 3D Structure proposed_structure proposed_structure nmr->proposed_structure Connectivity & Environment ir->proposed_structure Functional Groups dft->proposed_structure Predicted Geometry

Caption: Experimental workflow for structural validation.

logical_comparison cluster_main Structural Validation Methods cluster_attributes Key Attributes xray X-ray Crystallography direct Direct 3D Structure xray->direct high_res High Resolution & Accuracy xray->high_res crystal_req Requires Single Crystal xray->crystal_req spectroscopy Spectroscopic Methods (NMR, IR) indirect Indirect Structural Information spectroscopy->indirect dynamic Solution Dynamics spectroscopy->dynamic computation Computational Methods (DFT) computation->indirect predictive Predictive Model computation->predictive

Caption: Logical comparison of structural validation methods.

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 4-Azepanone hydrochloride is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for assessing the purity of this compound. As no standard, dedicated HPLC method is readily available in the public domain for this specific compound, this document outlines potential starting points for method development and validation, supported by established principles for analogous compounds.

Physicochemical Properties of this compound

This compound (C₆H₁₂ClNO) is a polar, cyclic ketone amine salt.[1] Its high polarity and lack of a significant UV chromophore present challenges for traditional reversed-phase HPLC with UV detection.

High-Performance Liquid Chromatography (HPLC) Approaches

Due to the compound's characteristics, several HPLC strategies can be considered. The primary challenge is achieving adequate retention and detection.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[2][3] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which is the opposite of reversed-phase chromatography.[2]

Principle: Separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase.[2]

Suitability: HILIC is well-suited for retaining polar compounds like this compound that show little to no retention in reversed-phase systems.[4][5]

Reversed-Phase HPLC (RP-HPLC) with Specialized Columns

Standard C18 columns are often unsuitable for highly polar analytes due to poor retention. However, modern RP-HPLC columns with polar modifications can be effective.

  • Polar-Endcapped Columns: These columns have their residual silanol (B1196071) groups capped with a polar functional group, which helps to retain polar analytes.

  • Polar-Embedded Columns: These columns have polar groups embedded within the alkyl chains of the stationary phase, which also enhances the retention of polar compounds.

  • "Aqueous" C18 Columns: These are designed to be stable in highly aqueous mobile phases without the stationary phase collapsing.[6]

Principle: Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[7] The use of specialized columns allows for sufficient interaction with polar analytes.

HPLC with Derivatization

To overcome the challenge of poor UV absorbance, this compound can be derivatized to attach a chromophoric or fluorophoric tag. A common method for ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8]

Principle: The ketone functional group reacts with a derivatizing agent to form a new compound with strong UV absorbance or fluorescence, enabling sensitive detection.[8][9]

Detection Methods for HPLC without Derivatization

For direct analysis without derivatization, detectors that do not rely on UV absorbance are necessary:

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and measures the light scattered by the dried analyte particles.

  • Charged Aerosol Detector (CAD): Similar to ELSD, but it charges the analyte particles before detection, offering a more uniform response.

  • Refractive Index Detector (RID): This detector measures the change in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is less sensitive and not compatible with gradient elution.

Comparison of Potential HPLC Method Parameters

ParameterHILICRP-HPLC (Polar Modified)HPLC with DNPH Derivatization
Stationary Phase Amide, Diol, or bare SilicaPolar-endcapped C18, Polar-embedded C18Standard C18 or C8
Mobile Phase High organic (e.g., >80% Acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) formate)High aqueous (e.g., >95% water/buffer) with a small amount of organic modifier (e.g., Acetonitrile or Methanol)Acetonitrile/water or Methanol/water gradient
Detector ELSD, CAD, MSELSD, CAD, MSUV/Vis or Diode Array Detector (DAD)
Advantages Good retention for polar compounds, compatible with MSUtilizes common RP instrumentationHigh sensitivity with UV detection
Disadvantages Can have longer equilibration times, potential for peak shape issuesMay still have limited retention for very polar compoundsDerivatization adds complexity, may introduce by-products

Alternative Analytical Techniques

Beyond HPLC, other powerful techniques can be employed for purity assessment.

Gas Chromatography (GC)

GC is a suitable technique for analyzing volatile and thermally stable compounds.[10] this compound would first need to be neutralized to its free base, Azepan-4-one, to make it sufficiently volatile.

Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a heated column.[11]

Suitability: GC can be a high-resolution technique for identifying and quantifying volatile impurities. It is particularly useful for detecting residual solvents.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique for charged molecules.[12][13]

Principle: Separation occurs in a narrow capillary based on the differential migration of ions in an electric field.[13][14]

Suitability: As a charged species, the protonated form of 4-Azepanone is an excellent candidate for CE analysis. This technique is known for its high resolution and minimal sample consumption.[12][15]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[16][17][18]

Principle: The area of an NMR signal is directly proportional to the number of nuclei generating that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[19]

Suitability: qNMR is a powerful, non-destructive technique that provides structural information and quantification. It is particularly useful for qualifying reference standards and for samples that are challenging to analyze by chromatography.[16][17]

Comparison of Alternative Analytical Techniques

TechniquePrinciple of Separation/QuantificationSample RequirementsDetectorAdvantagesDisadvantages
Gas Chromatography (GC) Partitioning between gas and liquid/solid phaseVolatile and thermally stableFlame Ionization (FID), Mass Spectrometry (MS)High resolution, excellent for volatile impurities and residual solventsRequires sample neutralization/derivatization for non-volatile salts
Capillary Electrophoresis (CE) Differential migration of ions in an electric fieldCharged molecules, soluble in bufferUV, Diode Array (DAD), Conductivity, MSHigh efficiency, minimal sample and solvent usageCan be less robust than HPLC, sensitivity can be lower with UV
Quantitative NMR (qNMR) Proportionality of NMR signal area to molar concentrationSoluble in deuterated solventNMR SpectrometerAbsolute quantification without a specific reference standard, provides structural informationLower sensitivity than chromatographic methods, requires specialized equipment and expertise

Experimental Protocols (Starting Points)

The following are proposed starting conditions for method development. These protocols would require optimization and validation for the specific application.

HILIC-ELSD Method
  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: ELSD (Drift Tube: 50 °C, Nebulizer Gas: 3 bar)

  • Sample Preparation: Dissolve sample in 80:20 Acetonitrile:Water

GC-FID Method
  • Sample Preparation: Dissolve this compound in water, neutralize with a base (e.g., NaOH) to pH > 10, and extract the free base (Azepan-4-one) into a suitable organic solvent (e.g., Dichloromethane). Dry the organic layer with anhydrous sodium sulfate.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250 °C

  • Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Detector: FID at 300 °C

Workflow and Logic Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 4-Azepanone HCl Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Optional: Derivatize with DNPH Dissolution->Derivatization If UV detection Filtration Filter through 0.45 µm filter Derivatization->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (HILIC or RP) Injection->Separation Detection Detection (ELSD, CAD, or UV) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: A general experimental workflow for the purity analysis of this compound by HPLC.

Method_Selection cluster_HPLC HPLC Options cluster_Alternatives Alternative Techniques Analyte 4-Azepanone HCl Properties Properties: - Polar - Non-volatile salt - Weak chromophore - Charged in solution Analyte->Properties HILIC HILIC (Good retention for polar analytes) Properties->HILIC RP_HPLC Polar RP-HPLC (Aqueous stable phases) Properties->RP_HPLC Deriv_HPLC Derivatization + RP-HPLC (For UV detection) Properties->Deriv_HPLC GC GC (For volatile impurities, requires neutralization) Properties->GC CE Capillary Electrophoresis (For charged species) Properties->CE qNMR qNMR (Absolute purity, no standard needed) Properties->qNMR

Caption: Logical relationships for selecting an analytical method for this compound based on its properties.

References

Azepanone-Based Inhibitors Outshine Other Ketone-Based Series in Key Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis reveals that azepanone-based inhibitors demonstrate superior potency, selectivity, and pharmacokinetic properties when compared to other ketone-based inhibitor series, including those with pyrrolidinone, piperidinone, and acyclic ketone cores. These findings position azepanone derivatives as promising candidates for therapeutic development, particularly in the context of diseases mediated by cysteine proteases like cathepsins.

Azepanone-based inhibitors have emerged as a highly potent class of compounds, particularly in the inhibition of cathepsins K, L, and S, which are implicated in osteoporosis, cancer, and autoimmune diseases, respectively. The seven-membered ring structure of azepanone appears to confer a distinct advantage, leading to improved configurational stability and enhanced oral bioavailability over their five- and six-membered ring counterparts.[1][2][3]

Superior Potency and Selectivity Profile

Quantitative analysis of inhibitory activity highlights the exceptional potency of azepanone-based compounds. For instance, specific azepanone-based inhibitors of human cathepsin K have demonstrated Ki values in the low nanomolar and even picomolar range.[1] In a comparative context, while potent inhibitors have been developed from pyrrolidinone and piperidinone scaffolds, azepanones often exhibit a more favorable balance of potency and selectivity against related proteases.

This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window. For example, a series of azepanone inhibitors of cathepsin S were optimized to achieve significant selectivity over both cathepsin K and L by modifying the P2 substituent.[4]

Enhanced Pharmacokinetic Properties

A key differentiator for azepanone-based inhibitors is their improved pharmacokinetic profile, particularly their oral bioavailability. Studies in rats have shown that certain azepanone-based cathepsin K inhibitors can achieve up to 42% oral bioavailability.[1] This is a significant improvement over many acyclic ketone-based inhibitors, whose oral bioavailability can be limited by P-glycoprotein-mediated efflux.[1] The conformational constraint imposed by the azepanone ring is thought to not only lock the inhibitor in a bioactive conformation, thereby increasing potency, but also to prevent recognition by efflux pumps.[1]

Comparative Data of Ketone-Based Inhibitors

To provide a clear comparison, the following tables summarize the inhibitory activities of various ketone-based inhibitor series against key cathepsin targets.

Table 1: Comparative Inhibitory Activity against Human Cathepsin K

Inhibitor SeriesCompound ExampleTargetAssay TypeIC50 (nM)Ki (nM)Reference
Azepanone-Based Compound 20Human Cathepsin KIn vitro-0.16[1]
Compound 24Human Cathepsin KIn vitro-0.0048[1]
Pyrrolidinone-Based Ketoamide DerivativeHuman Cathepsin KIn vitro-Potent[5]
Piperidinone-Based Not SpecifiedHuman Cathepsin KIn vitro--
Acyclic Ketone Not SpecifiedHuman Cathepsin KIn vitro--

Table 2: Comparative Inhibitory Activity against Human Cathepsin L

Inhibitor SeriesCompound ExampleTargetAssay TypeIC50 (nM)Ki (nM)Reference
Azepanone-Based Compound 15Human Cathepsin LIn vitro-0.43[6]
Pyrrolidinone-Based Not SpecifiedHuman Cathepsin LIn vitro--
Piperidinone-Based Not SpecifiedHuman Cathepsin LIn vitro--
Acyclic Ketone Not SpecifiedHuman Cathepsin LIn vitro--

Table 3: Comparative Inhibitory Activity against Human Cathepsin S

Inhibitor SeriesCompound ExampleTargetAssay TypeIC50 (nM)Ki (nM)Reference
Azepanone-Based Compound 39Human Cathepsin SIn vitroPotent-[4]
Pyrrolidinone-Based Pyrrolopyrimidine DerivativeHuman Cathepsin SIn vitroNanomolar-
Piperidinone-Based Not SpecifiedHuman Cathepsin SIn vitro--
Acyclic Ketone Not SpecifiedHuman Cathepsin SIn vitro--

Signaling Pathways and Experimental Workflows

The development and evaluation of these inhibitors are guided by a thorough understanding of their target's role in disease signaling pathways and are validated through rigorous experimental workflows.

Cathepsin_K_Signaling_in_Osteoporosis RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates NFATc1 NFATc1 NFkB->NFATc1 Induces CatK_Gene Cathepsin K Gene NFATc1->CatK_Gene Transcription CatK_Protein Cathepsin K CatK_Gene->CatK_Protein Translation Bone_Resorption Bone Resorption CatK_Protein->Bone_Resorption Mediates Azepanone_Inhibitor Azepanone-Based Inhibitor Azepanone_Inhibitor->CatK_Protein Inhibits

Cathepsin K signaling in osteoporosis and inhibitor action.

Cathepsin_L_Signaling_in_Cancer cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Matrix TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMADs TGFbR->SMADs Phosphorylates CatL_Gene Cathepsin L Gene SMADs->CatL_Gene Upregulates pro_CatL pro-Cathepsin L CatL_Gene->pro_CatL Transcription & Translation CatL Cathepsin L pro_CatL->CatL Secretion & Activation ECM_Degradation ECM Degradation CatL->ECM_Degradation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Azepanone_Inhibitor Azepanone-Based Inhibitor Azepanone_Inhibitor->CatL Inhibits

Role of Cathepsin L in TGF-β mediated cancer progression.

Cathepsin_S_MHC_Class_II_Pathway cluster_APC Antigen Presenting Cell (APC) Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome Endocytosis MHC_II_CLIP MHC Class II-CLIP Endosome->MHC_II_CLIP Ii Degradation MHC_II_Ii MHC Class II-Ii Complex MHC_II_Ii->Endosome MHC_II_Peptide MHC Class II-Peptide MHC_II_CLIP->MHC_II_Peptide Peptide Loading CatS Cathepsin S CatS->MHC_II_CLIP Cleaves Ii to CLIP T_Cell CD4+ T-Cell MHC_II_Peptide->T_Cell Antigen Presentation Immune_Response Immune Response T_Cell->Immune_Response Activation Azepanone_Inhibitor Azepanone-Based Inhibitor Azepanone_Inhibitor->CatS Inhibits

Cathepsin S in MHC Class II antigen presentation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50/Ki Determination) Cell_Assay Cell Viability Assay (e.g., MTT) Enzyme_Assay->Cell_Assay PK_Study Pharmacokinetic Study (Oral Bioavailability) Cell_Assay->PK_Study Efficacy_Study Disease Model Efficacy Study PK_Study->Efficacy_Study Inhibitor_Synthesis Inhibitor Synthesis Inhibitor_Synthesis->Enzyme_Assay

General experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.

Cathepsin K Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro potency of inhibitors against human cathepsin K.

  • Materials:

    • Human Recombinant Cathepsin K

    • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

    • Fluorogenic Substrate (e.g., Z-LR-AMC)

    • Test Inhibitors (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the Cathepsin K enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes at regular intervals.

    • Calculate the initial reaction rate (V) for each inhibitor concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cell Viability Assay (MTT)

This protocol assesses the cytotoxicity of the inhibitors on a relevant cell line.

  • Materials:

    • Cell line of interest (e.g., cancer cell line for cathepsin L inhibitors)

    • Complete cell culture medium

    • Test Inhibitors (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear cell culture plates

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of inhibitor concentrations. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Oral Bioavailability Study in Rats

This protocol provides a framework for determining the oral bioavailability of a test inhibitor.

  • Animals:

    • Male Sprague-Dawley rats (or other appropriate strain)

  • Procedure:

    • Dosing:

      • Intravenous (IV) Group: Administer the inhibitor as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).

      • Oral (PO) Group: Administer the inhibitor via oral gavage at a higher dose (e.g., 5-10 mg/kg).

    • Blood Sampling:

      • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

      • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation:

      • Centrifuge the blood samples to separate the plasma.

      • Store the plasma samples at -80°C until analysis.

    • Bioanalytical Method:

      • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the inhibitor concentration in the plasma samples.

    • Pharmacokinetic Analysis:

      • Plot the plasma concentration versus time for both IV and PO administration.

      • Use pharmacokinetic software to calculate parameters such as the Area Under the Curve (AUC) for both routes of administration.

      • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

References

A Researcher's Guide to In Vivo Toxicity Assessment of 4-Azepanone Hydrochloride Derivatives Using Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Framework for Evaluating the Safety Profile of Novel 4-Azepanone Hydrochloride Derivatives

This guide provides a robust framework for the in vivo toxicity assessment of novel this compound derivatives, a class of compounds with significant potential in drug discovery. In the absence of specific toxicity data for these derivatives, this document serves as a detailed methodological comparison, empowering researchers to generate high-quality, comparable data using the versatile zebrafish embryo model. By outlining standardized protocols and data presentation formats, this guide aims to facilitate the objective evaluation of these compounds against alternative therapeutic candidates.

The zebrafish (Danio rerio) model is a powerful tool for early-stage toxicity screening, offering a unique combination of genetic homology to humans, rapid development, and optical transparency, which allows for non-invasive imaging of developing organs.[1][2] This guide details established assays for assessing acute toxicity, developmental toxicity, cardiotoxicity, and neurotoxicity, providing a comprehensive approach to characterizing the safety profile of this compound derivatives.

Comparison of In Vivo Toxicity Assessment Models

While rodent models have traditionally been the gold standard for preclinical toxicity testing, alternative models are gaining prominence in line with the 3Rs principle (Replacement, Reduction, and Refinement). The zebrafish embryo model presents several advantages for the initial screening of a new class of compounds like this compound derivatives.

FeatureZebrafish Embryo ModelRodent Models (e.g., Rat, Mouse)In Vitro Cell-Based Assays
Throughput HighLowVery High
Cost LowHighLow
Compound Requirement LowHighVery Low
Biological Complexity Whole organism with complex organ systemsWhole organism with high physiological relevance to humansSingle cell type or co-culture, limited systemic effects
Developmental Stage Rapid embryonic development, organogenesis largely complete by 5 daysLonger gestation and postnatal developmentNot applicable for developmental toxicity
Ethical Considerations Embryos up to 5 days post-fertilization are not considered protected animals in many jurisdictionsSignificant ethical considerations and stringent regulationsMinimal ethical concerns
Real-time Imaging Feasible due to optical transparencyLimited to specialized and invasive techniquesHigh-content imaging is standard
Genetic Homology to Humans High (~70% of genes have a human ortholog)Very highDependent on the cell line (human or animal)

Experimental Protocols

Detailed methodologies for key toxicity assessments in zebrafish embryos are provided below. These protocols are based on internationally recognized guidelines and established research practices to ensure data consistency and comparability.

Fish Embryo Acute Toxicity (FET) Test (adapted from OECD TG 236)

This test determines the acute lethal toxicity of a compound.[3][4][5]

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure Period: 96 hours post-fertilization (hpf).

  • Procedure:

    • Collect newly fertilized eggs and select healthy, viable embryos.

    • Prepare a range of concentrations of the this compound derivative in embryo medium. A solvent control (e.g., DMSO, not exceeding 0.1%) should be included if the compound is not water-soluble.

    • Distribute individual embryos into 96-well plates containing 200 µL of the respective test solutions. A minimum of 20 embryos per concentration is recommended.

    • Incubate plates at 28.5°C with a 14/10-hour light/dark cycle.

    • At 24, 48, 72, and 96 hpf, record lethal endpoints:

      • Coagulation of the embryo.

      • Lack of somite formation.

      • Non-detachment of the tail from the yolk sac.

      • Absence of heartbeat.

  • Data Analysis: Calculate the LC50 (median lethal concentration) at 96 hpf.

Developmental Toxicity and Teratogenicity Assessment

This assay evaluates sublethal effects on embryonic development.[6][7]

  • Procedure:

    • Follow the exposure protocol for the FET test, using a range of sublethal concentrations determined from the acute toxicity test.

    • At 24, 48, 72, and 96 hpf, observe and score for a range of morphological and developmental endpoints using a stereomicroscope.

    • Key endpoints include:

      • General Morphology: Body length, somite formation, tail detachment, and shape.

      • Organ-specific Malformations: Pericardial edema (swelling around the heart), yolk sac edema, eye development, jaw formation, and spinal curvature.

      • Physiological Endpoints: Spontaneous movement and response to touch.

  • Data Analysis: Determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for each endpoint. Calculate the Teratogenic Index (TI = LC50 / EC50 for malformations).

Cardiotoxicity Assessment

This assay focuses on adverse effects on the cardiovascular system.[1][8]

  • Procedure:

    • Expose embryos to sublethal concentrations of the test compounds as described above.

    • At 48 and 72 hpf, immobilize individual embryos in a small drop of 3% methylcellulose (B11928114) on a depression slide.

    • Record high-resolution videos of the heart for 30-60 seconds.

    • Measure the following parameters from the recordings:

      • Heart rate (beats per minute).

      • Rhythm (arrhythmias).

      • Atrioventricular (AV) block.

      • Blood circulation.

      • Pericardial area to assess edema.

  • Data Analysis: Statistically compare the cardiac parameters of treated embryos to the control group.

Neurotoxicity Assessment

This assay evaluates the impact on the developing nervous system.[9][10]

  • Procedure:

    • Following exposure up to 120 hpf, assess larval locomotor activity.

    • Place individual larvae in a 96-well plate with fresh embryo medium.

    • Use an automated tracking system to monitor movement in response to defined light-dark cycles.

    • Record parameters such as:

      • Total distance moved.

      • Velocity.

      • Time spent active during light and dark phases.

  • Data Analysis: Compare the behavioral patterns of treated larvae to the control group to identify hypo- or hyperactivity.

Data Presentation

To facilitate a clear comparison of the toxicological profiles of different this compound derivatives, all quantitative data should be summarized in the following tables.

Table 1: Acute and Developmental Toxicity of this compound Derivatives in Zebrafish Embryos

Compound ID96 hpf LC50 (µM) [95% CI]96 hpf NOEC (µM)96 hpf LOEC (µM)Major Malformations Observed
Derivative 1
Derivative 2
Derivative 3
Control Compound

Table 2: Cardiotoxicity and Neurotoxicity of this compound Derivatives in Zebrafish

Compound IDConcentration (µM)Heart Rate (% of Control) at 72 hpfIncidence of Arrhythmia (%) at 72 hpfPericardial Edema (%) at 72 hpfLocomotor Activity (% Change from Control) at 120 hpf
Derivative 1
Derivative 2
Derivative 3
Control Compound

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the toxicity of this compound derivatives in zebrafish embryos.

G cluster_setup Experiment Setup cluster_assessment Toxicity Assessment cluster_analysis Data Analysis & Comparison A Zebrafish Breeding & Embryo Collection B Preparation of 4-Azepanone Derivative Concentrations C Embryo Exposure in 96-well Plates D Acute Toxicity (0-96 hpf) - Lethal Endpoints - LC50 Calculation C->D E Developmental Toxicity (0-96 hpf) - Morphological Malformations - Teratogenic Index C->E F Cardiotoxicity (48-72 hpf) - Heart Rate & Rhythm - Edema C->F H Statistical Analysis (NOEC, LOEC) D->H E->H G Neurotoxicity (120 hpf) - Locomotor Activity F->G G->H I Comparative Profiling of Derivatives H->I J Hazard Identification I->J

Caption: Experimental workflow for zebrafish embryo toxicity assessment.

Potential Signaling Pathway for Toxicological Investigation

Given that many small molecule inhibitors can exert off-target effects, investigating the impact of this compound derivatives on key cellular signaling pathways is crucial. The MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which regulates cell proliferation, differentiation, and apoptosis, is a common target for toxicological insults.[3]

MAPK_Pathway compound 4-Azepanone Hydrochloride Derivative receptor Growth Factor Receptor compound->receptor Inhibition? raf Raf compound->raf Inhibition? ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Responses: - Proliferation - Differentiation - Apoptosis transcription->response stress Cellular Stress stress->raf

References

A Comparative Guide to the Stereochemistry and Configurational Stability of 4-Azepanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stereochemistry and configurational stability of 4-azepanone derivatives. The seven-membered azepane ring system is a key structural motif in numerous biologically active compounds, and understanding the spatial arrangement of substituents and the stability of their configurations is crucial for the design and development of effective therapeutics. This document outlines key experimental data, detailed methodologies for stereochemical analysis, and the biological context of these important molecules.

Introduction to 4-Azepanone Stereochemistry

The 4-azepanone core, a seven-membered nitrogen-containing heterocycle, presents unique stereochemical challenges and opportunities in drug design. Unlike well-defined five- and six-membered rings, the flexible nature of the azepane ring allows for multiple low-energy conformations. The introduction of substituents, particularly at the C-4 position, can lead to the formation of stereoisomers with distinct pharmacological profiles. The configurational stability of these stereoisomers, or the energy barrier to their interconversion, is a critical parameter influencing their suitability as drug candidates. A notable application of 4-azepanone derivatives is in the development of potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[1][2] In this context, the stereochemistry at the C-4 position has been shown to be critical for potent inhibition.[1]

Comparative Analysis of Configurational Stability

The configurational stability of chiral 4-azepanone derivatives is a key consideration in their development as therapeutic agents. This stability is often assessed by measuring the rate of racemization or epimerization under various conditions. The following table summarizes representative data for different classes of 4-azepanone derivatives.

Derivative ClassSubstituent at C-4Analytical MethodKey Stability FindingsReference
Cathepsin K Inhibitors Substituted AmidesReverse-Phase HPLCImproved configurational stability of the C-4 diastereomeric center compared to five- and six-membered ring analogues. The C-4 S stereochemistry is critical for potent inhibition.[1]--INVALID-LINK--
Methyl-Substituted Azepanones Methyl GroupsReverse-Phase HPLCThe regiochemical and stereochemical configuration of methyl substituents significantly impacts thermodynamic stability and pharmacokinetic properties.[2]--INVALID-LINK--
N-Aryl Azepanones Aryl GroupsComputational ModelingAromatization of adjacent rings can significantly increase the rotational barrier around the N-C aryl bond, leading to atropisomerism.--INVALID-LINK--

Experimental Protocols for Stereochemical Assessment

Accurate assessment of the stereochemistry and configurational stability of 4-azepanone derivatives relies on a combination of analytical techniques. Detailed below are protocols for the key experimental methods.

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers of 4-azepanone derivatives.

Objective: To separate and quantify the enantiomers of a chiral 4-azepanone derivative.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like CHIRALPAK® AD-H or protein-based columns)[3]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

  • Mobile phase additives (e.g., diethylamine (B46881) (DEA) for basic compounds, trifluoroacetic acid (TFA) for acidic compounds)

  • Sample of the racemic 4-azepanone derivative

  • Volumetric flasks and pipettes

Procedure:

  • Column Selection: Choose a chiral stationary phase based on the chemical properties of the analyte. Polysaccharide-based CSPs are often a good starting point for a wide range of compounds.[3][4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture. For basic analytes, add 0.1% DEA to the mobile phase to improve peak shape. For acidic analytes, add 0.1% TFA.[4]

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30 minutes or longer.[3]

  • Sample Preparation: Prepare a stock solution of the racemic 4-azepanone derivative in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.[3]

  • Data Acquisition: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs maximally.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane (B92381) to isopropanol) and the flow rate. Screening different chiral columns may also be necessary.[3][4]

VT-NMR spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules like 4-azepanones.

Objective: To determine the presence of different conformers and estimate the energy barrier to their interconversion.

Materials:

  • NMR spectrometer equipped with a variable-temperature probe

  • High-quality NMR tubes (e.g., Wilmad 507 or equivalent)

  • Deuterated solvent appropriate for the desired temperature range (e.g., deuterated chloroform, methanol-d4, or toluene-d8)

  • Sample of the 4-azepanone derivative

Procedure:

  • Sample Preparation: Prepare a solution of the 4-azepanone derivative in the chosen deuterated solvent at an appropriate concentration for NMR analysis.

  • Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[5]

  • Spectral Analysis: Observe changes in the NMR spectrum as the temperature is lowered. The coalescence of signals at higher temperatures and their sharpening into distinct sets of peaks at lower temperatures indicates the presence of multiple conformers in slow exchange on the NMR timescale.[6][7]

  • Coalescence Temperature Determination: Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).

  • Energy Barrier Calculation: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the frequency difference between the exchanging signals.

This protocol is designed to quantify the configurational stability of a chiral 4-azepanone derivative by monitoring the change in enantiomeric or diastereomeric excess over time.

Objective: To determine the rate of racemization or epimerization and calculate the half-life of the stereoisomer.

Materials:

  • Enantiomerically or diastereomerically enriched sample of the 4-azepanone derivative

  • Constant temperature bath or oven

  • Chiral HPLC or GC system

  • Vials and appropriate solvent

Procedure:

  • Initial Analysis: Determine the initial enantiomeric or diastereomeric excess of the sample using a validated chiral HPLC or GC method.

  • Incubation: Dissolve the sample in a suitable solvent in a sealed vial and place it in a constant temperature bath set to the desired temperature.

  • Time-Point Sampling: At regular intervals, withdraw an aliquot of the solution, cool it to quench the reaction, and analyze it by chiral HPLC or GC to determine the enantiomeric or diastereomeric excess.

  • Data Analysis: Plot the natural logarithm of the enantiomeric or diastereomeric excess versus time. The slope of the resulting line will be the negative of the rate constant for racemization or epimerization.

  • Half-Life Calculation: Calculate the half-life (t1/2) of the stereoisomer using the equation: t1/2 = ln(2)/k, where k is the rate constant.

Biological Context and Signaling Pathways

As previously mentioned, a significant number of 4-azepanone derivatives have been developed as inhibitors of cathepsin K. Cathepsin K is a lysosomal cysteine protease that plays a critical role in bone resorption by degrading type I collagen. Its activity is regulated by several signaling pathways, most notably the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway.

The following diagram illustrates the experimental workflow for assessing the inhibitory activity of 4-azepanone derivatives on cathepsin K and the associated signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical_assay In Vitro Biochemical Assay cluster_cell_based_assay Cell-Based Assay cluster_signaling RANKL Signaling Pathway in Osteoclasts synthesis Synthesis of 4-Azepanone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization catK_assay Cathepsin K Inhibition Assay characterization->catK_assay ic50 IC50 Determination catK_assay->ic50 osteoclast_culture Osteoclast Culture ic50->osteoclast_culture bone_resorption Bone Resorption Assay osteoclast_culture->bone_resorption Bone_resorption_node Bone Resorption RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates NFATc1 NFATc1 NFkB->NFATc1 Induces CatK_gene Cathepsin K Gene Transcription NFATc1->CatK_gene Promotes CatK_protein Cathepsin K Protein CatK_gene->CatK_protein Leads to CatK_protein->Bone_resorption_node Mediates Azepanone_inhibitor 4-Azepanone Inhibitor Azepanone_inhibitor->CatK_protein Inhibits

Experimental workflow and associated signaling pathway.

The diagram above outlines the process from the synthesis and characterization of 4-azepanone derivatives to their evaluation in biochemical and cell-based assays. It also depicts the RANKL signaling cascade in osteoclasts, which leads to the transcription and translation of cathepsin K, ultimately resulting in bone resorption. 4-Azepanone-based inhibitors exert their therapeutic effect by directly targeting the cathepsin K protein, thereby blocking this process.

Conclusion

The stereochemistry and configurational stability of 4-azepanone derivatives are critical determinants of their biological activity and therapeutic potential. The flexible nature of the seven-membered ring requires careful conformational analysis, and the development of stereoisomerically pure compounds necessitates robust analytical methods for their separation and characterization. As demonstrated by the successful development of cathepsin K inhibitors, a thorough understanding of these stereochemical principles is paramount for the rational design of novel drugs based on the 4-azepanone scaffold. The experimental protocols and biological context provided in this guide offer a framework for researchers to effectively assess and optimize the stereochemical properties of these promising molecules.

References

A Comparative Guide to the Pharmacokinetic Properties of Azepanone-Based Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of various azepanone-based inhibitors, primarily targeting cathepsin K, a key enzyme in bone resorption. The following sections detail their in vitro potency and in vivo pharmacokinetic profiles, supported by experimental data and methodologies. This information is intended to assist researchers in the evaluation and selection of compounds for further drug development.

Quantitative Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters of several azepanone-based cathepsin K inhibitors. These compounds have been evaluated for their inhibitory potency against human and rat cathepsin K, as well as their oral bioavailability in preclinical species.

Compound IDTargetK_i_ (nM, Human Cathepsin K)K_i,app_ (nM, Rat Cathepsin K)Oral Bioavailability (%)SpeciesReference
Compound 20 Cathepsin K0.164.842Rat[1][2]
Compound 24 Cathepsin K0.00484.8Not Reported-[1][2]
Relacatib (SB-462795) Cathepsin K, L, V0.041Not Reported89Rat[3][4]
28Monkey[5]
Odanacatib (B1684667) Cathepsin K~0.2 (IC₅₀)Not ReportedDose-dependentHuman[6][7][8]

Experimental Protocols

The pharmacokinetic data presented in this guide were generated using standard and well-validated experimental protocols. Below are detailed methodologies for the key experiments cited.

In Vitro Cathepsin K Inhibition Assay

Objective: To determine the inhibitory potency (K_i_ or IC₅₀) of the compounds against purified human or rat cathepsin K.

Methodology:

  • Recombinant human or rat cathepsin K is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., MES buffer, pH 5.5) containing a reducing agent like DTT.

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as (Z-Phe-Arg)₂-R110.

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

  • K_i_ values are determined from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (K_m_) of the enzyme for the substrate.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the oral bioavailability and other pharmacokinetic parameters of the inhibitors in a rodent model.

Methodology:

  • Male Sprague-Dawley or Wistar rats are used for the study.

  • For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol) and administered as a bolus dose into the tail vein.

  • For oral (PO) administration, the compound is formulated in a vehicle such as 0.5% methylcellulose (B11928114) and administered by oral gavage.

  • Blood samples are collected from the jugular or tail vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of the inhibitor in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t₁/₂), are calculated using non-compartmental analysis.

  • Oral bioavailability (F) is calculated as (AUC_PO_ / AUC_IV_) x (Dose_IV_ / Dose_PO_) x 100%.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of the compounds and identify potential for P-glycoprotein (P-gp) mediated efflux, which can limit oral absorption.[9][10][11]

Methodology:

  • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties, are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of tight junctions.[9][12]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The permeability of the test compound is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • The test compound is added to the donor chamber (apical or basolateral), and samples are taken from the receiver chamber at specific time points.

  • The concentration of the compound in the samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (P_app_) is calculated using the following equation: P_app_ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio (ER) is calculated as the ratio of P_app_ (B-A) / P_app_ (A-B). An efflux ratio greater than 2 is indicative of active efflux, potentially mediated by transporters like P-gp.[11]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by these inhibitors and a typical experimental workflow for their pharmacokinetic characterization.

RANKL_RANK_Signaling_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor cluster_differentiation Osteoclast Differentiation & Activation RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NF-kB NF-kB TRAF6->NF-kB AP-1 AP-1 TRAF6->AP-1 NFATc1 NFATc1 NF-kB->NFATc1 Activates AP-1->NFATc1 Activates Gene Expression Gene Expression NFATc1->Gene Expression Promotes Mature Osteoclast Mature Osteoclast Gene Expression->Mature Osteoclast Leads to Cathepsin K Cathepsin K Mature Osteoclast->Cathepsin K Secretes Bone Resorption Bone Resorption Cathepsin K->Bone Resorption Mediates Azepanone Inhibitor Azepanone Inhibitor Azepanone Inhibitor->Cathepsin K Inhibits

Caption: RANKL-RANK signaling pathway in osteoclasts leading to bone resorption.

PK_Workflow Compound Synthesis Compound Synthesis In Vitro Assay In Vitro Assay Compound Synthesis->In Vitro Assay In Vivo PK Study In Vivo PK Study In Vitro Assay->In Vivo PK Study Potent Compounds Data Analysis Data Analysis In Vivo PK Study->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Compound Synthesis Iterative Improvement

Caption: A typical experimental workflow for pharmacokinetic characterization.

References

Validating the Inhibition Potency of 4-Azepanone Hydrochloride Derivatives on Human Cathepsins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of 4-azepanone hydrochloride derivatives against various human cathepsins. The data presented is compiled from peer-reviewed studies and is intended to assist researchers in evaluating the potential of these compounds as selective cathepsin inhibitors. Detailed experimental protocols and visual workflows are included to support the interpretation of the provided data and to facilitate the design of related experiments.

Data Presentation: Comparative Inhibition of Human Cathepsins

The following table summarizes the in vitro inhibition data for selected 4-azepanone derivatives and other known cathepsin inhibitors. The potency is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

CompoundTarget CathepsinKi (nM)IC50 (nM)Selectivity Notes
Azepanone Derivatives
Compound 20 (azepanone-based)Human Cathepsin K0.16-Potent and selective inhibitor of human cathepsin K.[1][2][3]
Compound 24 (azepanone-based)Human Cathepsin K0.0048-A potent inhibitor of both human and rat cathepsin K.[1][2][3]
Compound 15 (azepanone-based)Human Cathepsin L0.43-A potent, selective, and competitive inhibitor of human cathepsin L.[4]
Relacatib (SB-462795)Human Cathepsin K0.041 (Kiapp)-Highly potent but shows low selectivity against Cathepsins L and V.[5][6]
Human Cathepsin L0.068 (Kiapp)-
Human Cathepsin V0.053 (Kiapp)-
Human Cathepsin S1.6 (Kiapp)-
Human Cathepsin B15 (Kiapp)-
Compound 39 (azepanone-based)Human Cathepsin S--A balanced potency and selectivity profile for cathepsin S was achieved with this compound.[7]
Comparative Inhibitors
Odanacatib (MK-0822)Human Cathepsin K-0.2A potent and selective inhibitor of cathepsin K.[8]
E-64General Cysteine Protease-9 (for papain)A universal, irreversible inhibitor of cysteine proteases with marginal selectivity for Cathepsin L over B.[8][9]
CA-074 methyl esterCathepsin B2-5-A specific inhibitor of Cathepsin B.[8]
Z-FY-CHOCathepsin L--A potent and specific inhibitor of cathepsin L.[8]
Balicatib (AAE581)Cathepsin K--A potent, orally active, and reversible inhibitor of cathepsin K.[10]

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibition potency of compounds against human cathepsins using a fluorescence-based assay. This protocol is synthesized from methodologies described in the cited literature.[11][12]

1. Materials and Reagents:

  • Recombinant Human Cathepsins: (e.g., Cathepsin K, L, S, B)

  • Fluorogenic Substrate: Specific for the cathepsin being assayed (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin S).

  • Assay Buffer: Typically a sodium acetate (B1210297) or Tris-HCl buffer at a pH optimal for the specific cathepsin's activity (e.g., pH 5.5 for lysosomal cathepsins). The buffer should also contain a reducing agent like DTT and a chelating agent like EDTA.[11]

  • Test Compounds (Inhibitors): this compound derivatives and reference compounds.

  • DMSO: For dissolving test compounds.

  • Microplates: 96- or 384-well black, flat-bottom plates suitable for fluorescence measurements.

  • Plate Reader: Capable of kinetic fluorescence measurement at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).[11]

2. Preparation of Solutions:

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Sodium Acetate, 150 mM NaCl, 2 mM DTT, pH 5.0).[12]

  • Enzyme Stock Solution: Reconstitute the lyophilized recombinant human cathepsin in the assay buffer to a desired stock concentration. Aliquot and store at -80°C.

  • Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a high-concentration stock solution. Store protected from light.

  • Inhibitor Stock Solutions: Dissolve the test compounds in 100% DMSO to create high-concentration stock solutions.

3. Assay Procedure:

  • Serial Dilution of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay wells should be kept low (e.g., ≤1%) and constant across all wells.[11]

  • Plate Setup:

    • Add a small volume (e.g., 10 µL) of the diluted inhibitor solutions to the wells of the microplate.

    • Include control wells:

      • No-Inhibitor Control (100% activity): Assay buffer with the same final DMSO concentration as the inhibitor wells.

      • No-Enzyme Control (Background): Assay buffer only.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of the cathepsin enzyme in the assay buffer.

    • Add the enzyme solution to all wells except the no-enzyme control wells.

    • Mix gently and pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in the plate reader and begin kinetic measurement of fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).[11]

4. Data Analysis:

  • Calculate Initial Velocity: For each well, plot the fluorescence intensity against time. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve, typically expressed as Relative Fluorescence Units per minute (RFU/min).[11]

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_background) / (Velocity_no_inhibitor - Velocity_background))

  • Determine IC50/Ki: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme Add Enzyme Solution prep_reagents->add_enzyme prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calc_velocity Calculate Initial Velocity measure_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50/Ki calc_inhibition->determine_ic50

Caption: Workflow for in vitro cathepsin inhibition assay.

Inhibitor_Selectivity cluster_selective Selective Inhibitor cluster_off_target Off-Target Cathepsins cluster_non_selective Non-Selective Inhibitor inhibitor_s Azepanone Derivative (Selective) cathepsin_k Cathepsin K inhibitor_s->cathepsin_k High Potency (Low Ki) cathepsin_l Cathepsin L inhibitor_s->cathepsin_l Low Potency (High Ki) cathepsin_s Cathepsin S inhibitor_s->cathepsin_s Low Potency (High Ki) cathepsin_b Cathepsin B inhibitor_s->cathepsin_b Low Potency (High Ki) inhibitor_ns Comparative Inhibitor (Non-Selective) inhibitor_ns->cathepsin_k High Potency inhibitor_ns->cathepsin_l High Potency inhibitor_ns->cathepsin_s High Potency inhibitor_ns->cathepsin_b High Potency

References

Optimizing Azepanone-Based Inhibitors for Cathepsin Subtype Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of azepanone-based inhibitors against different cathepsin subtypes. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Cathepsins, a family of proteases, play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets. However, the high degree of homology among cathepsin subtypes presents a significant challenge in developing selective inhibitors. This guide focuses on the selectivity optimization of azepanone-based inhibitors for four key cysteine cathepsins: L, B, S, and K.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of various azepanone-based inhibitors against human cathepsins K, L, S, and B. The data, presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values in nanomolar (nM) concentrations, are compiled from peer-reviewed studies. Lower values indicate higher potency.

Table 1: Selectivity of Azepanone-Based Inhibitors for Cathepsin K and L
CompoundP3 SubstituentP2 SubstituentCathepsin K (Ki, nM)Cathepsin L (Ki, nM)Selectivity (K over L)Reference
1 3-pyridylacetylLeucine0.16--[1]
2 Quinoline-8-carboxamideLeucine--Increased for L[2]
3 Naphthylene-1-carboxamideLeucine--Increased for L[2]
4 3-pyridylacetylPhenylalanine--Increased for L[2]
5 3-pyridylacetylβ-naphthylalanine--Increased for L[2]
15 Naphthylene-1-carboxamideβ-naphthylalanine-0.43Potent & Selective for L[2]
Table 2: Selectivity Optimization of Azepanone-Based Inhibitors for Cathepsin S
CompoundP2 SubstituentCathepsin S (IC50, nM)Cathepsin K (IC50, nM)Cathepsin L (IC50, nM)Reference
39 1-methylcyclohexyl alanine---[3]

Detailed IC50 values for compound 39 were described as achieving a balanced potency and selectivity profile, though specific numerical data was not provided in the abstract.

Table 3: Inhibitory Activity of Azepanone-Based Compounds Against Cathepsin B

All evaluated azepanone-based compounds in the study by Marquis et al. (2005) were reported to be inactive against cathepsin B, with IC50 values greater than 10,000 nM. This indicates a high degree of selectivity for other cathepsins over cathepsin B.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Cathepsin_K_Signaling_in_Bone_Resorption cluster_osteoclast Osteoclast RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 CathepsinK_Gene Cathepsin K Gene (CTSK) NFATc1->CathepsinK_Gene upregulates transcription Pro_CatK Pro-Cathepsin K CathepsinK_Gene->Pro_CatK translates Active_CatK Active Cathepsin K Pro_CatK->Active_CatK matures in acidic environment BoneMatrix Bone Matrix (Collagen I) Active_CatK->BoneMatrix degrades Degradation Bone Resorption BoneMatrix->Degradation Osteoclast Osteoclast Cathepsin_S_Antigen_Presentation cluster_APC Antigen Presenting Cell Antigen Antigen Endosome Endosome Antigen->Endosome endocytosis Antigenic_Peptide Antigenic Peptide Antigen->Antigenic_Peptide processed APC Antigen Presenting Cell (APC) MHC_II_Ii MHC class II-Ii (Invariant chain) MHC_II_Ii->Endosome CLIP MHC class II-CLIP MHC_II_Ii->CLIP Cathepsin_S Cathepsin S Cathepsin_S->MHC_II_Ii degrades Ii chain MHC_II_Peptide MHC class II-Peptide Complex CLIP->MHC_II_Peptide peptide loading Antigenic_Peptide->MHC_II_Peptide T_Cell CD4+ T Cell MHC_II_Peptide->T_Cell presents to Experimental_Workflow_Inhibitor_Profiling Start Start: Synthesize Azepanone-based Inhibitor Library Biochemical_Assay Biochemical Assay: Enzyme Inhibition Start->Biochemical_Assay Determine_IC50_Ki Determine IC50 and Ki values Biochemical_Assay->Determine_IC50_Ki Selectivity_Panel Selectivity Profiling: (Cathepsins K, L, S, B, etc.) Determine_IC50_Ki->Selectivity_Panel Cell_Based_Assay Cell-Based Assay: Target Engagement & Potency Determine_IC50_Ki->Cell_Based_Assay Analyze_Selectivity Analyze Selectivity Ratios Selectivity_Panel->Analyze_Selectivity Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Analyze_Selectivity->Lead_Optimization Evaluate_Cellular_Activity Evaluate Cellular Activity Cell_Based_Assay->Evaluate_Cellular_Activity Evaluate_Cellular_Activity->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Identify Selective Inhibitor Candidate Lead_Optimization->End

References

Safety Operating Guide

Proper Disposal of 4-Azepanone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Azepanone hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

Hazard Assessment and Safety Precautions

This compound is a hazardous substance requiring careful handling and disposal. According to its classification, it is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374.[2]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[2]
Skin and Body Protection A buttoned laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Step 1: Waste Collection

  • Collect waste this compound, whether in solid form or in solution, in a designated, compatible, and properly labeled hazardous waste container.[3][4]

  • Ensure the container is kept tightly closed when not in use.[3][4]

  • Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.[3]

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[3][4]

  • Store the waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.[3]

  • The storage area should be well-ventilated, and secondary containment should be used to prevent environmental contamination in the event of a leak.[3]

Step 3: Disposal of Contaminated Materials

  • Personal Protective Equipment (PPE): Any contaminated PPE, such as gloves and disposable lab coats, must be disposed of as hazardous waste.[5]

  • Labware: Disposable labware that has come into contact with the chemical should be disposed of as solid hazardous waste. Reusable glassware must be decontaminated by triple rinsing with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3][5] The rinsate from this cleaning process must be collected as hazardous waste.[3][5]

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound, such as absorbent pads or vermiculite (B1170534), must be collected, placed in a sealed container, and disposed of as hazardous waste.[3][5]

Step 4: Decontamination of Empty Containers

  • Empty containers that previously held this compound are also considered hazardous waste unless properly decontaminated.[3]

  • To decontaminate, triple rinse the container with a suitable solvent.[3][6]

  • Collect all rinsate as hazardous waste.[3][6]

  • After triple rinsing, the container may be disposed of as non-hazardous waste, but always confirm this with your institution's specific guidelines.[3]

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]

  • Provide the EHS office with all necessary information regarding the waste stream.[3]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[7]

  • Don PPE: Before attempting any cleanup, wear the appropriate PPE as detailed in Table 1.[7]

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as sawdust.[3]

  • Collection: Place all collected spilled material and contaminated absorbents into a suitable, sealed, and labeled container for hazardous waste disposal.[3][7]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3]

  • Ventilation: Ensure the area is well-ventilated after the cleanup is complete.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_storage Storage & Disposal start Start: Have 4-Azepanone Hydrochloride Waste assess Consult SDS and Assess Hazards start->assess ppe Don Appropriate PPE assess->ppe collect_solid Collect Solid/Liquid Waste ppe->collect_solid collect_contaminated Collect Contaminated Labware & PPE ppe->collect_contaminated container Use Labeled, Compatible Hazardous Waste Container collect_solid->container collect_contaminated->container decon_container Triple Rinse Empty Containers container->decon_container storage Store Waste in Designated Secure Area container->storage collect_rinsate Collect Rinsate as Hazardous Waste decon_container->collect_rinsate collect_rinsate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Azepanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Azepanone hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed[1]
Acute Toxicity, InhalationCategory 4DangerH332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3DangerH335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.[3]

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.[2][4]Protects against splashes and dust, preventing serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) tested according to EN 374.[2] It is recommended to wear two pairs of gloves.[5]Prevents skin contact and irritation.[1] Breakthrough times should be considered for prolonged handling.[2]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Protects skin from contamination and prevents the transfer of the chemical outside the work area.
Respiratory Protection Use in a well-ventilated area with local exhaust ventilation. If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator is necessary.[2][6]Prevents inhalation of the powder, which can cause respiratory irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Unpacking :

    • Personnel receiving the shipment should wear chemotherapy gloves.[3]

    • Inspect the container for any damage or leaks in a designated receiving area.

    • If the packaging is compromised, implement spill procedures immediately.

  • Preparation and Weighing :

    • Conduct all handling of the solid powder within a chemical fume hood or a ventilated enclosure to control dust.[2]

    • Don all required PPE before opening the container.

    • Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.

  • Dissolution and Use in Experiments :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

    • Ensure all manipulations are performed within a fume hood.

  • Storage :

    • Store in a tightly sealed, properly labeled container.[2]

    • Keep in a dry, well-ventilated area.[2]

    • The recommended storage temperature is between 15–25 °C.[2] For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[7][8]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][9][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2]
Skin Contact Remove all contaminated clothing immediately.[2] Wash the affected skin area thoroughly with soap and plenty of water.[4][11] If irritation persists, consult a physician.[2][11]
Inhalation Move the individual to fresh air at once.[9][11] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[11] Seek immediate medical attention.[2][11]
Ingestion Rinse the mouth with water.[2][4] Do not induce vomiting.[9] Call a physician or poison control center immediately.[2]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect unused or expired powder in its original container or a clearly labeled, sealed container for hazardous waste.[12]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, gowns, bench paper, and empty vials, must be disposed of in a designated hazardous waste container.[12]

  • Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_cleanup Post-Handling cluster_storage Storage & Disposal prep_ppe 1. Don Full PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area prep_equip 3. Gather Equipment prep_area->prep_equip handle_weigh 4. Weigh Compound prep_equip->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_exp 6. Perform Experiment handle_dissolve->handle_exp cleanup_decon 7. Decontaminate Surfaces handle_exp->cleanup_decon storage Store Securely handle_exp->storage emergency Emergency Event (Spill/Exposure) handle_exp->emergency cleanup_waste 8. Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe disposal Dispose via EHS cleanup_waste->disposal cleanup_wash 10. Wash Hands cleanup_ppe->cleanup_wash end_safe End (Safe Completion) cleanup_wash->end_safe start Start start->prep_ppe first_aid Follow First Aid Protocol emergency->first_aid first_aid->disposal Report to EHS

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azepanone hydrochloride
Reactant of Route 2
4-Azepanone hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.